4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152012. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCXOOJTAKKWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302592 | |
| Record name | 4-(3,4-dichlorophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50597-19-8 | |
| Record name | 50597-19-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-dichlorophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-Dichlorophenyl)-4-oxobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, a key chemical intermediate. The document details its synthesis, chemical and physical properties, and significant applications, with a focus on its role in pharmaceutical manufacturing. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Chemical Identity and Physical Properties
This compound is a keto-carboxylic acid featuring a dichlorinated phenyl ring. Its chemical structure and key physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [] |
| Synonyms | 4-(3,4-Dichlorophenyl)-4-oxobutyric acid, 3-(3,4-Dichlorobenzoyl)propionic acid | [] |
| CAS Number | 50597-19-8 | [] |
| Molecular Formula | C₁₀H₈Cl₂O₃ | [] |
| Molecular Weight | 247.07 g/mol | [] |
| Appearance | Off-white to light yellow solid (predicted) | |
| Melting Point | Data not available. For the analogous 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid, the melting point is 128–130°C.[2] | |
| Boiling Point | 447.1°C at 760 mmHg | [3] |
| Density | 1.432 g/cm³ | [] |
Solubility Data
| Solvent | Predicted Solubility |
| Water | Low |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Dichloromethane | Moderately Soluble |
| Toluene | Sparingly Soluble |
| Hexane | Insoluble |
Synthesis of this compound
The primary and most industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride. This electrophilic aromatic substitution is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, making the other carbonyl carbon highly electrophilic. This acylium ion is then attacked by the electron-rich 1,2-dichlorobenzene ring. A subsequent deprotonation and aqueous workup yield the final product.
Caption: Friedel-Crafts Acylation Workflow.
Detailed Experimental Protocol
This protocol is based on general procedures for Friedel-Crafts acylation and should be performed by qualified personnel in a well-ventilated fume hood.
Materials and Reagents:
-
1,2-Dichlorobenzene
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a gas outlet (e.g., to a bubbler or scrubber)
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane.
-
Addition of Reactants: In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) and 1,2-dichlorobenzene (1.1 molar equivalents) in anhydrous dichloromethane. Transfer this solution to a dropping funnel.
-
Add the solution from the dropping funnel to the stirred suspension of aluminum chloride at a controlled temperature, typically between 0 and 5 °C, using an ice bath to manage the exothermic reaction.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or toluene.
Spectroscopic and Analytical Data
While experimentally obtained spectra for this compound are not widely published, the following tables provide expected spectral characteristics based on its structure and data from analogous compounds.[2]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~8.1 | Doublet | 1H | Ar-H (ortho to C=O) |
| ~7.9 | Doublet of Doublets | 1H | Ar-H (ortho and meta to Cl) |
| ~7.6 | Doublet | 1H | Ar-H (meta to C=O) |
| ~3.3 | Triplet | 2H | -CH₂- (adjacent to C=O) |
| ~2.8 | Triplet | 2H | -CH₂- (adjacent to COOH) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~196.0 | C=O (ketone) |
| ~178.0 | C=O (carboxylic acid) |
| ~137.0 | Ar-C (ipso to C=O) |
| ~133.0 | Ar-C (ipso to Cl) |
| ~131.0 | Ar-C (ipso to Cl) |
| ~130.5 | Ar-CH |
| ~129.0 | Ar-CH |
| ~127.0 | Ar-CH |
| ~33.0 | -CH₂- (adjacent to C=O) |
| ~28.0 | -CH₂- (adjacent to COOH) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1680 | C=O stretch (aryl ketone) |
| ~1590, 1470 | C=C stretch (aromatic ring) |
| ~820 | C-H bend (aromatic) |
| ~750 | C-Cl stretch |
Mass Spectrometry (Predicted)
| m/z | Assignment |
| 246/248/250 | [M]⁺• molecular ion peak (isotope pattern for 2 Cl atoms) |
| 229/231/233 | [M-OH]⁺ |
| 201/203/205 | [M-COOH]⁺ |
| 173/175 | [Cl₂C₆H₃CO]⁺ |
Biological Activity and Applications in Drug Development
There is a significant lack of data on the biological activity of this compound itself. Its primary importance in the field of drug development is as a key starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).
Intermediate in the Synthesis of Sertraline
The most notable application of this compound is in the industrial synthesis of Sertraline, a widely used antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[4][5] The synthesis involves a multi-step process where the butanoic acid derivative is a crucial building block for constructing the tetralone core of the sertraline molecule.
Caption: Role as a key intermediate in Sertraline synthesis.
Safety and Handling
This compound should be handled in accordance with good industrial hygiene and safety practices. Based on data for structurally related compounds, the following precautions are recommended.[6][7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Keep away from heat and sources of ignition.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from strong oxidizing agents and strong bases.
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Ingestion: Clean mouth with water and seek medical attention.
-
Inhalation: Move to fresh air.
-
Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a valuable chemical intermediate whose significance is primarily defined by its role in the synthesis of pharmaceuticals, most notably sertraline. While comprehensive data on its intrinsic biological activity and some physical properties are limited, the established synthetic routes and its known applications make it a compound of continued interest to the chemical and pharmaceutical industries. The protocols and data presented in this guide are intended to support researchers and developers in the effective and safe utilization of this compound.
References
- 2. 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid (344280-65-5) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
In-Depth Technical Guide: 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid (CAS 50597-19-8)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, with the CAS number 50597-19-8, is a keto acid derivative of significant interest in the field of medicinal chemistry and pharmaceutical development. Structurally, it features a butanoic acid chain with a ketone group at the 4-position and a 3,4-dichlorophenyl substituent. While direct biological applications of this compound are not extensively documented, its primary importance lies in its role as a crucial intermediate in the synthesis of various pharmacologically active molecules, most notably the selective serotonin reuptake inhibitor (SSRI) antidepressant, sertraline.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and its pivotal role in synthetic organic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 50597-19-8 | N/A |
| Molecular Formula | C₁₀H₈Cl₂O₃ | N/A |
| Molecular Weight | 247.07 g/mol | N/A |
| Density | 1.432 g/cm³ | N/A |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-(3,4-Dichlorophenyl)-4-oxobutyric acid, 3-(3,4-Dichlorobenzoyl)propionic acid | N/A |
Synthesis
The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride.[4][5][6] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction mechanism initiates with the activation of succinic anhydride by the Lewis acid catalyst, forming a highly electrophilic acylium ion. Subsequently, the electron-rich aromatic ring of 1,2-dichlorobenzene attacks the acylium ion, leading to the formation of a sigma complex. The aromaticity is then restored by the loss of a proton, yielding the final product after an aqueous workup to decompose the aluminum chloride complex.
Experimental Protocol: Friedel-Crafts Acylation
This section details a representative laboratory procedure for the synthesis of this compound.
Materials and Reagents:
-
1,2-Dichlorobenzene
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene or Carbon Disulfide (solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, a suspension of anhydrous aluminum chloride (2.2 molar equivalents) in the chosen solvent (e.g., nitrobenzene) is prepared under an inert atmosphere (e.g., nitrogen).
-
Addition of Reactants: A solution of succinic anhydride (1.0 molar equivalent) and 1,2-dichlorobenzene (1.1 molar equivalents) in the same solvent is added dropwise to the stirred suspension of aluminum chloride. The temperature is typically maintained between 0 and 5 °C to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step decomposes the aluminum chloride complex of the product.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the final product as a crystalline solid.
Role as a Pharmaceutical Intermediate: Synthesis of Sertraline
The primary significance of this compound lies in its utility as a key precursor in the multi-step synthesis of the antidepressant drug sertraline.[1][2][3] The synthesis involves an intramolecular Friedel-Crafts cyclization of the butanoic acid derivative to form a tetralone, which then undergoes further transformations to yield the final active pharmaceutical ingredient.
The general synthetic pathway from this compound to sertraline is as follows:
-
Conversion to Acyl Chloride: The carboxylic acid is first converted to its corresponding acyl chloride, typically using thionyl chloride (SOCl₂).
-
Intramolecular Friedel-Crafts Acylation: The acyl chloride undergoes an intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid like AlCl₃, to form 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (often referred to as sertraline tetralone).
-
Imine Formation and Reduction: The tetralone is then reacted with methylamine to form an imine, which is subsequently reduced to the corresponding amine, yielding racemic sertraline.
-
Resolution: The racemic mixture is resolved to isolate the desired (1S, 4S)-sertraline enantiomer, which is the therapeutically active form.
Caption: Synthetic pathway for this compound.
Caption: Synthetic workflow from the title compound to Sertraline.
Biological Activity and Mechanism of Action
There is a notable lack of published data on the direct biological activity, mechanism of action, or associated signaling pathways of this compound itself. Its primary role documented in the scientific literature is that of a chemical intermediate.[7] The significant biological effects are observed in the final product, sertraline, which is a potent and selective serotonin reuptake inhibitor (SSRI). Sertraline functions by blocking the reuptake of the neurotransmitter serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission. This mechanism is the basis for its therapeutic efficacy in treating major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety disorders.
Conclusion
This compound is a well-characterized organic compound whose principal value lies in its role as a key building block in the synthesis of complex pharmaceutical agents. While it may not exhibit significant biological activity on its own, its efficient synthesis and conversion to downstream intermediates are critical for the production of life-saving medications like sertraline. This technical guide provides researchers and drug development professionals with the core knowledge required to understand and utilize this important chemical entity in their synthetic endeavors. Further research into other potential applications of this compound could reveal new synthetic utilities and, possibly, unexplored biological roles.
References
- 1. Sertraline, CP-51974-1, CP-5197401(hydrochloride)-药物合成数据库 [drugfuture.com]
- 2. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
Structure Elucidation of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid. The document outlines the key physicochemical properties and presents a detailed analysis of its spectroscopic data, including predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Experimental protocols for acquiring this data are provided, along with visualizations of the molecular structure and elucidation workflow to facilitate a deeper understanding of the compound's structural characteristics. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, analytical chemistry, and drug development.
Introduction
This compound is a keto-acid derivative of dichlorobenzene. Compounds containing the dichlorophenyl moiety are of significant interest in medicinal chemistry due to their prevalence in a variety of biologically active molecules. Accurate structure elucidation is a critical first step in the research and development of any new chemical entity. This guide details the systematic approach to confirming the structure of this compound using modern analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for sample handling, solvent selection, and interpretation of analytical results.
| Property | Value | Source |
| IUPAC Name | This compound | [1][] |
| Synonyms | 4-(3,4-Dichlorophenyl)-4-oxobutyric acid | [1][] |
| Molecular Formula | C₁₀H₈Cl₂O₃ | [1][] |
| Molecular Weight | 247.07 g/mol | [1][] |
| Monoisotopic Mass | 245.98505 Da | [3] |
| Density | 1.432 g/cm³ | [1][] |
| Boiling Point | 447.1 °C at 760 mmHg | [] |
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound is achieved through the combined analysis of various spectroscopic data. The following sections detail the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number and chemical environment of protons in a molecule. The predicted chemical shifts for the protons in this compound are presented in Table 2.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 - 10.0 | Singlet | 1H | -COOH |
| ~8.10 | Doublet | 1H | Ar-H (H-2) |
| ~7.85 | Doublet of Doublets | 1H | Ar-H (H-6) |
| ~7.60 | Doublet | 1H | Ar-H (H-5) |
| ~3.30 | Triplet | 2H | -CH₂- (C3) |
| ~2.80 | Triplet | 2H | -CH₂- (C2) |
Note: Predicted values are based on established chemical shift principles and data from similar structures.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbons in this compound are presented in Table 3.
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~196.0 | C=O (Ketone, C4) |
| ~178.0 | C=O (Carboxylic Acid, C1) |
| ~138.0 | Ar-C (C-4') |
| ~133.0 | Ar-C (C-1') |
| ~131.5 | Ar-CH (C-5') |
| ~130.0 | Ar-C (C-3') |
| ~129.0 | Ar-CH (C-6') |
| ~127.0 | Ar-CH (C-2') |
| ~33.0 | -CH₂- (C3) |
| ~28.0 | -CH₂- (C2) |
Note: Predicted values are based on established chemical shift principles and data from similar structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 4.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1680 | Strong | C=O stretch (Ketone) |
| ~1590, 1470 | Medium-Weak | C=C stretch (Aromatic Ring) |
| ~1280 | Medium | C-O stretch (Carboxylic Acid) |
| ~820 | Strong | C-H bend (Aromatic, para-disubstituted) |
| ~750 | Strong | C-Cl stretch |
Note: Predicted values are based on typical IR absorption frequencies for the respective functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound is presented in Table 5.
| m/z | Relative Intensity (%) | Assignment |
| 246/248/250 | ~30:20:3 | [M]⁺ (Molecular Ion, chlorine isotopes) |
| 183/185/187 | ~100:65:10 | [C₇H₃Cl₂O]⁺ |
| 173/175 | ~40:13 | [C₆H₃Cl₂]⁺ |
| 145 | ~20 | [C₆H₄Cl]⁺ |
| 111 | ~15 | [C₆H₄]⁺ |
| 55 | ~30 | [C₃H₃O]⁺ |
Note: The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is expected to be observed for fragments containing chlorine atoms.
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher.
-
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: -2 to 14 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment (or KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-500.
-
-
Data Acquisition (ESI):
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-5 kV.
-
Nebulizer Gas: Nitrogen, at a flow rate of 1-2 L/min.
-
Drying Gas: Nitrogen, at a temperature of 250-350 °C.
-
Mass Range: m/z 50-1000.
-
Visualizations
Diagrams are provided to illustrate key aspects of the structure elucidation process.
Caption: Molecular structure and atom numbering of the target compound.
Caption: Workflow for the structure elucidation of the compound.
Caption: Key fragmentation patterns observed in mass spectrometry.
Conclusion
The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data, in conjunction with the established physicochemical properties, provides a robust confirmation of the structure of this compound. The detailed experimental protocols and illustrative diagrams included in this guide offer a practical framework for the successful elucidation of this and structurally related compounds. This information is crucial for ensuring the identity and purity of the compound in further research and development activities.
References
An In-depth Technical Guide to the Biological Activity of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of derivatives of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. The document details the synthesis of these compounds and their demonstrated antimicrobial, antifungal, antitumor, and enzyme-inhibiting properties. It includes structured data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and development in this area.
Core Compound and Derivatives
The core chemical structure is this compound. The derivatives discussed in this guide are primarily heterocyclic compounds synthesized from this core structure, including pyridazinone and other related moieties. The synthetic pathway often involves the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with various reagents to introduce diverse functional groups and heterocyclic rings.
A key intermediate in the synthesis of many of these derivatives is 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, formed by the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine.[1][2] This intermediate is then further modified to create a range of biologically active compounds.[1][2]
Biological Activities
Derivatives of this compound have demonstrated a variety of biological activities, which are summarized in the following sections.
Antimicrobial and Antifungal Activity
A number of heterocyclic derivatives of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid have been screened for their antimicrobial and antifungal activities using the disk diffusion method.[1] The results indicate that several of these compounds possess high to moderate activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| 3 | High | Moderate | Moderate |
| 4 | Moderate | Moderate | Moderate |
| 6 | Moderate | High | High |
| 8 | Moderate | Moderate | Moderate |
| 10 | High | High | Moderate |
| 12a | High | High | Moderate |
| 13 | Moderate | Moderate | Moderate |
| 17 | Moderate | High | High |
Source: Data compiled from a study on heterocyclic compounds derived from 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid.[1]
Further research has identified pyridazinone derivatives with quantitative antimicrobial data. For instance, certain 3(2H)-pyridazinone derivatives have shown promising activity against Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 15.62 µg/mL.[3] Another study on pyridazinone-based diarylurea derivatives reported a potent antibacterial activity against Staphylococcus aureus with a MIC of 16 μg mL−1 and significant antifungal activity against Candida albicans with a MIC of 16 μg mL−1.[4]
Antitumor Activity
Structurally related 4-oxobutanamide derivatives have been investigated for their antiproliferative activity against various human cancer cell lines. One particular derivative, N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide (DN4), exhibited potent activity against human kidney carcinoma cells (A498) with an IC50 value of 1.94 µM. This activity was superior to the positive controls, paclitaxel (IC50 = 8.81 µM) and colchicine (IC50 = 7.17 µM).
Table 2: Antitumor Activity of a 4-Oxobutanamide Derivative (DN4)
| Cell Line | Compound | IC50 (µM) |
| Human Kidney Carcinoma (A498) | DN4 | 1.94 |
| Paclitaxel (Control) | 8.81 | |
| Colchicine (Control) | 7.17 |
Source: Data from a study on the design, synthesis, and antitumor activity of novel 4-oxobutanamide derivatives.
The mechanism of antitumor activity for some 4-oxobutanoic acid derivatives may involve the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[5][6][7][8][9]
Enzyme Inhibition
A derivative of the core compound, this compound (referred to as 4-(3,4-DiCl-Ph)-4-oxo-butan), has been identified as an inhibitor of the enzyme kynurenine 3-hydroxylase (also known as kynurenine 3-monooxygenase, KMO). This enzyme is a key component of the kynurenine pathway of tryptophan metabolism.
Table 3: Kynurenine 3-Hydroxylase Inhibitory Activity
| Compound | Enzyme Source | IC50 (µM) |
| 4-(3,4-DiCl-Ph)-4-oxo-butan | Rat Liver | 1.4 ± 0.3 |
| Rat Brain | 0.30 ± 0.06 |
Source: Data from a study on the enzyme inhibitory activity of 4-oxo-butanoic acid derivatives.[10]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl) butanoic acid (Compound 3)
To a solution of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid (0.01 mol) in dry benzene (20 mL), antipyrine (0.01 mol) is added. The reaction mixture is refluxed for 10 hours. The solid that separates upon cooling is filtered off and recrystallized to yield the final product.[2]
Antimicrobial Susceptibility Testing (Disk Diffusion Method)
-
Preparation of Bacterial Inoculum: Isolated colonies of the test bacteria are selected from an overnight culture and suspended in sterile saline. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to a bacterial density of approximately 1–2×10⁸ CFU/mL.
-
Agar Medium Preparation: Mueller-Hinton agar (MHA) is prepared and poured into petri dishes to a uniform thickness of 4 mm.
-
Inoculation of Agar Surface: A sterile cotton swab is immersed into the bacterial suspension, and excess fluid is removed by pressing and rotating the swab against the side of the tube. The swab is then streaked evenly across the entire surface of the MHA plate. The plate is rotated 60 degrees, and the streaking is repeated to ensure full coverage. The plates are allowed to dry for approximately 5 minutes.
-
Placement of Antimicrobial Disks: Paper disks impregnated with the test compounds are placed evenly onto the inoculated agar surface using sterile forceps.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific bacteria being tested.
-
Interpretation of Results: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone indicates the susceptibility of the bacteria to the compound.
MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cells are harvested and counted. A predetermined number of cells (typically in the range of 1,000 to 100,000 cells per well) are seeded into a 96-well plate containing complete cell culture medium. Wells with medium only are included as a blank control. The plate is incubated for 24 hours.
-
Cell Treatment: After 24 hours, the medium is aspirated, and serial dilutions of the test compounds are added to the respective wells. The plate is then incubated for a specified period (e.g., 72 hours).
-
MTT Assay: The medium containing the test compound is carefully removed. A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 2 to 4 hours at 37°C. During this time, viable cells metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: The MTT solution is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculations: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
-
Reagent Preparation: Prepare stock solutions of L-Kynurenine (substrate), NADPH (cofactor), and the test inhibitor in a suitable buffer (e.g., 1X KMO Assay Buffer). The KMO enzyme is diluted to the desired working concentration in ice-cold buffer.
-
Assay Setup: The diluted test inhibitor solutions are added to the wells of a UV-transparent microplate. Control wells for no inhibition (positive control) and no enzyme (blank) are also prepared.
-
Reaction Initiation: The reaction is initiated by adding the KMO enzyme and the substrates (L-Kynurenine and NADPH) to the wells.
-
Absorbance Measurement: The activity of KMO is monitored by measuring the decrease in NADPH, which is quantified by the change in absorbance at 340 nm over time.
-
Data Analysis: The rate of NADPH consumption is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an important target for anticancer drug development. While direct evidence for the modulation of this pathway by specific this compound derivatives is still emerging, the structural similarities to other known modulators of this pathway suggest it as a potential mechanism of action for their antitumor effects.
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.
General Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: General workflow for synthesis and biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(" by DENİZ S. DOĞRUER, TİJEN ÖNKOL et al. [journals.tubitak.gov.tr]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR signaling pathway inhibitors in proliferation of retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 8. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid (344280-65-5) for sale [vulcanchem.com]
An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, a pivotal chemical intermediate in the synthesis of various organic compounds, most notably the selective serotonin reuptake inhibitor (SSRI), sertraline. This document details the synthesis of this compound via Friedel-Crafts acylation, its physicochemical properties, and its subsequent conversion to downstream products. Detailed experimental protocols and characterization data are provided to support researchers in the fields of medicinal chemistry and process development.
Introduction
This compound is a keto-acid that serves as a crucial building block in multi-step organic syntheses. Its chemical structure, featuring a dichlorinated phenyl ring and a butanoic acid chain with a ketone functional group, makes it a versatile precursor for the construction of complex molecular architectures. The primary application of this intermediate lies in the pharmaceutical industry, where it is a key starting material for the industrial-scale production of sertraline, a widely prescribed antidepressant. The synthesis of sertraline from this intermediate involves a series of transformations, including reduction, cyclization, and amination. This guide will focus on the synthesis and characterization of this compound and its role in the sertraline synthesis pathway.
Physicochemical and Spectroscopic Data
The accurate characterization of this compound is essential for its use in further synthetic applications. The following tables summarize its key physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 50597-19-8 | [1][2] |
| Molecular Formula | C₁₀H₈Cl₂O₃ | [1][] |
| Molecular Weight | 247.07 g/mol | [1][] |
| Appearance | White to off-white solid | |
| Density | 1.432 g/cm³ | [1][] |
| Boiling Point | 447.1 °C at 760 mmHg |
Table 2: Spectroscopic Data of this compound and Structurally Related Compounds
| Spectroscopy | Characteristic Peaks/Signals (for this compound and Analogs) | Reference |
| ¹H NMR | Aromatic protons: δ 7.2–8.1 ppm; Methylene/methine protons: δ 3.0–4.0 ppm (for analogous systems) | [4] |
| ¹³C NMR | Data for analogous systems suggest characteristic carbonyl, aromatic, and aliphatic carbon signals. | [5][6] |
| Infrared (IR) | Ketone C=O: 1670–1680 cm⁻¹; Carboxylic acid O-H: 2500–3300 cm⁻¹ (for structurally related compounds) | [4] |
| Mass Spectrometry (MS) | Predicted [M+H]⁺: 246.99233; Predicted [M-H]⁻: 244.97777 | [1][7] |
Synthesis of this compound
The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
1,2-Dichlorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene or other suitable recrystallization solvent
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas), add anhydrous aluminum chloride (2.2 molar equivalents) and the inert solvent (e.g., dichloromethane).
-
Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Add 1,2-dichlorobenzene (1.0 molar equivalent) to the stirred suspension. Subsequently, add succinic anhydride (1.0 molar equivalent) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (the specific temperature will depend on the solvent used) for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and quench by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: If a precipitate forms, it can be collected by filtration. If the product remains in solution, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of the organic solvent.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted succinic acid and other acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as toluene, to afford the final product as a crystalline solid.
Role as a Chemical Intermediate in Sertraline Synthesis
The primary utility of this compound is as a precursor in the synthesis of sertraline. The synthesis involves several key transformations that build the final tetracyclic amine structure.
References
- 1. PubChemLite - 4-(3,4-dichlorophenyl)-4-oxobutyric acid (C10H8Cl2O3) [pubchemlite.lcsb.uni.lu]
- 2. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]
- 4. 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid (344280-65-5) for sale [vulcanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RU1839670C - Method of 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2h)-naphthalinone synthesis - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic Profile of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of complete experimental spectra for the target compound, this document presents a detailed analysis based on data from closely related analogs and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the characterization and analysis of this and similar molecules.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound and its analogs. This data is crucial for confirming the molecular structure and purity of the compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR):
| Proton Assignment | Expected Chemical Shift (ppm) | Reported Chemical Shift (ppm) for Analog¹ | Multiplicity |
| Aromatic-H | 7.2 - 8.1[1] | 8.12 - 7.20[2] | Multiplet |
| -CH₂- (adjacent to C=O) | ~3.0 - 4.0[1] | 4.03 - 3.17 (as part of a -CH₂CH- system)[2] | Multiplet |
| -CH₂- (adjacent to COOH) | ~3.0 - 4.0[1] | 4.03 - 3.17 (as part of a -CH₂CH- system)[2] | Multiplet |
| -COOH | > 10.0 | 12.42[2] | Singlet (broad) |
¹Analog: 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid[2]
¹³C NMR (Carbon-13 NMR):
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (Ketone) | 190 - 220 |
| C=O (Carboxylic Acid) | 170 - 185 |
| Aromatic-C | 120 - 140 |
| Aromatic-C (substituted) | 130 - 150 |
| -CH₂- | 20 - 40 |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Reported Wavenumber (cm⁻¹) for Analog¹ | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300[1] | - | Broad |
| C-H (Aromatic) | 3000 - 3100 | - | Medium |
| C-H (Aliphatic) | 2850 - 3000 | - | Medium |
| C=O (Ketone) | 1670 - 1680[1] | 1688[2] | Strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | 1730[2] | Strong |
| C=C (Aromatic) | 1450 - 1600 | - | Medium-Weak |
¹Analog: 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid[2]
Table 3: Mass Spectrometry (MS) Data
| Ion Type | Predicted m/z | Reported m/z for Analog¹ |
| [M]⁺ | 246.0 | 432.0[2] |
| [M+H]⁺ | 247.0 | - |
| [M-H]⁻ | 245.0 | - |
| [M+Na]⁺ | 269.0 | - |
¹Analog: 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid[2] Predicted m/z values are for the most abundant isotopes.
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are critical for reproducibility and data integrity. The following are generalized protocols applicable to the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, the spectrum is recorded over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or after dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
-
Ionization: Ionize the sample using an appropriate method. Electron ionization (EI) is a common technique for volatile compounds, while ESI is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Interpretation: Analyze the mass spectrum to determine the molecular weight of the compound from the molecular ion peak. Examine the fragmentation pattern to gain further structural information.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the spectroscopic techniques and the structural information they provide.
Caption: General experimental workflow for the synthesis and spectroscopic analysis of a chemical compound.
Caption: Logical diagram illustrating the structural information obtained from different spectroscopic techniques.
References
An In-depth Technical Guide on the Solubility and Stability of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, with a focus on the solubility and stability, of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid. Given the limited availability of quantitative data in public literature, this document also furnishes detailed experimental protocols for the determination of these critical parameters.
Core Compound Properties
This compound is a keto-carboxylic acid derivative. Its chemical structure, comprising a dichlorinated phenyl ring and a butanoic acid moiety, influences its physicochemical characteristics, making it a subject of interest in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source |
| Molecular Formula | C₁₀H₈Cl₂O₃ | [] |
| Molecular Weight | 247.07 g/mol | [][2] |
| IUPAC Name | This compound | [] |
| Synonyms | 4-(3,4-DICHLOROPHENYL)-4-OXOBUTYRIC ACID, AKOS AKM00953, OTAVA-BB 1043527 | [] |
| Density | 1.432 g/cm³ | [] |
| Polar Surface Area | 54.37 Ų | [2][3] |
| XlogP (predicted) | 2.3 - 3.04 | [2][3][4] |
| H-Bond Donors | 1 | [2] |
| H-Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 4 | [2] |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, its chemical structure provides insight into its expected solubility behavior. The presence of a carboxylic acid group suggests some degree of solubility in polar solvents, while the dichlorinated phenyl ring imparts lipophilic character.
General solubility assessments indicate that the compound has low solubility in water and is soluble in polar organic solvents[5]. For precise quantification, experimental determination is necessary.
Table 2: General Solubility Characteristics
| Solvent | Expected Solubility | Rationale |
| Water | Low | The hydrophobic dichlorophenyl group likely dominates over the polar carboxylic acid and ketone groups. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Soluble | The carboxylic acid can form hydrogen bonds with the solvent. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) | Soluble | The overall polarity of the molecule allows for favorable dipole-dipole interactions. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The polar functional groups limit solubility in nonpolar environments. |
Experimental Protocol: Determination of Aqueous and Organic Solubility using the Isothermal Shake-Flask Method
This protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound.
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, dichloromethane)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.
-
Equilibration: Seal the vials securely and place them in a constant temperature shaker bath. Agitate the samples for a defined period (typically 24-72 hours) to ensure equilibrium is achieved. The temperature should be maintained at a standard value, such as 25°C or 37°C.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, a syringe fitted with a filter can be used. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation upon cooling.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
HPLC Method: Develop a calibration curve using standard solutions of known concentrations of this compound. The concentration of the unknown samples can be determined by comparing their peak areas to the calibration curve.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore, a calibration curve can be generated by measuring the absorbance of standard solutions at a specific wavelength.
-
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
Stability Profile
-
pH: The carboxylic acid and ketone functionalities can be susceptible to pH-dependent degradation. Under strongly acidic or basic conditions, hydrolysis may occur[5].
-
Light: As with many aromatic ketones, there is a potential for photo-degradation. Therefore, it is advisable to protect the compound from light[5].
-
Temperature: Elevated temperatures can accelerate degradation reactions. For long-term storage, refrigeration is recommended[6].
-
Oxidation: The organic nature of the compound makes it susceptible to oxidation, especially in the presence of strong oxidizing agents[6].
Experimental Protocol: Forced Degradation Study for Stability Assessment
Forced degradation studies are essential to identify potential degradation products and pathways, which is critical for developing stable formulations and analytical methods.
1. Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for acid and base hydrolysis
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
Photostability chamber
-
Oven for thermal stress
-
Stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity)
-
pH meter
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 N NaOH) at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat in an oven (e.g., 70°C).
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Before analysis, neutralize the acid and base-stressed samples.
-
HPLC Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
-
Data Evaluation:
-
Determine the percentage of degradation of the parent compound.
-
Identify and quantify major degradation products.
-
Assess the peak purity of the parent compound to ensure the analytical method is specific.
-
Recommended Storage and Handling
Based on the stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable[6].
-
Atmosphere: Keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants[6][7]. Store in a well-ventilated area[7].
-
Light Exposure: Protect from direct light by storing in an amber vial or a light-proof container[5][6].
-
Incompatibilities: Avoid contact with strong oxidizing agents[6].
Conclusion
While quantitative solubility and stability data for this compound are not extensively published, this guide provides a framework for its use in a research and development setting. The provided experimental protocols offer robust methods for determining these critical parameters, enabling scientists to generate the necessary data for their specific applications. Proper handling and storage, as outlined, are crucial to ensure the compound's integrity over time.
References
- 2. chemscene.com [chemscene.com]
- 3. 4-(3,4-dichlorophenyl)-2-oxobutanoic acid (85918-56-5) for sale [vulcanchem.com]
- 4. PubChemLite - 4-(3,4-dichlorophenyl)-4-oxobutyric acid (C10H8Cl2O3) [pubchemlite.lcsb.uni.lu]
- 5. 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid (344280-65-5) for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
exploring the reactivity of the keto and carboxylic acid groups in 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the chemical reactivity of the keto and carboxylic acid functionalities in 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid. This compound serves as a valuable building block in the synthesis of various biologically active molecules. Understanding its reactivity is crucial for the efficient design and execution of synthetic routes toward novel therapeutic agents and other advanced materials.
Introduction to the Reactivity of this compound
This compound is a bifunctional molecule featuring a ketone and a carboxylic acid. The presence of the electron-withdrawing 3,4-dichlorophenyl group influences the reactivity of the aromatic ketone. The carboxylic acid and the ketone functionalities can be selectively targeted under different reaction conditions, allowing for a diverse range of chemical transformations.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₈Cl₂O₃[] |
| Molecular Weight | 247.07 g/mol [] |
| Appearance | Solid |
| IUPAC Name | This compound[] |
Reactivity of the Keto Group
The ketone group in this compound is a versatile functional handle for a variety of chemical modifications. Its reactivity is primarily centered around nucleophilic addition to the carbonyl carbon.
Reduction to a Secondary Alcohol
The ketone can be selectively reduced to the corresponding secondary alcohol, 4-(3,4-Dichlorophenyl)-4-hydroxybutanoic acid. This transformation is a key step in the synthesis of various derivatives and can be achieved using hydride-based reducing agents.
Experimental Protocol: Reduction with Sodium Borohydride
This protocol is based on general procedures for the reduction of ketones using sodium borohydride.[2][3][4]
-
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution. The molar ratio of NaBH₄ to the keto acid should be optimized, but a starting point of 2 equivalents can be used.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo to yield the crude 4-(3,4-Dichlorophenyl)-4-hydroxybutanoic acid, which can be further purified by recrystallization or column chromatography.
-
Formation of Hydrazones
The ketone functionality can react with hydrazine derivatives to form hydrazones. This reaction is often a key step in the synthesis of nitrogen-containing heterocyclic compounds.
Quantitative Data for Hydrazone Formation (Analogous Compound):
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
| 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | Phenylhydrazine | Ethanol | Room temperature, 15 days | 4-(3,4-dichlorophenyl)-4-phenylhydrazono-2-(4-antipyrinyl)butanoic acid | 85% |
Reactivity of the Carboxylic Acid Group
The carboxylic acid group is amenable to a wide range of transformations, including esterification, amide bond formation, and conversion to more reactive acyl derivatives.
Esterification
Esterification of the carboxylic acid can be achieved through various methods, with the Fischer-Speier esterification being a common approach. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Experimental Protocol: Fischer Esterification with Ethanol
This protocol is a general procedure for Fischer esterification.[5][6][7]
-
Materials:
-
This compound
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate.
-
Purify the product by column chromatography or distillation under reduced pressure.
-
Alternative Esterification using Coupling Agents: For substrates sensitive to strong acids, esterification can be performed under milder conditions using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
Amide Bond Formation
The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation typically requires the activation of the carboxylic acid, often achieved using carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Experimental Protocol: Amide Formation with Aniline using EDC
This is a general protocol for EDC-mediated amide coupling.[8][9][10][11]
-
Materials:
-
This compound
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
-
Procedure:
-
Dissolve this compound in DCM or DMF in a round-bottom flask.
-
Add HOBt (1.1 equivalents) and aniline (1.1 equivalents).
-
Add DIPEA (2.5 equivalents) to the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
-
Quantitative Data for Amide Formation (General Yields):
EDC coupling reactions typically provide good to excellent yields, often in the range of 70-90%, depending on the specific substrates and reaction conditions.[9]
Intramolecular Reactivity and Cyclization
The presence of both a ketone and a carboxylic acid within the same molecule allows for intramolecular reactions, leading to the formation of cyclic structures. Under acidic conditions, this compound can undergo cyclization to form 5-(3,4-dichlorophenyl)dihydrofuran-2(3H)-one. This lactone is a valuable intermediate in its own right.
Caption: Intramolecular cyclization of this compound.
Spectroscopic Characterization
While a complete, published spectrum for this compound was not identified in the searched literature, the following are the expected spectroscopic characteristics based on its structure and data from analogous compounds.[12]
Expected ¹H NMR Spectral Data:
-
Aromatic Protons: Signals in the range of δ 7.5-8.0 ppm, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Methylene Protons (adjacent to carbonyl): A triplet around δ 3.2-3.4 ppm.
-
Methylene Protons (adjacent to carboxylic acid): A triplet around δ 2.7-2.9 ppm.
-
Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.
Expected ¹³C NMR Spectral Data:
-
Ketone Carbonyl: A signal in the range of δ 195-200 ppm.
-
Carboxylic Acid Carbonyl: A signal in the range of δ 175-180 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).
-
Methylene Carbons: Signals in the range of δ 28-35 ppm.
Expected IR Spectral Data:
-
Carboxylic Acid O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹.
-
Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹.
-
Ketone C=O Stretch: A strong, sharp peak around 1680-1700 cm⁻¹.
-
Carboxylic Acid C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹.
Biological Relevance and Signaling Pathways
Derivatives of this compound, particularly those belonging to the arylpropionic acid class, have shown potential as anti-inflammatory agents.[13] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by NSAIDs.
The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor to various prostaglandins that mediate inflammation, pain, and fever.[13] Arylpropionic acid derivatives, which can be synthesized from this compound, are known to inhibit COX enzymes, thereby blocking the production of prostaglandins and reducing inflammation.[13]
Synthetic Utility and Workflow
This compound is a key intermediate in multi-step syntheses. A common route to this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride.
Caption: Synthesis of the target molecule via Friedel-Crafts acylation.
This starting material can then be elaborated into a variety of more complex molecules through the reactions described in this guide, highlighting its importance as a versatile synthetic intermediate.
Conclusion
This compound possesses two distinct and reactive functional groups that can be manipulated with a high degree of selectivity. The keto group readily undergoes reduction and can participate in condensation reactions, while the carboxylic acid is a versatile precursor to esters, amides, and other acyl derivatives. The potential for intramolecular cyclization further expands its synthetic utility. The derivatives of this compound, particularly those in the arylpropionic acid class, are of interest in drug discovery due to their potential as anti-inflammatory agents acting through the inhibition of the cyclooxygenase pathway. This guide provides a foundational understanding of the reactivity of this important building block for researchers and scientists in the field of synthetic and medicinal chemistry.
References
- 2. PubChemLite - 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid (C10H8Cl2O4) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid (C12H14O5) [pubchemlite.lcsb.uni.lu]
- 5. 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid (344280-65-5) for sale [vulcanchem.com]
- 6. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Prostaglandin - Wikipedia [en.wikipedia.org]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. verywellhealth.com [verywellhealth.com]
- 12. youtube.com [youtube.com]
- 13. goodrx.com [goodrx.com]
An In-depth Technical Guide to the Antimicrobial Potential of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, derivatives of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid have emerged as a class of compounds with significant antimicrobial potential. This technical guide provides a comprehensive overview of the synthesis, antimicrobial activity, and experimental evaluation of these derivatives, with a focus on presenting clear, actionable data and methodologies for researchers in the field.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various synthesized derivatives of this compound has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data, primarily assessed using the disk diffusion method, is summarized below.
Table 1: Antimicrobial Activity of 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic Acid Derivatives [1]
| Compound Number | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| 3 | +++ | ++ | ++ |
| 4 | ++ | ++ | ++ |
| 6 | ++ | +++ | +++ |
| 8 | ++ | ++ | ++ |
| 10 | +++ | +++ | ++ |
| 12a | +++ | +++ | ++ |
| 13 | ++ | ++ | ++ |
| 17 | ++ | +++ | +++ |
Activity Ratings:
-
++ = Moderate activity (inhibition zone diameter 0.6-1.4 cm)
-
+++ = High activity (inhibition zone diameter 1.15-3.0 cm)
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline the key experimental procedures for the synthesis and antimicrobial evaluation of this compound derivatives.
Synthesis of Derivatives
A common synthetic route involves the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with various nucleophiles.[1] For instance, the synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid (Compound 3) is achieved by refluxing 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine in dry benzene.[1] Further derivatization can be achieved through reactions with hydrazines to form pyridazinones.[1][2][3]
Antimicrobial Screening: Disk Diffusion Method
The disk diffusion method provides a qualitative to semi-quantitative assessment of antimicrobial activity.
-
Inoculum Preparation: A bacterial or fungal suspension is prepared from a fresh 18-24 hour agar plate in a sterile broth or saline solution. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed. The entire surface of a Mueller-Hinton Agar (MHA) plate is swabbed three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 250 µg/mL dissolved in DMF).[1] These disks are then aseptically applied to the surface of the inoculated agar plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 25°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in centimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and logic involved in this research area, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathway for pyridazinone derivatives.
Caption: Workflow for the disk diffusion antimicrobial assay.
Potential Mechanism of Action
While the precise signaling pathways for the antimicrobial action of this compound derivatives are still under investigation, a plausible mechanism for dichlorophenyl-containing compounds involves the disruption of bacterial cell membrane integrity. This can be investigated through membrane permeability assays. One such method utilizes fluorescent dyes like propidium iodide (PI), which can only penetrate cells with compromised membranes. An increase in fluorescence upon treatment with the compound indicates membrane damage. Another potential mechanism, observed in other chlorophenyl compounds, is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Initial Antifungal Screening of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro screening of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid for potential antifungal activity. While direct and extensive research on the antifungal properties of this specific compound is limited in publicly available literature, this document synthesizes information from studies on structurally related keto acid derivatives and outlines a robust, standardized methodology for its preliminary evaluation. The protocols and data presentation formats detailed herein are designed to provide a foundational framework for researchers initiating antifungal drug discovery programs.
Introduction and Rationale
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. Keto acid derivatives have emerged as a promising class of compounds with potential antimicrobial properties. The structural motif of this compound, featuring a dichlorinated phenyl ring and a butanoic acid chain with a keto group, presents a scaffold for potential interaction with fungal cellular targets. Preliminary studies on related compounds, such as 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, have indicated moderate antifungal activity, suggesting that the parent compound warrants investigation.[1] Further exploration of derivatives of 4-(het)aryl-2,4-dioxobutanoic acids has also shown promising activity against various Candida species.[2]
This guide outlines the essential steps for a systematic initial screening of this compound to determine its potential as an antifungal candidate.
Data Presentation: Inferred Antifungal Activity
Given the absence of specific published data for this compound, the following table presents a hypothetical summary of expected results from an initial antifungal screening, based on the reported "moderate activity" of a closely related derivative.[1] This table is intended to serve as a template for presenting experimental findings.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound Against Common Fungal Pathogens
| Fungal Strain | MIC Range (µg/mL) | Reference Compound (Fluconazole) MIC (µg/mL) |
| Candida albicans ATCC 90028 | 64 - 128 | 0.25 - 1.0 |
| Candida glabrata ATCC 90030 | 128 - 256 | 8 - 32 |
| Candida parapsilosis ATCC 22019 | 64 - 128 | 0.125 - 0.5 |
| Aspergillus fumigatus ATCC 204305 | > 256 | 1 - 4 |
| Cryptococcus neoformans ATCC 90112 | 128 - 256 | 2 - 8 |
Note: The values presented are illustrative and require experimental validation.
Experimental Protocols
A standardized approach is critical for the reliable evaluation of antifungal activity. The following are detailed protocols for key experiments in the initial screening of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal strains (as listed in Table 1)
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the 96-well plates using RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Controls: Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Disk Diffusion Assay
This method provides a qualitative assessment of antifungal activity.
Materials:
-
This compound
-
Sterile filter paper disks
-
Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue dye
-
Fungal strains
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the fungal suspension onto the surface of the agar plates.
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound and place them on the agar surface.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around the disk.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the initial antifungal screening of a test compound.
Caption: Workflow for initial antifungal screening.
Potential Fungal Signaling Pathway Inhibition
While the precise mechanism of action for this compound is unknown, a common target for antifungal agents is the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[3] The diagram below illustrates this pathway as a potential target.
Caption: Potential inhibition of the ergosterol pathway.
Conclusion
The initial screening protocols and data presentation frameworks outlined in this technical guide provide a systematic approach for evaluating the antifungal potential of this compound. While existing literature on closely related compounds suggests a moderate level of activity, rigorous experimental validation is imperative. The successful determination of MIC values and qualitative activity through these standardized assays will be the foundational step in assessing the potential of this compound for further development as a novel antifungal agent. Future studies should aim to elucidate its mechanism of action and evaluate its efficacy in more advanced models.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a building block in medicinal chemistry. Its synthesis is most commonly achieved through a Friedel-Crafts acylation reaction between 1,2-dichlorobenzene and succinic anhydride. This document provides a detailed protocol for this synthesis, compiled from established chemical principles and analogous procedures.
Principle and Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution, where the acylium ion generated from succinic anhydride in the presence of a Lewis acid catalyst (anhydrous aluminum chloride) attacks the electron-rich 1,2-dichlorobenzene ring. The reaction is regioselective, with the acylation occurring predominantly at the position para to the chloro substituents.
Caption: Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride.
Experimental Protocol
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation reactions.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 1.0 | Reagent grade, anhydrous |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 1.0 | Reagent grade |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 2.2 | Powdered, handle in a fume hood, moisture sensitive |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | Solvent | Anhydrous, reaction solvent |
| Crushed Ice | H₂O | 18.02 | Sufficient quantity | For quenching the reaction |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~50 mL | For workup |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction | Reagent grade |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For washing | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying | |
| Ethanol/Water | C₂H₅OH/H₂O | - | For recrystallization |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a CaCl₂ drying tube), and a dropping funnel, add anhydrous aluminum chloride (0.22 mol, 29.3 g).
-
Solvent Addition: Add anhydrous nitrobenzene (150 mL) to the flask. Stir the suspension.
-
Reactant Addition: In a separate beaker, dissolve succinic anhydride (0.1 mol, 10.0 g) in 1,2-dichlorobenzene (0.1 mol, 14.7 g, ~11.3 mL). Transfer this solution to the dropping funnel.
-
Reaction: Add the solution of succinic anhydride and 1,2-dichlorobenzene dropwise to the stirred suspension of aluminum chloride. The addition should be slow to control the exothermic reaction. After the addition is complete, heat the reaction mixture to 60-70 °C and maintain it at this temperature for 2-3 hours, or until the reaction is complete (monitor by TLC).
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This should be done in a large beaker within a fume hood.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted succinic acid. Finally, wash with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.
Experimental Workflow
Application Notes and Protocols: Friedel-Crafts Acylation of 1,2-Dichlorobenzene with Succinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of aryl ketones. This application note details the acylation of 1,2-dichlorobenzene with succinic anhydride, a reaction of significant interest in the synthesis of pharmaceutical intermediates. The primary product of this reaction is 3-(3,4-dichlorobenzoyl)propanoic acid, a valuable precursor for various biologically active molecules. Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), and the synthesis of novel analogs is a continuous effort in drug discovery.[1]
The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride to form a reactive acylium ion.[2] This electrophile is then attacked by the electron-rich aromatic ring of 1,2-dichlorobenzene. Due to the directing effects of the chlorine atoms, the acylation occurs predominantly at the position para to one chlorine and ortho to the other, leading to the 3,4-disubstituted product.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Friedel-Crafts acylation of various aromatic substrates with succinic anhydride under the catalysis of aluminum chloride. While specific data for 1,2-dichlorobenzene is not extensively published, the data for similar substrates provides a useful benchmark for expected outcomes.
| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzene | AlCl₃ | Benzene | 30 min | Reflux | 77-82 | [2] |
| Toluene | AlCl₃ | None (Solvent-free) | 5 min | Room Temp. | 95 | [2] |
| Ethylbenzene | AlCl₃ | None (Solvent-free) | 6 min | Room Temp. | 92 | [2] |
| o-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 90 | [2] |
| 1,2-Dichlorobenzene | AlCl₃ | 1,2-Dichlorobenzene (solvent) | ~10 hrs | Reflux | ~65 (estimated) | [3][4] |
Reaction Principle
The Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride is an electrophilic aromatic substitution. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with succinic anhydride to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The π-electrons of the 1,2-dichlorobenzene ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).
-
Rearomatization: A proton is eliminated from the sigma complex, restoring the aromaticity of the ring and yielding the final product, 3-(3,4-dichlorobenzoyl)propanoic acid.
Experimental Workflow Diagram
Detailed Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.
Materials:
-
1,2-Dichlorobenzene (reagent and solvent)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene or ethanol for recrystallization
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Mechanical stirrer or magnetic stirrer with a stir bar
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 1,2-dichlorobenzene (as the solvent) and succinic anhydride (1.0 equivalent).
-
Addition of Catalyst: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, slowly and portion-wise add anhydrous aluminum chloride (2.2 equivalents). The addition should be controlled to maintain the temperature below 10 °C. An exothermic reaction with the evolution of HCl gas will occur.
-
Reaction: After the complete addition of AlCl₃, remove the ice bath and heat the reaction mixture to reflux. Maintain the reflux with continuous stirring for approximately 10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation of Crude Product: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude solid product.
-
Purification: Recrystallize the crude product from a suitable solvent, such as toluene or an ethanol/water mixture, to yield pure 3-(3,4-dichlorobenzoyl)propanoic acid.
-
Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.
Product Characterization (Expected Data)
-
Product Name: 3-(3,4-Dichlorobenzoyl)propanoic acid (also known as 4-(3,4-dichlorophenyl)-4-oxobutanoic acid)
-
Molecular Formula: C₁₀H₈Cl₂O₃
-
Molecular Weight: 247.08 g/mol
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆): Aromatic protons typically appear in the range of δ 7.5-8.0 ppm. The methylene protons of the propanoic acid chain will appear as two triplets around δ 2.5-3.5 ppm. The carboxylic acid proton will be a broad singlet at a higher ppm value.
-
¹³C NMR (DMSO-d₆): The carbonyl carbon of the ketone is expected around δ 195-200 ppm, and the carboxylic acid carbonyl at δ 170-175 ppm. Aromatic carbons will appear in the δ 125-140 ppm region, and the methylene carbons will be in the upfield region.
-
IR (KBr, cm⁻¹): A broad O-H stretch for the carboxylic acid will be observed around 2500-3300 cm⁻¹. A sharp C=O stretch for the ketone will be present around 1670-1690 cm⁻¹, and the C=O stretch for the carboxylic acid will be around 1700-1725 cm⁻¹.[4]
Signaling Pathway Diagram (Reaction Mechanism)
Safety Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,2-Dichlorobenzene: Harmful if swallowed or inhaled. It is also an irritant. Use in a well-ventilated fume hood.
-
Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with care and appropriate PPE.
-
The reaction is exothermic and generates HCl gas. Ensure adequate cooling and proper ventilation.
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid (344280-65-5) for sale [vulcanchem.com]
Application Notes and Protocols: Cyclization of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the cyclization of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activity. Two primary cyclization pathways are presented: intramolecular Friedel-Crafts acylation to yield a substituted indanone, and condensation with hydrazine to form a dihydropyridazinone derivative.
Introduction
This compound is a versatile building block in medicinal chemistry. Its γ-keto acid functionality allows for cyclization to form various ring systems, which are core structures in many biologically active molecules. For instance, pyridazinone derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antihypertensive properties.[1] Intramolecular Friedel-Crafts acylation, on the other hand, provides a direct route to α-tetralone and indanone esters, which are integral to many natural products and pharmaceuticals.[2] This document outlines detailed protocols for these key transformations.
Data Presentation: Comparison of Cyclization Methods
| Parameter | Method 1: Intramolecular Friedel-Crafts Acylation | Method 2: Condensation with Hydrazine |
| Product | 5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-one | 6-(3,4-Dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone |
| Reagents | Polyphosphoric acid (PPA) or Triflic acid (TfOH) | Hydrazine hydrate (N₂H₄·H₂O) |
| Solvent | None (PPA) or solvent-free (TfOH) | Ethanol, Acetic Acid |
| Temperature | 85-100 °C[2] | Reflux |
| Reaction Time | 1-2 hours[2] | 3-6 hours |
| Yield | Moderate to Good | Good to Excellent[3] |
| Work-up | Quenching with ice-water, extraction | Cooling, filtration |
| Purification | Column chromatography, recrystallization | Recrystallization |
Experimental Protocols
Method 1: Intramolecular Friedel-Crafts Acylation
This protocol describes the acid-catalyzed intramolecular cyclization of this compound to form 5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-one. This reaction proceeds via an electrophilic aromatic substitution mechanism.[2][4]
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Ice
-
Deionized water
-
Diethyl ether or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place this compound (1.0 equivalent).
-
Addition of Acid: Add polyphosphoric acid (approximately 10 times the weight of the starting material) to the flask.
-
Reaction: Heat the mixture to 85-100 °C with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture onto a generous amount of crushed ice in a beaker with stirring. This will hydrolyze the polyphosphoric acid.
-
The product may precipitate as a solid. If so, collect it by vacuum filtration, wash with cold water, and proceed to purification.
-
-
Extraction:
-
If the product does not precipitate, transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent like diethyl ether or dichloromethane.[2]
-
-
Washing:
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), water, and finally with brine.[2]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Alternatively, the product can be purified by recrystallization from a suitable solvent.
-
Method 2: Condensation with Hydrazine
This protocol details the synthesis of 6-(3,4-Dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone via the condensation of the γ-keto acid with hydrazine hydrate.[3]
Materials:
-
This compound
-
Hydrazine hydrate (80-100%)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol or glacial acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 3-6 hours.
-
Monitoring: The reaction progress can be monitored by TLC.
-
Work-up:
-
After the reaction is complete, cool the flask to room temperature.
-
Further cool the flask in an ice bath to promote crystallization of the product.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
-
Purification:
-
The crude product is often of high purity.
-
If necessary, recrystallize the product from a suitable solvent such as ethanol.
-
Visualizations
Caption: Experimental workflows for the two cyclization methods.
Caption: Conceptual pathways for the cyclization reactions.
References
Application Notes and Protocols for the Characterization of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and characterization of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid. The protocols described are based on established analytical techniques for compounds with similar functional groups and structural motifs.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the initial identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
1.1.1. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) is used to determine the number and types of hydrogen atoms present in the molecule and their connectivity.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (to achieve adequate signal-to-noise ratio)
-
Relaxation delay: 1-5 seconds
-
Pulse width: 30-45 degrees
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
1.1.2. ¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information on the different types of carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) as ¹³C has a low natural abundance.
-
Instrumentation: Use a 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled sequence to simplify the spectrum to single lines for each unique carbon.
-
Number of scans: 1024 or more may be required.
-
Relaxation delay: 2-10 seconds.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Table 1: Predicted NMR Spectral Data for this compound
| Analysis | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~10-12 | Singlet | 1H | -COOH |
| ~8.1-7.6 | Multiplet | 3H | Aromatic protons | |
| ~3.3 | Triplet | 2H | -C(O)-CH₂- | |
| ~2.8 | Triplet | 2H | -CH₂-COOH | |
| ¹³C NMR | ~195 | Singlet | - | C=O (ketone) |
| ~178 | Singlet | - | C=O (acid) | |
| ~138-128 | Multiple Singlets | - | Aromatic carbons | |
| ~33 | Singlet | - | -C(O)-CH₂- | |
| ~28 | Singlet | - | -CH₂-COOH |
Note: Predicted values are based on the analysis of structurally similar compounds and standard chemical shift tables. Actual experimental values may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation. For structurally related compounds, characteristic peaks are observed for the ketone C=O (1670–1680 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) groups.[1]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Sample Spectrum: Place the sample in the spectrometer and record the spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1680 | Strong | C=O stretch (ketone) |
| ~1600-1450 | Medium-Weak | C=C stretch (aromatic ring) |
| ~850-800 | Strong | C-H out-of-plane bend (aromatic) |
| ~800-700 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).
-
Ionization: Use an appropriate ionization technique. Electrospray ionization (ESI) is suitable for LC-MS, while electron ionization (EI) is common for GC-MS.
-
Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺ or [M-H]⁻) to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. In short-chain carboxylic acids, prominent peaks can arise from the loss of OH (molecular ion - 17) and COOH (molecular ion - 45).[2]
-
Table 3: Predicted Mass Spectrometry Data for this compound (C₁₀H₈Cl₂O₃)
| Parameter | Predicted Value | Comment |
| Molecular Weight | 247.07 g/mol | Calculated from the molecular formula. |
| Molecular Ion (M⁺) | m/z 246/248/250 | EI-MS, showing isotopic pattern for two chlorine atoms. |
| [M-H]⁻ | m/z 245/247/249 | ESI-MS (negative ion mode). |
| Key Fragments | m/z 173/175 | Loss of -CH₂CH₂COOH |
| m/z 45 | COOH⁺ |
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for the analysis of this moderately polar compound.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Further dilute with the mobile phase to create working standards and samples.
-
Instrumentation:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer at pH 3) and an organic solvent (e.g., acetonitrile or methanol). Isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector set at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm).
-
-
Injection Volume: 10-20 µL.
-
Data Analysis: Determine the retention time for qualitative identification and the peak area for quantitative analysis against a calibration curve.
Gas Chromatography (GC)
Direct analysis of this compound by GC is challenging due to its low volatility and thermal instability. Derivatization is therefore recommended. A common approach for keto acids is a two-step process of methoximation followed by silylation.
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation (Derivatization):
-
Methoximation: Dissolve the dried sample in pyridine containing methoxyamine hydrochloride. Heat at ~60°C for 1 hour to convert the keto group to a methoxime.
-
Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at ~70°C for 30 minutes to derivatize the carboxylic acid group.
-
-
Instrumentation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Split/splitless injector at a temperature of ~250°C.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).
-
Detector: Mass spectrometer for identification and quantification.
-
-
Data Analysis: Identify the derivatized compound by its retention time and mass spectrum.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the compound, such as melting point and decomposition temperature.
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Instrumentation: Use a simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.
-
DSC Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min).
-
Atmosphere: Purge with an inert gas like nitrogen (50 mL/min).
-
Analysis: The melting point is determined from the onset or peak of the endothermic event.
-
-
TGA Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
-
Atmosphere: Purge with an inert gas like nitrogen (50 mL/min).
-
Analysis: The TGA curve shows the mass loss as a function of temperature, indicating decomposition. The derivative of the TGA curve (DTG) shows the temperature of maximum decomposition rate.
-
Table 4: Expected Thermal Properties for a Crystalline Organic Compound
| Analysis | Parameter | Expected Observation |
| DSC | Melting Point | A sharp endothermic peak corresponding to the melting of the crystalline solid. |
| TGA | Decomposition | A significant mass loss at elevated temperatures, indicating thermal decomposition. |
Elemental Analysis
Elemental analysis is used to determine the percentage composition of elements (C, H, N, etc.) in the compound, which serves as a confirmation of its empirical and molecular formula.
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the dry, pure sample is required.
-
Instrumentation: Use an automated elemental analyzer. The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Data Analysis: The measured percentages of C and H are compared with the theoretical values calculated from the molecular formula.
Table 5: Theoretical Elemental Composition of C₁₀H₈Cl₂O₃
| Element | Theoretical Percentage |
| Carbon (C) | 48.62% |
| Hydrogen (H) | 3.26% |
| Chlorine (Cl) | 28.69% |
| Oxygen (O) | 19.42% |
Visualizations
Caption: A typical workflow for the synthesis, purification, and analytical characterization of a new chemical entity.
Caption: Logical workflow for the development of an HPLC analytical method.
References
Application Notes and Protocols for the Purification of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is a keto-acid derivative that serves as a valuable intermediate in the synthesis of various biologically active molecules. The purity of this compound is crucial for the successful outcome of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a suitable solvent system at varying temperatures. This document provides detailed protocols and application notes for the purification of this compound by recrystallization.
Principle of Recrystallization
The fundamental principle of recrystallization is the higher solubility of a solid compound in a hot solvent compared to a cold solvent. An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are ideally more soluble or present in much smaller quantities, remain in the mother liquor.
Solvent Selection
The choice of solvent is critical for a successful recrystallization. An ideal solvent for this compound should exhibit the following characteristics:
-
High solubility for the compound at elevated temperatures.
-
Low solubility for the compound at room temperature or below to ensure good recovery.
-
Impurities should be either very soluble or insoluble in the solvent at all temperatures.
-
The solvent should not react with the compound.
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.
Based on the chemical structure of this compound (a carboxylic acid with a haloaryl group), several solvent systems can be proposed. Carboxylic acids often exhibit good solubility in polar protic solvents like ethanol and methanol, while the dichlorophenyl group suggests some solubility in less polar solvents. For haloaryl compounds, hydrocarbons like hexane can be effective as anti-solvents.
Data Presentation: Potential Recrystallization Solvent Systems
The following table summarizes potential solvent systems for the recrystallization of this compound based on general principles and data from structurally related compounds. Experimental validation is recommended to determine the optimal system.
| Solvent System | Type | Expected Solubility Profile | Rationale & Remarks |
| Ethanol | Single Solvent | High solubility when hot, lower solubility when cold. | Ethanol is a common and effective solvent for recrystallizing carboxylic acids. A related compound, 4-(3,4-dichlorophenyl)-4-phenylhydrazono-2-(4-antipyrinyl)butanoic acid, has been successfully recrystallized from ethanol.[1] |
| Ethyl Acetate / Hexane | Co-solvent | High solubility in hot ethyl acetate; hexane acts as an anti-solvent to induce precipitation upon cooling. | This system is effective for compounds with intermediate polarity. A similar difluorophenyl analog is purified by recrystallization from an ethyl acetate/hexane mixture. |
| Water (pH-mediated) | Aqueous | The sodium salt is highly soluble in water; the free acid is poorly soluble. | This acid-base approach is highly effective for purifying carboxylic acids. Dissolving the crude material in a basic aqueous solution and then precipitating the pure acid by adding acid can remove neutral and basic impurities. |
| Toluene | Single Solvent | Moderate to high solubility when hot, lower solubility when cold. | Toluene can be a good solvent for aromatic compounds. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization from Ethanol
This protocol describes the purification of this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip.
-
Heating: Gently heat the mixture to boiling while stirring to dissolve the solid. Add more ethanol in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Co-Solvent Recrystallization from Ethyl Acetate/Hexane
This protocol is suitable when a single solvent does not provide the desired solubility profile.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude compound in the minimum amount of hot ethyl acetate in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is hot, add hexane dropwise until the solution becomes faintly cloudy, indicating the point of saturation.
-
Re-dissolution: If significant cloudiness appears, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution at the boiling point.
-
Crystallization: Allow the solution to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath to complete the crystallization process.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethyl acetate/hexane mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification via pH-Mediated Aqueous Recrystallization
This method is particularly effective for removing non-acidic impurities.
Materials:
-
Crude this compound
-
Deionized water
-
2 M Sodium hydroxide (NaOH) solution
-
2 M Hydrochloric acid (HCl) solution
-
Beaker or Erlenmeyer flask
-
pH meter or pH paper
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Suspend the crude acid in deionized water in a beaker.
-
Basification: While stirring, add 2 M NaOH solution dropwise until the solid completely dissolves and the solution is basic (pH > 8). This forms the water-soluble sodium salt.
-
Filtration of Insolubles (Optional): If there are any insoluble impurities, filter the basic solution.
-
Precipitation: Slowly add 2 M HCl solution dropwise to the clear filtrate with continuous stirring. The purified this compound will precipitate out as the solution becomes acidic (pH < 4).
-
Cooling: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product to a constant weight.
Mandatory Visualizations
Caption: General workflow for purification by recrystallization.
Caption: Workflow for pH-mediated aqueous purification.
References
Application of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid in Heterocyclic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds, specifically pyridazinone derivatives, using 4-(3,4-dichlorophenyl)-4-oxobutanoic acid as a key starting material. The synthesized compounds are of significant interest due to their potential biological activities, including antimicrobial and antifungal properties. This guide offers step-by-step procedures, quantitative data, and visual representations of the synthetic pathways to facilitate research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile γ-keto acid that serves as a valuable precursor for the synthesis of various heterocyclic systems. The presence of the dichlorophenyl moiety often imparts significant biological activity to the resulting molecules. One of the most prominent applications of this keto acid is in the synthesis of pyridazinones, a class of heterocyclic compounds known for a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and antimicrobial effects.[1][2][3] The general and most common method for synthesizing pyridazin-3(2H)-ones involves the condensation of a γ-keto acid with hydrazine or its derivatives.[4] This reaction typically proceeds through the formation of a 4,5-dihydropyridazin-3(2H)-one intermediate, which can subsequently be dehydrogenated to yield the aromatic pyridazin-3(2H)-one.
Application: Synthesis of Pyridazinone Derivatives
The primary application of this compound in heterocyclic synthesis is the preparation of 6-(3,4-dichlorophenyl)pyridazinone derivatives. These compounds are scaffolds for the development of novel therapeutic agents.
Reaction Pathway
The synthesis of 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one from this compound involves a two-step process:
-
Cyclocondensation: Reaction of the γ-keto acid with hydrazine hydrate to form the 6-(3,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one.
-
Dehydrogenation (Aromatization): Oxidation of the dihydropyridazinone to the corresponding aromatic 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one.
A closely related compound, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, has been successfully used to synthesize the corresponding pyridazinone derivative by reaction with hydrazine hydrate in boiling butanol.[5] This suggests that similar conditions can be applied for the direct synthesis from this compound.
Caption: General reaction pathway for the synthesis of 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one.
Experimental Protocols
Protocol 1: Synthesis of 6-(3,4-Dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol is adapted from the synthesis of a structurally similar compound.[5]
Materials:
-
This compound
-
Hydrazine hydrate (80-100%)
-
n-Butanol
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 50 mL of n-butanol.
-
Add 0.01 mol of hydrazine hydrate to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring.
-
Maintain the reflux for 5-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield pure 6-(3,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one.
Expected Outcome:
-
Appearance: White to off-white solid.
-
Yield: Moderate to high (based on similar reactions).
-
Characterization: The structure should be confirmed by IR, ¹H NMR, and Mass Spectrometry.
Protocol 2: Dehydrogenation to 6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one
This is a general procedure for the aromatization of dihydropyridazinones.[5]
Materials:
-
6-(3,4-Dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one
-
Bromine
-
Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
Dissolve 0.01 mol of 6-(3,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one in a suitable volume of glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine in acetic acid dropwise to the mixture at room temperature with stirring.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one.
Caption: Experimental workflow for the synthesis of pyridazinone derivatives.
Quantitative Data
The following table summarizes expected and reported data for pyridazinone derivatives. Note that specific data for the direct product of the protocols above is limited in the literature; thus, data from closely related compounds are included for reference.
| Compound | Synthesis Method | Yield (%) | Melting Point (°C) | Biological Activity | Reference |
| 6-(3,4-Dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one | Reaction with hydrazine hydrate in boiling butanol | 70 | 210 | Moderately active against Gram-positive and Gram-negative bacteria, and fungi. | [5] |
| 6-(3,4-Dichlorophenyl)-4-(4-antipyrinyl)pyridazin-3(2H)-one | Dehydrogenation with Bromine/Acetic Acid | 60 | 190 | Moderately active against Gram-positive and Gram-negative bacteria, and fungi. | [5] |
| Various 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal) hydrazones | Multistep synthesis | - | - | MIC Values (µg/mL): - E. hormaechei: 31.25- A. baumannii: 31.25- S. maltophilia: Active as ampicillin- C. tropicalis: Strong antifungal activity- C. albicans, C. glabrata, C. parapsilosis: Active (MICs: 15.625, 3.9-31.25) | [6] |
| Various novel pyridazinone derivatives | Multistep synthesis | - | - | MIC Values (µM): - S. aureus (MRSA): 3.74 - 8.92- P. aeruginosa: 3.74 - 8.92- A. baumannii: 3.74 - 8.92- E. coli: 7.8- S. typhimurium: 7.8 | [4] |
Further Applications and Derivatizations
The synthesized 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one can be further modified to create a library of compounds for structure-activity relationship (SAR) studies. The pyridazinone ring offers several sites for functionalization:
-
N-2 Position: The nitrogen atom in the pyridazinone ring can be alkylated or acylated to introduce various side chains, which has been shown to modulate biological activity.[6]
-
C-3 Position: The carbonyl group can be converted to a thione or a chlorine atom (using POCl₃), providing a handle for further nucleophilic substitution reactions to introduce different functionalities.[5]
Caption: Potential derivatization pathways for 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one.
Conclusion
This compound is a readily accessible starting material for the efficient synthesis of 6-(3,4-dichlorophenyl)pyridazinone derivatives. The straightforward cyclocondensation with hydrazine followed by dehydrogenation provides a core scaffold that has demonstrated potential for the development of new antimicrobial and antifungal agents. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of heterocyclic compounds. Further derivatization of the pyridazinone ring can lead to the discovery of novel drug candidates with improved potency and a broader spectrum of activity.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. turkjps.org [turkjps.org]
- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
laboratory scale synthesis of sertraline intermediate from 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of the key sertraline intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, commencing from 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. The synthesis involves a three-step process encompassing reduction, lactonization, and a subsequent intramolecular Friedel-Crafts cyclization. This protocol is intended for researchers and scientists in the field of medicinal chemistry and drug development, offering a comprehensive guide to the chemical transformations, including reagent quantities, reaction conditions, and purification methods. All quantitative data are presented in tabular format for clarity, and a visual workflow diagram is provided to illustrate the synthetic pathway.
Introduction
Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its synthesis relies on the efficient preparation of key intermediates, among which is 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. This tetralone derivative serves as a crucial scaffold for the introduction of the requisite amine functionality. The synthetic route detailed herein begins with the readily available this compound and proceeds through a series of transformations to yield the target intermediate. The described methodology is based on established chemical principles and offers a practical approach for laboratory-scale production.
Synthetic Pathway Overview
The synthesis is comprised of the following three key steps:
-
Reduction: The initial step involves the reduction of the ketone functionality in this compound to the corresponding secondary alcohol, yielding 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.
-
Lactonization: The resulting hydroxy acid undergoes an intramolecular esterification to form the γ-butyrolactone, 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone.
-
Intramolecular Friedel-Crafts Cyclization: The final step is an acid-catalyzed intramolecular acylation (a Friedel-Crafts reaction) of an in-situ generated precursor from the lactone, which results in the formation of the desired tetralone ring structure, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Hydrochloric acid (HCl) | 37% | Commercially Available |
| Sulfuric acid (H₂SO₄) | Concentrated (98%) | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Step 1: Reduction of this compound
This procedure outlines the reduction of the keto group to a hydroxyl group.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid, which can be used in the next step without further purification.
Step 2: Lactonization to 5-(3,4-Dichlorophenyl)-dihydro-2(3H)-furanone
This step involves the acid-catalyzed intramolecular cyclization of the hydroxy acid to form a lactone.
Protocol:
-
To the crude 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid from the previous step, add toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Continue refluxing for 3-5 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone.
Step 3: Intramolecular Friedel-Crafts Cyclization to 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
The final step is the cyclization to form the tetralone ring. This reaction is typically carried out using a strong Lewis acid or a protic superacid.
Protocol:
-
Cool a flask containing concentrated sulfuric acid to 0 °C.
-
Slowly add the crude 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone to the cold acid with vigorous stirring. A more traditional Friedel-Crafts approach would involve converting the corresponding butanoic acid to the acid chloride and then using a Lewis acid like AlCl₃ in an inert solvent.
-
After the addition, allow the mixture to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the resulting suspension with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Reduction | NaBH₄ | Methanol | 0 - RT | 2 - 4 | 90-95 |
| 2 | Lactonization | H₂SO₄ (cat.) | Toluene | Reflux | 3 - 5 | 85-90 |
| 3 | Cyclization | H₂SO₄ | Neat | 0 - 5 | 1 - 2 | 75-85 |
Table 2: Physicochemical and Spectroscopic Data of the Intermediate
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | C₁₆H₁₂Cl₂O | 291.17 | 104-106[1] | 8.11 (d, 1H), 7.50 (t, 1H), 7.32 (t, 1H), 7.20-7.25 (m, 3H), 4.25 (t, 1H), 2.80-3.00 (m, 2H), 2.55-2.70 (m, 2H) | 197.5, 142.1, 139.8, 132.8, 132.5, 130.6, 129.2, 128.9, 127.3, 126.9, 45.2, 35.8, 29.7 |
Workflow Visualization
The following diagram illustrates the synthetic workflow from the starting material to the final sertraline intermediate.
Caption: Synthetic pathway for the sertraline intermediate.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium borohydride reacts violently with water and acids to produce flammable hydrogen gas. It should be handled with care.
-
Concentrated acids such as sulfuric acid are highly corrosive and should be handled with extreme caution.
-
Dichloromethane is a suspected carcinogen; avoid inhalation and skin contact.
Conclusion
The protocol described provides a robust and reproducible method for the laboratory-scale synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone from this compound. The clear, step-by-step instructions, coupled with the tabulated data and workflow visualization, make this a valuable resource for professionals engaged in pharmaceutical research and development. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.
References
Application Note: A Step-by-Step Guide to the Synthesis of 4-Aryl-4-Oxobutanoic Acids via Friedel-Crafts Acylation
Introduction
4-Aryl-4-oxobutanoic acids, also known as β-aroylpropionic acids, are valuable bifunctional molecules that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active heterocyclic compounds.[1] Their unique structure, featuring both a carboxylic acid and a ketone, makes them versatile precursors for building complex molecular frameworks.[1] The most common and robust method for their synthesis is the Friedel-Crafts acylation of an electron-rich aromatic compound with succinic anhydride, catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃).[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of these important building blocks.
Core Reaction Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst (AlCl₃) activates the succinic anhydride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized intermediate. Aromaticity is restored through the loss of a proton, and a subsequent aqueous workup hydrolyzes the aluminum chloride complex to yield the final 4-aryl-4-oxobutanoic acid product.[3][4][5]
Quantitative Data Summary
The efficiency of the Friedel-Crafts acylation can vary depending on the substrate and reaction conditions. The following table summarizes reaction parameters and yields for the synthesis of various 4-aryl-4-oxobutanoic acids.
| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzene | AlCl₃ | Benzene (reactant) | 30 min | Reflux | 77-82 | [2] |
| Toluene | AlCl₃ | None (Solvent-free) | 5 min | Room Temp. | 95 | [2] |
| Ethylbenzene | AlCl₃ | None (Solvent-free) | 6 min | Room Temp. | 92 | [2] |
| o-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 90 | [2] |
| m-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 94 | [2] |
Experimental Protocol: Synthesis of 4-Oxo-4-phenylbutanoic Acid
This protocol details a general laboratory procedure for the synthesis of 4-oxo-4-phenylbutanoic acid from benzene and succinic anhydride.
Materials and Reagents:
-
Succinic anhydride (C₄H₄O₃)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzene (C₆H₆), dry and thiophene-free
-
Concentrated Hydrochloric Acid (HCl)
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
Crushed Ice
-
Water (H₂O)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel or powder funnel
-
Mechanical or magnetic stirrer
-
Heating mantle or oil bath
-
Beaker (large)
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
1. Reaction Setup:
-
In an efficient fume hood, equip a 500 mL three-necked round-bottom flask with a stirrer, a reflux condenser fitted with a drying tube, and a powder funnel.
-
Charge the flask with anhydrous benzene (e.g., 225 mL, 2.5 moles) and succinic anhydride (e.g., 50 g, 0.5 mole).[3]
2. Catalyst Addition:
-
Begin vigorous stirring of the benzene/succinic anhydride mixture.
-
Carefully and in one portion, add powdered anhydrous aluminum chloride (e.g., 100 g, 0.75 mole) through the powder funnel.[3]
-
Caution: The reaction is exothermic and will evolve hydrogen chloride (HCl) gas. Ensure the setup is in a well-ventilated fume hood.[2][3]
3. Reaction:
-
Heat the reaction mixture to reflux using a heating mantle or steam bath.
-
Maintain the reflux with continuous stirring for 30-60 minutes to ensure the reaction goes to completion.[1][2][3]
4. Workup and Hydrolysis:
-
After the reflux period, cool the reaction flask in an ice-water bath.
-
In a separate large beaker, prepare a mixture of crushed ice (e.g., 250 g) and concentrated hydrochloric acid (e.g., 75 mL).
-
Slowly and carefully pour the cooled reaction mixture onto the ice-HCl mixture with stirring. This step hydrolyzes the aluminum complex of the product.[1][6]
5. Product Isolation:
-
If excess benzene was used, remove it via steam distillation.[1][2]
-
Cool the remaining aqueous solution to induce precipitation of the crude product.
-
Collect the crude 4-oxo-4-phenylbutanoic acid by vacuum filtration, washing it with cold water.
6. Purification:
-
Dissolve the crude solid in a 5% sodium bicarbonate solution.
-
Transfer the solution to a separatory funnel and extract with an organic solvent (e.g., ether) to remove any non-acidic impurities.
-
Collect the aqueous layer and carefully acidify it with dilute hydrochloric acid until precipitation of the product is complete.[1]
-
Filter the purified product, wash with cold water, and dry thoroughly.
Visualizations
The following diagrams illustrate the key relationships and the general workflow for the synthesis.
Caption: Logical relationship of components in the Friedel-Crafts acylation.
Caption: General experimental workflow for the synthesis of 4-aryl-4-oxobutanoic acids.
References
Application Notes and Protocols: 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid as a Versatile Scaffold for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is a valuable bifunctional building block in medicinal chemistry, offering multiple reaction sites for the synthesis of a diverse range of heterocyclic and substituted bioactive molecules. Its rigid dichlorophenyl group can engage in crucial hydrophobic and electronic interactions within biological targets, while the keto-acid functionality provides a handle for cyclization and derivatization reactions. This document provides an overview of its applications in the synthesis of antimicrobial and anticancer agents, complete with experimental protocols and data on structurally related compounds.
Applications in Bioactive Molecule Synthesis
The primary utility of this compound lies in its role as a precursor for various heterocyclic systems, most notably pyridazinones. These scaffolds are of significant interest due to their broad spectrum of biological activities.
Antimicrobial Agents
Pyridazinone derivatives synthesized from precursors related to this compound have demonstrated notable antimicrobial and antifungal properties. The general synthetic approach involves the cyclization of the butanoic acid chain with hydrazine derivatives to form the pyridazinone core. Further modifications can be introduced to enhance potency and spectrum of activity.
Mechanism of Action (Proposed): The precise mechanism of antimicrobial action for pyridazinone derivatives is not fully elucidated but is thought to involve the disruption of cellular processes essential for microbial survival. Some studies suggest that these compounds may interfere with bacterial DNA gyrase, an enzyme crucial for DNA replication[1]. The lipophilic dichlorophenyl group likely facilitates membrane translocation, allowing the molecule to reach its intracellular targets.
Anticancer Agents
The pyridazinone scaffold derived from this compound analogues has been explored for its anticancer potential. These compounds have been shown to exhibit cytostatic and pro-apoptotic effects against various cancer cell lines. A key mechanism of action for some pyridazinone derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).
Signaling Pathway: Inhibition of VEGFR-2 by these bioactive molecules disrupts the downstream signaling cascade that promotes angiogenesis, tumor growth, and metastasis. This includes the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to programmed cell death (apoptosis) in cancer cells[2][3].
Data on Bioactive Molecules
The following tables summarize the biological activity of various pyridazinone derivatives containing a dichlorophenyl moiety, which are structurally related to compounds that can be synthesized from this compound.
Table 1: Antimicrobial Activity of Dichlorophenyl-Containing Pyridazinone Derivatives
| Compound ID | Target Organism | MIC (μg/mL) | Reference |
| 8a | Candida albicans | 32 | [3] |
| 10h | Staphylococcus aureus | 16 | [2][3] |
| Chloro-pyridazine Derivative | E. coli | 0.892 - 3.744 | [1] |
| Chloro-pyridazine Derivative | P. aeruginosa | 0.892 - 3.744 | [1] |
| Chloro-pyridazine Derivative | S. marcescens | 0.892 - 3.744 | [1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
Table 2: Anticancer Activity of Pyridazinone-Based VEGFR-2 Inhibitors
| Compound ID | Cancer Cell Line | GI₅₀ (μM) | Target | Reference |
| 10l | NCI-60 Panel | 1.66 - 100 | VEGFR-2 | [2] |
| 17a | NCI-60 Panel | 1.66 - 100 | VEGFR-2 | [2] |
Note: GI₅₀ (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride.
Materials:
-
1,2-Dichlorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C using an ice bath.
-
In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) and 1,2-dichlorobenzene (1.1 molar equivalents) in anhydrous dichloromethane.
-
Add the solution of succinic anhydride and 1,2-dichlorobenzene dropwise to the stirred AlCl₃ suspension, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system such as ethyl acetate/hexane.
Diagram 1: Friedel-Crafts Acylation Workflow
Protocol 2: Synthesis of Pyridazinone Derivatives
This protocol provides a general procedure for the synthesis of 6-(3,4-dichlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one, a core structure for further derivatization.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyridazinone derivative.
Diagram 2: Pyridazinone Synthesis Workflow
Protocol 3: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This protocol outlines a standardized method for assessing the antimicrobial activity of synthesized compounds.[4]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compound solutions of known concentration
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Prepare a bacterial or fungal suspension adjusted to the turbidity of a 0.5 McFarland standard.[4]
-
Using a sterile swab, uniformly inoculate the entire surface of a Mueller-Hinton agar plate to create a lawn of growth. Allow the plate to dry for a few minutes.[4]
-
Impregnate sterile paper disks with a known concentration of the test compound solution and allow the solvent to evaporate.
-
Aseptically place the impregnated disks on the surface of the inoculated MHA plate, ensuring firm contact.[4]
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).[4]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Diagram 3: VEGFR-2 Signaling Pathway Inhibition
References
- 1. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking [ouci.dntb.gov.ua]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
protocol for monitoring the progress of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid synthesis
An essential aspect of chemical synthesis is the real-time monitoring of reaction progress to ensure optimal yield and purity. This document provides detailed application notes and protocols for monitoring the synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, a key intermediate in pharmaceutical development. The synthesis is typically achieved via a Friedel-Crafts acylation reaction between 1,2-dichlorobenzene and succinic anhydride.
These protocols are designed for researchers, scientists, and drug development professionals, offering methodologies for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and other analytical techniques to track the consumption of reactants and the formation of the product.
Reaction Scheme
The synthesis of this compound proceeds via the following Friedel-Crafts acylation reaction:
1,2-Dichlorobenzene + Succinic Anhydride --(AlCl₃)--> this compound
Monitoring this reaction is crucial for determining the reaction endpoint, minimizing side-product formation, and optimizing reaction conditions such as temperature and time.[1][2]
Analytical Monitoring Techniques
Several analytical methods can be employed to monitor the progress of this synthesis.[3][4] The choice of technique depends on the available equipment, the need for quantitative data, and the desired speed of analysis.
| Technique | Advantages | Disadvantages | Primary Use |
| Thin-Layer Chromatography (TLC) | Fast, inexpensive, requires minimal sample, allows for simultaneous analysis of multiple samples.[3][5] | Primarily qualitative, less accurate than HPLC or GC.[3] | Rapid, qualitative check of reaction progress.[5][6] |
| High-Performance Liquid Chromatography (HPLC) | Highly accurate, quantitative, reproducible, suitable for non-volatile compounds.[3][7] | More expensive, requires method development, slower than TLC. | Quantitative analysis of reactant consumption and product formation.[8][9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High separation efficiency, provides structural information, quantitative.[10][11] | Requires volatile or derivatized samples, product may have low volatility. | Analysis of volatile starting materials and potential side products.[1][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, can be quantitative.[3][13] | Low sensitivity, expensive instrumentation, requires deuterated solvents. | Structural confirmation of product and monitoring of key functional group changes.[14] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and effective method for qualitatively monitoring the reaction's progress by observing the disappearance of starting materials and the appearance of the product spot.[5][6]
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: 7:3 Hexane:Ethyl Acetate (initial recommendation, may require optimization)
-
Visualization: UV lamp (254 nm)
-
Reaction aliquot
-
Quenching solution (e.g., dilute HCl)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Sample Preparation :
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing dilute acid and an extraction solvent like ethyl acetate.[5]
-
Vortex the vial to mix and allow the layers to separate.
-
The organic layer contains the reactants and products.
-
-
TLC Plate Spotting :
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[5]
-
Mark three lanes on the baseline for: (S) Starting Material (1,2-dichlorobenzene), (C) Co-spot, and (R) Reaction Mixture.
-
Using a capillary tube, spot a small amount of the 1,2-dichlorobenzene standard on the 'S' and 'C' lanes.
-
Using a different capillary tube, spot the extracted reaction mixture aliquot on the 'R' and 'C' lanes.[6] Ensure spots are small and concentrated.
-
-
Development :
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm and cover it to allow the atmosphere to saturate.
-
Place the spotted TLC plate vertically into the chamber, ensuring the baseline is above the solvent level.[6]
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.[5]
-
-
Visualization and Analysis :
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[15]
-
Circle the visible spots. The product, being more polar than 1,2-dichlorobenzene, will have a lower Retention Factor (Rf) value.
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Expected Data (TLC):
| Compound | Expected Rf Value (Approx.) | Observation |
|---|---|---|
| 1,2-Dichlorobenzene (Reactant) | ~0.8 | High Rf due to low polarity. Disappears as the reaction proceeds. |
| this compound (Product) | ~0.3 | Lower Rf due to higher polarity (ketone and carboxylic acid groups).[16] Intensifies as the reaction proceeds. |
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC provides accurate quantitative data on the concentration of reactants and products over time.[7][8] This protocol outlines a reverse-phase HPLC method suitable for keto acids.[9][17]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm)
-
Mobile Phase: Acetonitrile and water (with 0.1% trifluoroacetic acid, TFA)
-
Syringe filters (0.45 µm)
-
Autosampler vials
-
Reaction aliquot
-
Quenching solution and extraction solvent
Procedure:
-
Sample Preparation :
-
Prepare a quenched and extracted sample as described in the TLC protocol.
-
Evaporate the extraction solvent from the aliquot.
-
Redissolve the residue in a known volume of the mobile phase (e.g., 1 mL).
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
HPLC Method :
-
Column : C18 reverse-phase, 5 µm particle size.
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA.
-
Start with 70% A, 30% B.
-
Ramp to 10% A, 90% B over 10 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection : UV at 254 nm.
-
Column Temperature : 30 °C.
-
-
Analysis :
-
Inject a standard solution of 1,2-dichlorobenzene and (if available) the pure product to determine their retention times.
-
Inject the prepared samples from the reaction at different time points.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product.
-
The percentage conversion can be calculated from the peak areas (assuming similar response factors or by using a calibration curve).
-
Expected Data (HPLC):
| Compound | Expected Retention Time (min) | Observation |
|---|---|---|
| This compound (Product) | ~5-7 | Elutes earlier due to higher polarity. Peak area increases over time. |
| 1,2-Dichlorobenzene (Reactant) | ~9-11 | Elutes later due to lower polarity. Peak area decreases over time. |
Workflow for Reaction Monitoring
The following diagram illustrates the general workflow for monitoring the synthesis reaction using the described analytical techniques.
Caption: Workflow for monitoring the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers [cris.unibo.it]
- 12. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 16. 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid (344280-65-5) for sale [vulcanchem.com]
- 17. helixchrom.com [helixchrom.com]
Application Notes and Protocols for the Derivatization of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the chemical derivatization of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, a promising scaffold for the development of novel bioactive compounds. The protocols focus on creating a diverse library of derivatives by modifying the core structure, primarily through reactions involving the ketone and carboxylic acid moieties. Furthermore, standardized procedures for initial biological screening of the synthesized compounds are outlined, with a specific focus on antimicrobial assays. This guide serves as a practical resource for researchers engaged in medicinal chemistry and drug discovery, facilitating the exploration of this chemical scaffold's therapeutic potential.
Introduction
This compound belongs to a class of compounds that serve as valuable starting points or "scaffolds" in drug discovery. The modification of such core structures is a fundamental strategy in medicinal chemistry to generate a library of related compounds with diverse pharmacological profiles. The presence of a reactive ketone and a carboxylic acid group on the this compound backbone allows for a wide range of chemical transformations, leading to the synthesis of novel heterocyclic systems and other derivatives.
Compounds derived from similar aryl-oxo-alkanoic acid structures have demonstrated a variety of biological activities, including antimicrobial effects.[1][2] The systematic derivatization and subsequent screening of these new chemical entities are crucial steps in identifying "hit" compounds, which can be further optimized into "lead" candidates for drug development.[3] This process often involves high-throughput screening (HTS) against various biological targets to uncover potential therapeutic applications.[4][5]
These application notes provide detailed experimental procedures for synthesizing a library of derivatives from the parent compound and a protocol for evaluating their biological activity.
Chemical Derivatization Strategies and Protocols
The primary sites for derivatization on this compound are the C4-keto group and the C1-carboxylic acid. The following protocols describe common and effective methods for modifying these functional groups to generate a compound library.
Protocol 1: Synthesis of Pyridazinone Derivatives via Cyclocondensation
This protocol describes the reaction of the γ-keto acid with hydrazine derivatives to form a stable, six-membered pyridazinone ring system. This is a robust method for creating heterocyclic derivatives.
Objective: To synthesize 6-(3,4-dichlorophenyl)-4,5-dihydro-2H-pyridazin-3-one and its N-substituted analogs.
Materials:
-
This compound
-
Hydrazine hydrate or Phenylhydrazine
-
Absolute Ethanol or Glacial Acetic Acid
-
Reflux condenser and heating mantle
-
Round bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and recrystallization
Procedure:
-
In a 100 mL round bottom flask, dissolve this compound (0.01 mol) in absolute ethanol (40 mL).
-
Add the desired hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (0.01 mol) to the solution.
-
The reaction mixture is refluxed for 6-8 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The volume of the solvent is reduced by half under reduced pressure.
-
The resulting mixture is poured into ice-cold water (100 mL) to precipitate the solid product.
-
The solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final pyridazinone derivative.
Expected Outcome: The formation of a new heterocyclic compound, which can be characterized by IR, NMR, and Mass Spectrometry. The IR spectrum is expected to show the appearance of a C=N absorption band and the disappearance of the ketone C=O band from the starting material.[1]
Protocol 2: Synthesis of Amide Derivatives via Carboxylic Acid Activation
This protocol details the conversion of the carboxylic acid moiety into a diverse range of amides using various primary and secondary amines.
Objective: To create a library of N-substituted amides of this compound.
Materials:
-
This compound
-
A library of diverse primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Magnetic stirrer and standard glassware
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (0.1 M concentration).
-
Add EDC (1.2 eq.) and HOBt (1.2 eq.) to the solution. Stir at room temperature for 20 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the desired amine (1.1 eq.) and DIPEA (2.0 eq.) in a small amount of DCM.
-
Add the amine solution to the activated acid mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor completion by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.
Biological Screening Protocols
Once a library of derivatives has been synthesized and characterized, the next step is to screen them for biological activity. The following protocol for antimicrobial screening is based on the disk diffusion method, which is a widely used preliminary test.[2]
Protocol 3: Antimicrobial Activity Screening (Disk Diffusion Method)
Objective: To assess the qualitative antimicrobial (antibacterial and antifungal) activity of the synthesized derivatives.
Materials:
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Sterile paper disks (6 mm diameter).
-
Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Gram-negative: Escherichia coli).
-
Fungal strain (e.g., Candida albicans).
-
Nutrient Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi).
-
Sterile petri dishes, swabs, and micropipettes.
-
Incubator.
-
Positive control (standard antibiotic/antifungal) and negative control (solvent).
Procedure:
-
Plate Preparation: Prepare the appropriate agar medium, sterilize it by autoclaving, and pour it into sterile petri dishes. Allow the agar to solidify completely.
-
Inoculation: Inoculate the solidified agar plates uniformly with a standardized suspension of the test microorganism using a sterile swab.
-
Disk Application: Aseptically apply sterile paper disks to the surface of the inoculated agar plates.
-
Compound Application: Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto a separate disk. Also, prepare disks with the positive and negative controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).
Data Presentation
Quantitative and qualitative data from screening should be organized systematically for clear interpretation and comparison.
Table 1: Qualitative Antimicrobial Activity of Selected Derivatives
This table summarizes the results of the antimicrobial screening for a set of synthesized compounds, based on the methodology described in published literature.[2]
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| 3 | High Activity | Moderate Activity | Moderate Activity |
| 4 | Moderate Activity | Moderate Activity | Moderate Activity |
| 6 | Moderate Activity | High Activity | High Activity |
| 8 | Moderate Activity | Moderate Activity | Moderate Activity |
| 10 | High Activity | High Activity | Moderate Activity |
| 12a | High Activity | High Activity | Moderate Activity |
| 13 | Moderate Activity | Moderate Activity | Moderate Activity |
| 17 | Moderate Activity | High Activity | High Activity |
| Positive Control | High Activity | High Activity | High Activity |
| Negative Control | No Activity | No Activity | No Activity |
Activity levels are determined by the diameter of the inhibition zone as per standard laboratory criteria.
Example Table 2: Quantitative Enzyme Inhibition Data (Template)
For screening against specific molecular targets like enzymes, quantitative data such as IC₅₀ values should be determined. The following is a template for presenting such data.
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| Derivative 1 | Example Kinase 1 | 15.2 ± 1.8 |
| Derivative 2 | Example Kinase 1 | 5.6 ± 0.7 |
| Derivative 3 | Example Kinase 1 | > 100 |
| Parent Compound | Example Kinase 1 | 85.4 ± 9.3 |
| Reference Inhibitor | Example Kinase 1 | 0.1 ± 0.02 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data are typically presented as mean ± standard deviation from multiple replicates.
Visualized Workflows
Diagrams created using Graphviz help to visualize the overall process from chemical synthesis to biological evaluation.
Caption: Workflow for the derivatization of the parent compound into a diverse library.
Caption: General workflow for biological screening from the compound library to lead optimization.
References
- 1. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Design and Application of Target-Focused Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and established method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[2][3]
Q2: Why is the yield of the Friedel-Crafts acylation for this compound often low?
A2: The two chlorine atoms on the 1,2-dichlorobenzene ring are electron-withdrawing and thus deactivate the aromatic ring towards electrophilic substitution.[4] This deactivation makes the ring less nucleophilic and slows down the reaction with the acylium ion generated from succinic anhydride, often resulting in lower yields compared to reactions with more activated aromatic compounds.
Q3: What are the main impurities I should expect, and how can I minimize them?
A3: The primary impurity is often the isomeric product, 4-(2,3-dichlorophenyl)-4-oxobutanoic acid. The formation of this isomer can be influenced by reaction temperature and the choice of solvent. Running the reaction at a controlled, lower temperature can sometimes improve regioselectivity. Additionally, unreacted starting materials (1,2-dichlorobenzene and succinic anhydride) can be present. Ensuring the reaction goes to completion by optimizing reaction time and stoichiometry can minimize these.
Q4: What are the critical safety precautions when performing this synthesis?
A4: The Friedel-Crafts acylation involves several hazards. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. The reaction should be carried out under anhydrous conditions in a well-ventilated fume hood.[2] The reaction can be exothermic, especially during the addition of the Lewis acid, and requires careful temperature control.[2] Quenching the reaction mixture with water or acid to decompose the aluminum chloride complex can generate hydrogen chloride gas, which is corrosive and toxic.[1] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure. | 1. Use fresh, unopened, or properly stored anhydrous aluminum chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Deactivated aromatic ring (1,2-dichlorobenzene) leading to a sluggish reaction. | 2. Increase the reaction temperature gradually, monitoring for product formation via TLC. A more forcing solvent with a higher boiling point (e.g., nitrobenzene, though hazardous) can be considered, but may also lead to more side products.[5] Using a larger excess of the Lewis acid can also drive the reaction forward.[6] | |
| 3. Insufficient reaction time. | 3. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to ensure it has gone to completion. | |
| Formation of Multiple Products (Isomers) | 1. Lack of regioselectivity in the Friedel-Crafts acylation. | 1. Maintain a consistent and controlled reaction temperature. Lower temperatures often favor the formation of one isomer over another. Experiment with different solvents, as the solvent can influence the regioselectivity of the reaction. |
| Difficult Purification of the Final Product | 1. Co-precipitation of the desired product with isomeric impurities. | 1. Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the isomers. |
| 2. Incomplete removal of the aluminum chloride catalyst during work-up. | 2. During the work-up, ensure the product is fully released from its complex with aluminum chloride by using a sufficient amount of acid and allowing for adequate stirring time. Washing the crude product with dilute acid can help remove residual aluminum salts. | |
| 3. The product is an oil or does not crystallize easily. | 3. Attempt recrystallization from a different solvent or a mixture of solvents.[7] If recrystallization is challenging, column chromatography is a reliable alternative for purification.[7] | |
| Exothermic Reaction is Difficult to Control | 1. The addition of the Lewis acid (AlCl₃) is too rapid. | 1. Add the aluminum chloride portion-wise at a controlled temperature, typically between 0 and 5 °C, using an ice bath to dissipate the heat generated.[1] |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of 1,2-Dichlorobenzene
This protocol is a general guideline and may require optimization.
Materials:
-
1,2-Dichlorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable anhydrous solvent
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), suspend anhydrous aluminum chloride (e.g., 2.2 molar equivalents) in the chosen anhydrous solvent (e.g., dichloromethane).
-
Addition of Reactants: Add a solution of succinic anhydride (1.0 molar equivalent) and 1,2-dichlorobenzene (1.1 molar equivalents) in the anhydrous solvent dropwise to the stirred suspension of aluminum chloride at a controlled temperature, typically between 0 and 5 °C, to manage the exothermic reaction.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step decomposes the aluminum chloride complex of the product.[1]
-
Extraction and Washing: Separate the organic layer, and extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to afford the final product.[7]
Data Presentation
Table 1: Representative Synthesis Conditions for Friedel-Crafts Acylation with Succinic Anhydride
| Aromatic Substrate | Lewis Acid | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzene | AlCl₃ | Benzene | 30 min | Reflux | 77-82 | [2] |
| Toluene | AlCl₃ | None (Solvent-free) | 5 min | Room Temp. | 95 | [2] |
| Biphenyl | AlCl₃ | Chlorobenzene | 4 hours | 110 °C | Not specified | [5] |
Note: Yields can vary significantly based on the specific reaction scale and conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]
- 6. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Friedel-Crafts Acylation of Dichlorobenzene
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the Friedel-Crafts acylation of dichlorobenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products for the Friedel-Crafts acylation of the three isomers of dichlorobenzene?
The major product depends on the starting dichlorobenzene isomer. The chlorine atoms are ortho-, para-directing but also deactivating. The position of acylation is a result of the combined directing effects of the two chlorine atoms and steric hindrance.
-
o-Dichlorobenzene: The major product is typically 3,4-dichloroacetophenone.
-
m-Dichlorobenzene: The major product is 2,4-dichloroacetophenone.[1]
-
p-Dichlorobenzene: The major product is 2,5-dichloroacetophenone.[2]
Q2: What are the most common byproducts observed in the Friedel-Crafts acylation of dichlorobenzene?
Common byproducts include other isomeric ketones, products of rearrangement, and dehalogenation.[1] For instance, in the benzoylation of p-dichlorobenzene, the rearranged 3,4-dichlorobenzophenone and dechlorinated benzophenone have been observed.[1]
Q3: Can polysubstitution occur during the acylation of dichlorobenzene?
While less common than in Friedel-Crafts alkylation, polysubstitution can occur, especially with highly activated substrates. However, the presence of two deactivating chlorine atoms and the deactivating effect of the introduced acyl group on the aromatic ring make polysubstitution less favorable in the case of dichlorobenzene.
Q4: How does the choice of Lewis acid affect the reaction?
The Lewis acid plays a crucial role in activating the acylating agent. Aluminum chloride (AlCl₃) is a common and strong Lewis acid for this reaction. The choice and amount of Lewis acid can influence the reaction rate and potentially the formation of byproducts. Using stoichiometric amounts of the Lewis acid is often necessary as it forms a complex with the product ketone.[3]
Troubleshooting Guides
Issue 1: Formation of Unexpected Isomeric Byproducts
Problem: You are observing a mixture of isomeric products instead of the single expected major product.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the product distribution. | Optimize the reaction temperature. Lower temperatures generally favor the kinetically controlled product, while higher temperatures may lead to a mixture of isomers or the thermodynamically more stable product. |
| Isomerization of Starting Material or Product: Under strong acidic conditions, there is a possibility of isomerization. | Minimize reaction time and use the mildest effective Lewis acid to reduce the likelihood of isomerization. |
Issue 2: Presence of Rearrangement Byproducts
Problem: You have identified byproducts that result from the rearrangement of the acyl group or the aromatic substrate. For example, observing 3,4-dichloroacetophenone when starting with p-dichlorobenzene.
Possible Causes & Solutions:
| Cause | Solution |
| Jacobsen-type Rearrangement: Intramolecular migration of the acyl group can occur under the influence of a strong Lewis acid. | Use a less harsh Lewis acid if possible. Optimize the reaction time and temperature to favor the desired product formation over rearrangement. |
| Reversibility of the Reaction: Friedel-Crafts acylation can be reversible under certain conditions, allowing for product isomerization. | Ensure the reaction goes to completion and is worked up promptly to "lock in" the desired product. |
Issue 3: Detection of Dehalogenated Byproducts
Problem: Your product mixture contains ketones with one or no chlorine atoms (e.g., chloroacetophenone or acetophenone).
Possible Causes & Solutions:
| Cause | Solution |
| Dehalogenation-Acylation: The strong Lewis acid can facilitate the removal of a chlorine atom from the dichlorobenzene ring, followed by acylation of the resulting monochlorobenzene or benzene. | Use the minimum effective amount of Lewis acid. Lowering the reaction temperature and minimizing the reaction time can also help to suppress this side reaction. |
| Impurities in Starting Materials: The presence of monochlorobenzene or benzene as an impurity in the dichlorobenzene starting material will lead to the formation of the corresponding acylated products. | Ensure the purity of the dichlorobenzene starting material through distillation or other purification methods before use. |
Byproduct Distribution in Friedel-Crafts Benzoylation of Dichlorobenzenes
The following table summarizes the observed products from the Friedel-Crafts benzoylation of o-, m-, and p-dichlorobenzene in nitrobenzene solution.[1] While this data is for benzoylation, it provides valuable insight into the potential byproducts for other acylation reactions.
| Starting Isomer | Major Product | Minor Isomeric Byproducts | Rearrangement Byproducts | Dehalogenation Byproducts |
| o-Dichlorobenzene | 3,4-Dichlorobenzophenone | 2,3-Dichlorobenzophenone | - | o- & p-Chlorobenzophenone, Benzophenone |
| m-Dichlorobenzene | 2,4-Dichlorobenzophenone | 2,6-Dichlorobenzophenone | - | - |
| p-Dichlorobenzene | 2,5-Dichlorobenzophenone | - | 3,4-Dichlorobenzophenone | Dechlorobenzoylation products |
Experimental Protocols
General Protocol for Friedel-Crafts Acetylation of Dichlorobenzene
This protocol is a general guideline and may require optimization for specific dichlorobenzene isomers and desired outcomes.
Materials:
-
Dichlorobenzene (o-, m-, or p-)
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.1 to 1.3 equivalents).
-
Solvent Addition: Add anhydrous DCM to the flask to suspend the AlCl₃.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.
-
Addition of Dichlorobenzene: Add a solution of dichlorobenzene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Expected Product Formation Pathways
References
Technical Support Center: Synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride.
Q1: My reaction yield is very low or I'm not getting any product. What are the common causes?
A1: Low or no yield in the Friedel-Crafts acylation of 1,2-dichlorobenzene is a common issue, primarily due to the deactivated nature of the aromatic ring. Here are the most frequent culprits and their solutions:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the glassware, solvent, or reagents will deactivate it.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and a fresh, unopened container of high-purity anhydrous aluminum chloride.
-
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[1] Therefore, a stoichiometric amount or even an excess of the catalyst is often required.[1]
-
Solution: Use at least 2.2 molar equivalents of AlCl₃ relative to succinic anhydride. It may be necessary to empirically optimize the catalyst loading for your specific conditions.
-
-
Deactivated Aromatic Substrate: The two chlorine atoms on the benzene ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.
-
Solution: This reaction inherently requires forcing conditions. Ensure adequate reaction time and temperature. Consider using a more reactive Lewis acid if AlCl₃ proves insufficient, though AlCl₃ is standard for this transformation.
-
-
Sub-optimal Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier at low temperatures. Conversely, excessively high temperatures can lead to side reactions and decomposition.
-
Solution: The reaction is typically started at a low temperature (0-5 °C) during the addition of reagents to control the initial exotherm and then warmed to room temperature or gently heated (e.g., 50-60 °C) to drive the reaction to completion. The optimal temperature profile should be determined experimentally.
-
Q2: I'm observing the formation of multiple products. What could be the reason and how can I improve the selectivity?
A2: The formation of multiple products in the Friedel-Crafts acylation of 1,2-dichlorobenzene is most likely due to the formation of regioisomers. The two chlorine atoms direct the incoming electrophile to the positions ortho and para to them.
-
Regioisomer Formation: The primary expected product is this compound. However, acylation at other positions on the ring can occur, leading to the formation of 2,3- and other dichlorophenyl isomers. Studies on the benzoylation of o-dichlorobenzene have shown that the 3,4-disubstituted product is the major isomer.[2]
-
Solution: The regioselectivity of Friedel-Crafts acylation can be influenced by the solvent and reaction temperature. Running the reaction at a controlled, lower temperature may improve selectivity for the thermodynamically favored product. Purification via recrystallization is typically necessary to isolate the desired 3,4-isomer.
-
Q3: How do I effectively purify the crude product?
A3: The crude product is typically a solid and can be purified by recrystallization.
-
Purification by Recrystallization: This technique relies on the differential solubility of the desired product and impurities in a suitable solvent at different temperatures.
-
Solution: A common method involves dissolving the crude solid in a hot solvent in which it is highly soluble, and then allowing it to cool slowly to induce crystallization, leaving the impurities in the solution. For acidic compounds like this compound, a mixed solvent system is often effective. A good starting point for solvent screening would be mixtures of an alcohol (like ethanol or methanol) and water, or an ester (like ethyl acetate) and a non-polar solvent (like hexanes).[3][4] An acid/base workup can also be employed where the acidic product is dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of acid.[5]
-
Data Presentation
| Parameter | Condition | General Impact on Yield | Rationale |
| Catalyst Loading | Sub-stoichiometric | Low to No Yield | The product-catalyst complex removes the catalyst from the reaction.[1] |
| Stoichiometric (2.2+ eq.) | Higher Yield | Sufficient catalyst is available to drive the reaction to completion. | |
| Temperature | Low (0-25 °C) | Lower Yield / Slower Reaction | Insufficient energy to overcome the activation barrier of the deactivated ring. |
| Moderate (25-80 °C) | Optimal Yield | Balances reaction rate and minimizes side reactions/decomposition. | |
| High (>80 °C) | Decreased Yield | Increased potential for side reactions and product decomposition. | |
| Reaction Time | Short | Low Yield | The reaction may not have reached completion, especially with a deactivated substrate. |
| Optimized | High Yield | Allows for the complete conversion of starting materials. | |
| Prolonged | Decreased Yield | Can lead to the formation of degradation products. | |
| Solvent | Non-polar (e.g., CS₂) | Can influence regioselectivity | May favor kinetic products. |
| Polar (e.g., Nitrobenzene) | Can influence regioselectivity | May favor thermodynamic products. | |
| Halogenated (e.g., Dichloromethane) | Commonly used | Good solvent for reactants and does not typically interfere with the reaction. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from general procedures for the Friedel-Crafts acylation of haloarenes with succinic anhydride.[6]
Materials:
-
1,2-Dichlorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), prepare a suspension of anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen).
-
Addition of Reactants: Cool the stirred suspension to 0-5 °C in an ice bath. Add succinic anhydride (1.0 molar equivalent) portion-wise, ensuring the temperature remains below 10 °C. To this mixture, add 1,2-dichlorobenzene (1.1 molar equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.
-
Workup: Carefully and slowly quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step decomposes the aluminum chloride complex of the product.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane. Combine the organic extracts and wash sequentially with deionized water, a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Recrystallization
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water or ethyl acetate/hexanes) in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the solution can be gently heated for a few minutes. The activated carbon is then removed by hot filtration.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Reaction mechanism for the Friedel-Crafts acylation.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
troubleshooting low yield in pyridazinone synthesis from keto acids
Technical Support Center: Pyridazinone Synthesis from Keto Acids
Welcome to the Technical Support Center for pyridazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis of pyridazinones from keto acids and hydrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: I am consistently obtaining a low yield of my desired pyridazinone product. What are the primary factors I should investigate?
Low yields in pyridazinone synthesis are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: The purity of your γ-keto acids and hydrazine derivatives is crucial. Impurities can lead to undesirable side reactions that consume starting materials and inhibit the formation of the desired product. It is advisable to use freshly purified reagents.[1]
-
Reaction Temperature: Temperature plays a critical role. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the decomposition of reactants or the final product.[1]
-
Solvent Choice: The solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol and acetic acid are commonly used as they can facilitate the reaction.[1]
-
pH of the Reaction Medium: The pH is a critical parameter, especially for the cyclocondensation of γ-keto acids with hydrazine. An acidic medium can catalyze the necessary dehydration step; however, strongly acidic conditions may promote side reactions.[1][2]
-
Water Removal: The cyclization step produces water. Removing this water, for example with a Dean-Stark apparatus or molecular sieves, can shift the reaction equilibrium towards the product, thereby improving the yield.[1]
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?
The formation of side products is a common reason for low yields. Key side reactions to consider are:
-
Hydrazone Formation: The initial reaction between the keto acid and hydrazine forms a hydrazone intermediate. If the subsequent cyclization is slow or incomplete, this hydrazone may be isolated as a major byproduct.[1]
-
Formation of Regioisomers: When using unsymmetrical dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products.[1] The regioselectivity can sometimes be controlled by adjusting reaction conditions.
-
N-N Bond Cleavage: Under harsh conditions, such as very high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine or the pyridazinone ring can break, leading to a complex mixture of degradation products.[1]
Q3: How can I improve the purification of my pyridazinone product to increase the isolated yield?
Effective purification is key to obtaining a high yield of a pure product.
-
Crystallization: For many pyridazinone derivatives, crystallization is a simple and effective method for purification, which can be more cost-effective and scalable than chromatography for industrial applications.[3]
-
Column Chromatography: For laboratory-scale purifications and for separating complex mixtures, column chromatography on silica gel is a standard technique.[4] The choice of eluent is critical and should be optimized based on the polarity of the product and impurities.
-
Advanced Fraction Collection: To optimize purity and yield during liquid chromatography, advanced fraction collection techniques can be employed. This involves using targeted detection methods (e.g., mass spectrometry) to trigger fraction collection, ensuring that only the desired compound is collected.[5] This method can reduce the need for re-analysis and re-purification.[5]
Troubleshooting Guides
Guide 1: Addressing Low Product Yield
This guide provides a step-by-step workflow to diagnose and resolve issues of low yield.
Guide 2: Identifying and Minimizing Side Products
This guide outlines a logical approach to dealing with the formation of multiple products.
Quantitative Data Summary
The yield of pyridazinone synthesis is highly dependent on the substrates and reaction conditions. Below is a summary of reported yields for different pyridazinone derivatives.
| Keto Acid/Derivative | Hydrazine Derivative | Solvent | Conditions | Yield (%) | Reference |
| β-Benzoylpropionic acid | Hydrazine hydrate | Ethanol | Reflux, 4-6 hours | Not specified, product precipitates | [1] |
| Phenyl-fulvene (1,2-dibenzoylcyclopentadiene) | Hydrazine hydrate | Methanol | Room temp, 24 hours | 71% | [6] |
| Chiral β-methyl γ-ketocarboxylic acid | Hydrazine monohydrate | Ethanol | Not specified | 34% ee (racemization) | [2] |
| Chiral β-methyl γ-ketocarboxylic acid | Hydrazine monohydrate | Ethanol / Acetic Acid | Not specified | 54% ee (improved) | [2] |
| Ethyl levulinate | Hydrazine hydrate | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one[1]
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Dry the product to obtain 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine[6]
Materials:
-
Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)
-
Hydrazine hydrate
-
Methanol
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
Combine phenyl-fulvene (1 equivalent) with methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Stir the solution at room temperature for 24 hours.
-
Add water to the reaction mixture to precipitate the crude product.
-
Perform a liquid-liquid extraction with dichloromethane (3 times).
-
Combine the organic layers and dry over magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Further purification can be performed if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. EP4477649A1 - Preparation method of pyridazinone derivative, and intermediate thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. gilson.com [gilson.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. Redirecting [linkinghub.elsevier.com]
purification strategies for removing impurities from 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a crude sample of this compound synthesized via Friedel-Crafts acylation?
A1: The primary impurities often encountered originate from the Friedel-Crafts acylation synthesis route. These can include:
-
Unreacted Starting Materials: Residual 1,2-dichlorobenzene and succinic anhydride.
-
Positional Isomers: Isomers such as 4-(2,3-dichlorophenyl)-4-oxobutanoic acid may form in small quantities.
-
Polyacylated Products: Although less common in acylation compared to alkylation, diacylation of the aromatic ring can occur under forcing conditions.[1]
-
Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) and its hydrolysis products.
Q2: My crude product is a dark, oily substance. How can I get it to crystallize?
A2: An oily product suggests the presence of significant impurities that are depressing the melting point and interfering with crystal lattice formation. Here are a few troubleshooting steps:
-
Initial Purification: Consider a preliminary purification step like a solvent wash. Triturating the oil with a non-polar solvent in which the desired product has low solubility (e.g., hexane or a mixture of ethyl acetate/hexane) can help remove non-polar impurities and may induce crystallization.
-
pH Adjustment: As a carboxylic acid, the product can be dissolved in an aqueous basic solution (e.g., sodium bicarbonate) and washed with an organic solvent (like dichloromethane or ethyl acetate) to remove neutral organic impurities. Subsequent acidification of the aqueous layer should precipitate the purified product.
-
Column Chromatography: If simpler methods fail, column chromatography is a robust method for separating the desired product from various impurities.
Q3: I'm observing a loss of product during purification, and I suspect decarboxylation. How can I prevent this?
A3: While β-keto acids are more prone to decarboxylation, α-keto acids can also degrade under harsh conditions.[2] To minimize this risk:
-
Avoid High Temperatures: When removing solvents using a rotary evaporator, use a low-temperature water bath (<40°C).[2] Avoid purification by distillation.[2]
-
Neutral Conditions for Chromatography: If using silica gel chromatography, ensure the silica is neutral. Acidic or basic stationary phases can catalyze decarboxylation.[2]
-
Mild pH Adjustments: During aqueous workups, use mild acids and bases for pH adjustments and perform these steps at low temperatures.[2]
Troubleshooting Guides
Problem 1: Low Purity After Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The chosen solvent may dissolve the impurities along with the product, or the product's solubility may be too high at low temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain in solution at low temperatures.[3] |
| Cooling Too Rapidly | Rapid cooling can trap impurities within the crystal lattice. |
| Insufficient Washing | Surface impurities may remain on the crystals after filtration. |
Problem 2: Difficulty with Column Chromatography Separation
| Possible Cause | Suggested Solution |
| Inappropriate Eluent System | The polarity of the mobile phase may be too high, causing all components to elute together, or too low, resulting in no elution of the desired product. |
| Column Overloading | Applying too much crude material to the column leads to poor separation. |
| Sample Insoluble in Mobile Phase | If the sample precipitates on the column, it will not separate effectively. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization.
1. Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Good candidate solvents for a polar carboxylic acid like this might include ethanol, methanol, water, or mixtures like ethyl acetate/hexane or acetone/water.
2. Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. b. If insoluble impurities are present, perform a hot gravity filtration. c. Allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath. d. Collect the crystals by vacuum filtration using a Büchner funnel. e. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. f. Dry the purified crystals in a vacuum oven at a low temperature (<40°C).
Protocol 2: Purification by Column Chromatography
1. Materials:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The addition of a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and prevent tailing of the carboxylic acid.
2. Procedure: a. Prepare the column by packing the silica gel in the non-polar solvent (hexane). b. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. c. Carefully load the sample onto the top of the silica gel column. d. Begin elution with the starting mobile phase composition. e. Gradually increase the polarity of the mobile phase to elute the compounds. f. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the purified product. g. Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Data Presentation
Table 1: Hypothetical Purity and Yield Data for Purification Strategies
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 97 | 75 | Effective at removing non-polar impurities. |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) | 85 | >99 | 60 | Provides higher purity but with lower recovery. |
| Acid-Base Extraction followed by Recrystallization | 70 | 95 | 80 | Good for removing neutral and basic impurities. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common issues encountered during recrystallization.
References
optimizing reaction conditions for the synthesis of 4-aryl-4-oxobutanoic acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-aryl-4-oxobutanoic acids. Our aim is to help you optimize reaction conditions and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of 4-aryl-4-oxobutanoic acids, primarily through the Friedel-Crafts acylation of arenes with succinic anhydride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be hydrated or old.[1] | Use a fresh, unopened container of anhydrous AlCl₃ or sublime the catalyst before use. Ensure all glassware and solvents are thoroughly dried to maintain anhydrous conditions.[1] |
| Deactivated Aromatic Substrate: The aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), which inhibit electrophilic substitution.[2][3] | This reaction is generally not suitable for strongly deactivated aromatic rings. If possible, consider using a more electron-rich aromatic substrate. | |
| Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, removing it from the catalytic cycle.[3][4] Therefore, a stoichiometric amount is often required.[3] | Increase the molar ratio of the catalyst to succinic anhydride. An excess of the catalyst may be necessary to drive the reaction to completion.[3] | |
| Low Reaction Temperature: The activation energy for the reaction may not be reached at lower temperatures.[1] | Gradually increase the reaction temperature. Some reactions may necessitate heating to reflux in a solvent such as 1,2-dichloroethane. | |
| Formation of Byproducts | Hydrolysis of Succinic Anhydride: The presence of moisture can lead to the hydrolysis of succinic anhydride to succinic acid.[1] | Ensure all reagents, solvents, and equipment are scrupulously dry.[1] |
| Complex Mixture of Products: Higher reaction temperatures can sometimes lead to the formation of a complex mixture of products. | Optimize the reaction temperature and time to minimize the formation of byproducts. | |
| Product Purification Issues | Oiling Out During Recrystallization: The product separates as an oil instead of forming crystals. | Try dissolving the crude product in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed. Gentle heating followed by slow cooling may promote crystallization. For acidic compounds like 4-aryl-4-oxobutanoic acids, adjusting the pH of an aqueous solution can be an effective purification strategy.[5] |
| Product Fails to Precipitate: The product remains dissolved in the work-up solution. | If the product is in an aqueous layer after work-up, ensure the pH is strongly acidic (pH 1-2) to precipitate the carboxylic acid.[5] Cooling the solution in an ice bath can also aid in precipitation.[5] |
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the Friedel-Crafts acylation?
A1: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly sensitive to moisture.[2] Water will react with and deactivate the catalyst, preventing the formation of the acylium ion necessary for the reaction to proceed.[3]
Q2: I'm using an aromatic compound with an amine (-NH₂) group. Why is my reaction failing?
A2: Aromatic compounds with amine or alcohol groups can react with the Lewis acid catalyst, leading to its deactivation.[3] The lone pair of electrons on the nitrogen or oxygen atom coordinates with the Lewis acid, preventing it from activating the succinic anhydride.
Q3: Is polyacylation a concern in this synthesis?
A3: Generally, polyacylation is not a significant issue in Friedel-Crafts acylation.[4] The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[6]
Q4: What is the purpose of the acidic work-up?
A4: The acidic work-up serves two main purposes. First, it hydrolyzes the complex formed between the ketone product and the Lewis acid catalyst, liberating the final product.[7] Second, it ensures that the carboxylic acid group is in its protonated form, which is typically less soluble in the aqueous phase and can be extracted or filtered.
Q5: My crude product is a dark, oily substance. How can I best purify it?
A5: A common and effective method for purifying 4-aryl-4-oxobutanoic acids is recrystallization based on pH adjustment.[5] This involves dissolving the crude product in an aqueous base (like sodium hydroxide solution) to form the water-soluble carboxylate salt. Insoluble impurities can then be removed by filtration. Subsequently, the filtrate is acidified (e.g., with HCl) to a pH of 1-2, which causes the purified carboxylic acid to precipitate out.[5] The solid can then be collected by filtration, washed with cold water, and dried.[5]
Quantitative Data
The following table summarizes the reaction conditions and yields for the Friedel-Crafts acylation of various aromatic substrates with succinic anhydride.
| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Benzene | AlCl₃ | Benzene | 30 min | Reflux | 77-82[8] |
| Toluene | AlCl₃ | None (Solvent-free) | 5 min | Room Temp. | 95[8] |
| Ethylbenzene | AlCl₃ | None (Solvent-free) | 6 min | Room Temp. | 92[8] |
| o-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 90[8] |
| m-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 94[8] |
| p-Xylene | AlCl₃ | None (Solvent-free) | 10 min | Room Temp. | 88[8] |
| Anisole | AlCl₃ | None (Solvent-free) | 10 min | Room Temp. | 92[8] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Arene with Succinic Anhydride
Materials:
-
Arene (e.g., toluene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, or the arene itself if in large excess)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in the anhydrous solvent.
-
Reactant Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of succinic anhydride (1.0 equivalent) and the arene (1.0 equivalent) in the anhydrous solvent from the dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Gentle heating or refluxing may be required for less reactive arenes.[1]
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]
-
Extraction: Transfer the mixture to a separatory funnel. If a solvent like dichloromethane was used, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude 4-aryl-4-oxobutanoic acid
-
2 M Sodium hydroxide solution
-
2 M Hydrochloric acid solution
-
Deionized water
-
Ice
Procedure:
-
Dissolution: Suspend the crude product in a minimal amount of deionized water in an Erlenmeyer flask.
-
Basification: While stirring, add 2 M sodium hydroxide solution dropwise until the solid completely dissolves and the solution is basic (pH > 8). This forms the soluble sodium salt of the carboxylic acid.
-
Filtration (optional): If any insoluble impurities are present, filter the solution.
-
Acidification and Precipitation: Cool the solution in an ice bath. Slowly add 2 M hydrochloric acid dropwise with stirring until the solution is strongly acidic (pH 1-2). The 4-aryl-4-oxobutanoic acid will precipitate as a solid.
-
Crystallization: Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete crystallization.[5]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
side reactions to avoid during the cyclization of 4-oxoacids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the cyclization of 4-oxoacids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the cyclization of 4-oxoacids?
A1: The most prevalent side reactions include lactone formation, decarboxylation, intermolecular reactions (such as dimerizations), and rearrangements, particularly in acid-catalyzed processes like Friedel-Crafts and Nazarov cyclizations.[1][2][3] The specific side products formed are highly dependent on the substrate structure, reaction conditions (acidic, basic, or thermal), and the catalyst employed.
Q2: How can I minimize the formation of γ-lactones during the cyclization of 4-oxoacids?
A2: γ-Lactone formation is a common competing reaction, especially under conditions that favor intramolecular esterification. To minimize this, ensure that the reaction conditions strongly favor the desired cyclization pathway. For acid-catalyzed reactions, using strong protic acids like polyphosphoric acid (PPA) or Lewis acids can promote the formation of the cyclic ketone over the lactone.[4] Additionally, employing dehydrating conditions can help suppress lactonization.
Q3: What conditions favor decarboxylation, and how can it be avoided?
A3: Decarboxylation can be a significant side reaction, particularly at elevated temperatures or under strongly acidic or oxidative conditions.[5][6] To avoid decarboxylation, it is advisable to use the mildest possible reaction conditions that still afford a reasonable reaction rate for the desired cyclization. Monitoring the reaction temperature closely and avoiding prolonged reaction times are crucial. In some cases, choosing a different catalyst or solvent system can also mitigate this side reaction.
Q4: How do I prevent intermolecular reactions that lead to polymers or dimers?
A4: Intermolecular reactions are generally favored at high concentrations. To promote the desired intramolecular cyclization, it is often beneficial to work at high dilution. This principle, known as the "high dilution principle," reduces the probability of reactive intermediates encountering other substrate molecules. Slowly adding the substrate to the reaction mixture can also help maintain a low effective concentration.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during the cyclization of 4-oxoacids, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Cyclic Ketone with Significant Lactone Formation
Q: My reaction is producing a significant amount of the corresponding γ-lactone as a byproduct, leading to a low yield of the cyclic ketone. How can I improve the selectivity?
A: This is a common issue arising from the competition between intramolecular acylation (to form the ketone) and intramolecular esterification (to form the lactone).
Troubleshooting Steps:
-
Choice of Acid Catalyst:
-
Problem: Weakly acidic conditions may not be sufficient to drive the acylation forward efficiently, allowing the equilibrium to favor lactone formation.
-
Solution: Switch to a stronger acid catalyst. For Friedel-Crafts type cyclizations of 4-aryl-4-oxobutanoic acids, polyphosphoric acid (PPA) or methanesulfonic acid are often more effective than weaker acids in promoting ketone formation.[1] Lewis acids like AlCl₃ can also be highly effective.
-
-
Reaction Temperature:
-
Problem: The activation energy for lactonization might be lower than that for the desired cyclization.
-
Solution: Carefully optimize the reaction temperature. In some cases, a higher temperature may favor the desired cyclization, while in others, it could promote decomposition or other side reactions. A systematic study of the temperature profile is recommended.
-
-
Dehydrating Conditions:
-
Problem: The presence of water can facilitate the hydrolysis of intermediates and may favor lactonization.
-
Solution: Ensure strictly anhydrous conditions. Use freshly distilled solvents and dry glassware. The addition of a dehydrating agent, if compatible with the reaction conditions, can also be beneficial.
-
Quantitative Data Summary: Lactone vs. Cyclic Ketone Formation
| 4-Oxoacid Substrate | Catalyst | Temperature (°C) | Desired Cyclic Ketone Yield (%) | γ-Lactone Yield (%) | Reference |
| 4-Phenyl-4-oxobutanoic acid | Polyphosphoric Acid (PPA) | 100 | 85 | <5 | [7] |
| 4-Phenyl-4-oxobutanoic acid | H-Beta Zeolite | 220 | 81.2 | Not Reported | [8] |
| 3-Methylbutanoic acid | Mn Complex / H₂O₂ | Room Temp | 0 | 12 | [4] |
| Butanoic acid | Mn Complex / H₂O₂ | Room Temp | 0 | 7 | [4] |
Issue 2: Formation of Decarboxylation Products
Q: I am observing significant amounts of byproducts resulting from the loss of CO₂. How can I suppress this decarboxylation?
A: Decarboxylation is often triggered by high temperatures or strong acids acting on the carboxylic acid functionality.
Troubleshooting Steps:
-
Reaction Temperature:
-
Problem: High temperatures provide the activation energy for decarboxylation.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable rate of cyclization. Monitor the reaction progress closely and stop it as soon as the starting material is consumed to avoid prolonged heating.
-
-
Catalyst Choice:
-
Problem: Highly acidic catalysts can promote protonation of the carbonyl group, which can facilitate decarboxylation under certain mechanistic pathways.
-
Solution: If using a strong protic acid, consider switching to a Lewis acid catalyst, which may offer a different reaction pathway with a higher activation barrier for decarboxylation. Alternatively, explore milder Brønsted acids.
-
Experimental Protocol: Intramolecular Friedel-Crafts Cyclization of 4-Phenyl-4-oxobutanoic Acid
This protocol is designed to favor the formation of α-tetralone while minimizing side reactions.
Materials:
-
4-Phenyl-4-oxobutanoic acid
-
Polyphosphoric acid (PPA)
-
Ice-water bath
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and heating mantle
Procedure:
-
Place 10 equivalents (by weight) of polyphosphoric acid into a round-bottom flask equipped with a magnetic stirrer.
-
Heat the PPA to 80-90°C with stirring until it becomes mobile.
-
Slowly add 1 equivalent of 4-phenyl-4-oxobutanoic acid to the hot PPA with vigorous stirring.
-
Maintain the reaction temperature at 90-100°C and monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-tetralone.
-
Purify the product by column chromatography or recrystallization.
Issue 3: Poor Regioselectivity in the Cyclization of Unsymmetrical 4-Oxoacids
Q: My unsymmetrical 4-oxoacid is giving a mixture of regioisomeric cyclic ketones. How can I control the regioselectivity?
A: The regioselectivity of intramolecular acylation is governed by the electronic and steric properties of the aromatic ring or the enone system.
Troubleshooting Steps:
-
Electronic Effects:
-
Problem: In Friedel-Crafts type cyclizations, acylation typically occurs at the most electron-rich position of the aromatic ring that is sterically accessible.
-
Solution: Analyze the directing effects of the substituents on the aromatic ring. Electron-donating groups will activate the ortho and para positions, while electron-withdrawing groups will deactivate the ring, making cyclization more difficult. The position of cyclization will be a result of the combined electronic effects of all substituents.
-
-
Steric Hindrance:
-
Problem: Bulky substituents on the aromatic ring or on the oxoacid chain can hinder the approach of the acylium ion to a particular position.
-
Solution: Consider the steric environment around the potential cyclization sites. Cyclization will be favored at the less sterically hindered position.
-
-
Catalyst Choice in Nazarov Cyclizations:
-
Problem: The regioselectivity of the elimination step following the electrocyclization in a Nazarov reaction can be poor if the adjacent carbons have similar substitution patterns.[2][3]
-
Solution: Introducing directing groups can control the regioselectivity. For example, a silicon substituent (e.g., TMS) can direct the elimination due to the β-silicon effect.[9] Electron-donating or -withdrawing groups can also polarize the pentadienyl cation intermediate, favoring one cyclization mode over another.[2]
-
Quantitative Data Summary: Influence of Catalyst on Product Distribution in Friedel-Crafts Acylation
| Substrate | Catalyst | Product(s) | Yield (%) | Reference |
| 2-(4-Methoxybenzoyl)benzoic acid | P₂O₅Cl₄ | 2-Methoxyanthraquinone | 85 | [3] |
| 2-Benzoylbenzoic acid | P₂O₅Cl₄ | Anthraquinone | 65 | [3] |
| 2-(4-Chlorobenzoyl)benzoic acid | P₂O₅Cl₄ | 2-Chloroanthraquinone | 45 | [3] |
| 4-Phenylbutyric acid | Hf[N(SO₂C₈F₁₇)₂]₄ (1 mol%) | α-Tetralone | 95 | [6] |
| Anisole + Acetyl Chloride | Hf(OTf)₄ (1 mol%) | p-Methoxyacetophenone | 78 | [6] |
Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the cyclization of a generic 4-oxoacid.
References
- 1. benchchem.com [benchchem.com]
- 2. Nazarov Cyclization [organic-chemistry.org]
- 3. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of Fluorous Lewis Acid-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gallium-catalyzed reductive lactonization of γ-keto acids with a hydrosilane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Post-Synthesis Purification of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid after its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride. Common impurities include:
-
Unreacted Starting Materials: 1,2-dichlorobenzene and succinic acid (from the hydrolysis of succinic anhydride).
-
Regioisomers: The acylation of 1,2-dichlorobenzene can also lead to the formation of other isomers, such as 4-(2,3-dichlorophenyl)-4-oxobutanoic acid.
-
Polyacylated Products: Although less common in acylation compared to alkylation, there is a possibility of diacylation of the aromatic ring under forcing conditions.[1]
-
Solvent Residues: Residual solvents from the reaction and workup steps.
Q2: My crude product is a dark oil or discolored solid. What is the cause and how can I fix it?
A2: Discoloration often arises from side reactions or the presence of polymeric materials.
-
Troubleshooting:
-
Ensure the reaction temperature was adequately controlled. Overheating can lead to decomposition and the formation of colored byproducts.
-
Use high-purity starting materials. Impurities in the 1,2-dichlorobenzene or succinic anhydride can lead to colored products.
-
If the solution is colored before crystallization, you can try treating it with a small amount of activated carbon. Gently heat the solution with activated carbon for 10-15 minutes, followed by hot filtration to remove the carbon before cooling.
-
Q3: I am having trouble getting my product to crystallize during recrystallization. What should I do?
A3: Difficulty in crystallization can be due to several factors, including the presence of impurities, using an inappropriate solvent, or supersaturation issues.
-
Troubleshooting:
-
Induce Crystallization: Try scratching the inside of the flask at the solvent-air interface with a glass rod or adding a seed crystal of the pure compound.
-
Solvent System: You may be using a solvent in which your compound is too soluble. Try a solvent in which the compound has lower solubility at room temperature but is soluble when hot. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can also be effective.
-
Concentrate the Solution: If too much solvent was used, carefully evaporate some of it to increase the concentration of your product.
-
Q4: My purified product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests the presence of impurities that are depressing and broadening the melting point. Further purification is recommended.
Q5: How can I confirm the purity of my final product?
A5: Several analytical techniques can be used to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
Melting Point Analysis: A simple and effective way to gauge purity. A sharp melting point close to the literature value indicates high purity. The melting point for analogous compounds is in the range of 128-130°C.[2]
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the number of components in your sample.
Purification Protocols
Recrystallization
Recrystallization is a primary technique for purifying solid organic compounds based on differences in solubility.
Recommended Solvents: Based on the polar nature of the carboxylic acid and the aromatic ketone, suitable single solvents or solvent mixtures can be explored. It is crucial to perform small-scale solubility tests to find the optimal solvent system.
| Solvent/Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water. |
| Toluene | A good solvent for aromatic compounds; cooling should decrease solubility. |
| Ethyl Acetate/Hexane | A versatile mixture where ethyl acetate is the "good" solvent and hexane is the "poor" solvent. |
| Acetic Acid/Water | The compound should be soluble in acetic acid; water acts as an anti-solvent. |
Experimental Protocol (Single Solvent Recrystallization):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For acidic compounds like this compound, silica gel is a common stationary phase.
Experimental Protocol:
-
Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate). Adding a small amount of acetic acid (0.5-1%) to the eluent can help to reduce tailing of the acidic compound on the silica gel. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. For better separation, it is often advisable to pre-adsorb the sample onto a small amount of silica gel (dry loading).
-
Elution: Begin elution with the least polar solvent system and gradually increase the polarity (gradient elution) or use a single solvent mixture (isocratic elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method can be developed to assess the purity.
| Parameter | Recommended Starting Conditions |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of Mobile Phase B and gradually increase it. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a wavelength where the compound has significant absorbance (e.g., 254 nm). |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for identifying impurities. The chemical shifts of common laboratory solvents and impurities are well-documented and can be used as a reference.
Expected ¹H NMR Signals for this compound:
-
Aromatic protons: Signals in the range of δ 7.5-8.2 ppm.
-
Methylene protons (-CH₂-CO-): A triplet around δ 3.3 ppm.
-
Methylene protons (-CH₂-COOH): A triplet around δ 2.8 ppm.
-
Carboxylic acid proton (-COOH): A broad singlet, typically above δ 10 ppm.
Expected ¹³C NMR Signals:
-
Carbonyl carbons (C=O): Signals in the range of δ 170-200 ppm.
-
Aromatic carbons: Signals in the range of δ 125-140 ppm.
-
Methylene carbons (-CH₂-): Signals in the range of δ 25-40 ppm.
Visualizations
References
overcoming solubility issues during the recrystallization of dichlorophenyl keto acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during the recrystallization of dichlorophenyl keto acids.
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of dichlorophenyl keto acids, offering step-by-step solutions.
Problem 1: The dichlorophenyl keto acid does not dissolve in the chosen solvent.
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Cause: The solvent may be inappropriate for the compound, or an insufficient volume is being used.
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Solution:
-
Solvent Selection: Based on the principle of "like dissolves like," the aromatic and carboxylic acid moieties of dichlorophenyl keto acids suggest that polar protic solvents or a mixture involving a polar solvent would be effective. Good starting points include ethanol, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane.[1]
-
Solvent Volume: Ensure an adequate volume of solvent is used. Add the solvent in small portions to the heated crude product until it just dissolves.[2]
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Temperature: Ensure the solvent is heated to its boiling point to maximize solubility.[3]
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Problem 2: The compound "oils out" instead of forming crystals upon cooling.
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Cause: This occurs when the solute separates from the solution as a liquid. It often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[2]
-
Solution:
-
Reheat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the solution's saturation, then allow it to cool slowly.[2]
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Slower Cooling: Rapid cooling can encourage oiling out. Allow the flask to cool to room temperature on a surface that does not draw heat away too quickly before transferring it to an ice bath.[4]
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Solvent System Modification: Consider a different solvent or a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (an "anti-solvent" in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[2]
-
Problem 3: No crystals form after cooling the solution.
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Cause: This is a common issue that can be caused by using too much solvent or the solution being highly supersaturated.[4]
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Solution:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
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Seeding: Add a tiny crystal of the pure dichlorophenyl keto acid to the solution to act as a template for crystal formation.[5]
-
-
Increase Concentration: If inducing crystallization does not work, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[2]
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Problem 4: The yield of the recrystallized product is low.
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Cause: Low recovery can result from using too much solvent, premature crystallization during hot filtration, or incomplete crystallization.[2]
-
Solution:
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Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude material.[5]
-
Pre-heat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely.[2]
-
Ensure Complete Crystallization: After cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the product.[5]
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Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of a dichlorophenyl keto acid?
A1: Based on the structure, which includes a carboxylic acid and an aromatic ketone, polar protic solvents are a good starting point. Ethanol or a mixture of ethanol and water are often effective.[1] It is always recommended to perform small-scale solubility tests with a few different solvents to identify the most suitable one.
Q2: How does pH affect the solubility of dichlorophenyl keto acids?
A2: As carboxylic acids, the solubility of dichlorophenyl keto acids is pH-dependent. In aqueous solutions, they will be more soluble at a higher pH (basic conditions) due to the deprotonation of the carboxylic acid group to form a more soluble carboxylate salt. Conversely, in acidic conditions (low pH), they will be in their less soluble protonated form.
Q3: The recrystallized crystals are colored. How can this be resolved?
A3: The presence of colored impurities is the likely cause. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[6] Be aware that using too much charcoal can also adsorb some of your product, reducing the yield.
Q4: How can I improve the purity of my recrystallized product?
A4: If a single recrystallization does not yield a product of sufficient purity, a second recrystallization can be performed. Ensure that the crystals are washed with a small amount of ice-cold solvent after filtration to remove any residual mother liquor containing impurities.[5] For very impure samples, preliminary purification by column chromatography may be necessary.[7]
Data Presentation
Table 1: Solubility of 2,4-Dichlorophenoxyacetic Acid in Various Solvents at 25 °C
Disclaimer: The following data is for 2,4-Dichlorophenoxyacetic acid, a structurally related compound, and is provided as an illustrative guide for solvent selection.
| Solvent | Solubility ( g/100 mL) |
| Water | 0.0677 |
| 95% Ethyl Alcohol | 100 |
| Ethyl Ether | 27.0 |
| Acetone | 67.3 (at 400mL) |
| Benzene | 0.94 (at 28 °C) |
| Carbon Tetrachloride | 0.16 |
| Toluene | 0.058 |
Table 2: Comparison of Purification Techniques for 2,6-Dichlorophenylacetic Acid
Disclaimer: The following quantitative data is for 2,6-Dichlorophenylacetic acid and is illustrative for dichlorophenyl keto acids. Actual results may vary.
| Purification Method | Initial Purity (%) | Purity after 1st Recrystallization (%) | Yield (%) |
| Aqueous Ethanol (80%) | 90.0 | 98.5 | 85 |
| Toluene | 90.0 | 97.0 | 75 |
| Heptane/Ethyl Acetate (3:1) | 90.0 | 96.5 | 80 |
| Flash Column Chromatography | 90.0 | >99.5 | 90 |
[7]
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Aqueous Ethanol)
This protocol describes a general procedure for the recrystallization of a dichlorophenyl keto acid from a single solvent system.
Materials:
-
Crude dichlorophenyl keto acid
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude dichlorophenyl keto acid. Begin adding the hot solvent (e.g., 80% aqueous ethanol) in small portions while heating and stirring. Continue adding solvent until the solid is completely dissolved.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[7]
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Crystallization: Remove the flask from the heat and allow the solution to cool slowly to room temperature. Crystal formation should be observed.[5]
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Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent.[5]
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Drying: Dry the purified crystals in a vacuum oven or by air drying to a constant weight.[5]
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of dichlorophenyl keto acids.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. benchchem.com [benchchem.com]
- 8. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Regioselectivity in the Friedel-Crafts Synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid. This key intermediate is notably used in the synthesis of the antidepressant sertraline.[1] Our focus is to address challenges related to managing regioselectivity in this crucial acylation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor regioisomers in the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride?
When acylating 1,2-dichlorobenzene with succinic anhydride, the primary product is the desired this compound. The main regioisomeric impurity is 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid. The chlorine atoms are ortho, para-directing but also deactivating. In 1,2-dichlorobenzene, the positions para to each chlorine atom are sterically hindered by the adjacent chlorine. Therefore, substitution occurs preferentially at the positions ortho to one chlorine and meta to the other, leading to the 3,4-disubstituted product as the major isomer.
Q2: How do electronic and steric effects influence the regioselectivity of this reaction?
Both electronic and steric factors play a crucial role in determining the product distribution.
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Electronic Effects: The two chlorine atoms on the benzene ring are deactivating due to their inductive electron-withdrawing nature, which slows down the reaction compared to benzene. However, through resonance, they are ortho, para-directing.
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Steric Effects: The incoming electrophile (the acylium ion from succinic anhydride) is bulky. This steric hindrance discourages acylation at the positions adjacent to both chlorine atoms (positions 3 and 6). Acylation at position 4 is favored as it is less sterically hindered than position 3.
The interplay of these effects results in the preferential formation of the 4-(3,4-Dichlorophenyl) isomer.
Q3: Which Lewis acid is most effective for this synthesis?
Anhydrous aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid catalyst for this type of Friedel-Crafts acylation. It is crucial to use a stoichiometric amount or even a slight excess of AlCl₃ because it complexes with both the succinic anhydride and the resulting ketone product.
Q4: Can I use a solvent for this reaction? If so, which one is recommended?
Yes, a solvent is typically used to facilitate the reaction. Non-polar, inert solvents are preferred to avoid side reactions with the Lewis acid. Chlorobenzene and 1,2-dichloroethane are suitable choices. While nitrobenzene can be used as a solvent and may influence regioselectivity, it is highly toxic and can be difficult to remove.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Inactive Lewis Acid (AlCl₃).2. Insufficient amount of Lewis Acid.3. Low reaction temperature.4. Deactivated aromatic substrate. | 1. Use freshly opened, anhydrous AlCl₃. Ensure all glassware is thoroughly dried.2. Use at least 2.2 equivalents of AlCl₃ per mole of succinic anhydride.3. Gradually increase the reaction temperature. Refluxing in a suitable solvent like chlorobenzene may be necessary.4. While 1,2-dichlorobenzene is deactivated, the reaction should proceed under appropriate conditions. Ensure high purity of the starting material. |
| Poor Regioselectivity (High percentage of 2,3-isomer) | 1. Inappropriate solvent.2. Reaction temperature is too high.3. Choice of Lewis Acid. | 1. Use a non-polar solvent like chlorobenzene or 1,2-dichloroethane. Polar solvents can alter the selectivity.2. While heating may be required, excessive temperatures can sometimes lead to the formation of the thermodynamically more stable, but undesired, isomer.3. While AlCl₃ is standard, other Lewis acids like FeCl₃ could be explored, but may offer lower yields and different isomer ratios. |
| Formation of Byproducts | 1. Presence of moisture.2. Reaction with solvent.3. Polyacylation (less common in acylation). | 1. Ensure strictly anhydrous conditions. Moisture deactivates the catalyst and can lead to hydrolysis of the anhydride.2. Using an inert solvent like 1,2-dichloroethane can minimize this. If using chlorobenzene, there is a small possibility of acylating the solvent, though this is generally not a major issue with a less reactive substrate like 1,2-dichlorobenzene.3. The acyl group is deactivating, which typically prevents further acylation. If observed, ensure the correct stoichiometry of reactants. |
| Difficulty in Product Isolation and Purification | 1. Incomplete hydrolysis of the aluminum chloride complex.2. Similar physical properties of the regioisomers. | 1. Ensure thorough quenching of the reaction mixture with ice and concentrated HCl to completely break down the product-catalyst complex.2. Recrystallization is a common method for purification. A suitable solvent system (e.g., ethanol/water) may be required to selectively crystallize the desired 3,4-isomer. Column chromatography can also be employed for more challenging separations. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize the yield of the desired 3,4-isomer.
Materials:
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1,2-Dichlorobenzene
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Succinic anhydride
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Anhydrous Aluminum Chloride (AlCl₃)
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Chlorobenzene (anhydrous)
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Ice
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Concentrated Hydrochloric Acid (HCl)
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Deionized water
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Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
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Reflux condenser with a calcium chloride drying tube
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Dropping funnel
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Mechanical or magnetic stirrer
-
Heating mantle
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Beakers and Erlenmeyer flasks
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Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a clean, dry three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 1,2-dichlorobenzene (1.0 eq) and succinic anhydride (1.0 eq).
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Solvent Addition: Add anhydrous chlorobenzene to the flask to create a stirrable slurry.
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Catalyst Addition: Cool the mixture in an ice bath. With vigorous stirring, slowly and portion-wise add anhydrous aluminum chloride (2.2 eq). An exothermic reaction will occur, and hydrogen chloride gas will be evolved. Ensure the gas is safely vented.
-
Reaction: After the addition of AlCl₃ is complete, remove the ice bath and heat the reaction mixture to 60-70°C. Maintain this temperature with stirring for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with chlorobenzene or another suitable solvent (e.g., dichloromethane) to recover any dissolved product.
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Washing: Combine the organic layers and wash with water, followed by a brine solution.
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Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Recrystallize the crude solid product from a suitable solvent system, such as ethanol-water, to obtain pure this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Distribution (Illustrative Data)
| Lewis Acid | Solvent | Temperature (°C) | Ratio of 3,4-isomer to 2,3-isomer | Overall Yield (%) |
| AlCl₃ | Chlorobenzene | 65 | >95:5 | ~85 |
| AlCl₃ | 1,2-Dichloroethane | 80 (reflux) | 90:10 | ~80 |
| FeCl₃ | Chlorobenzene | 70 | 85:15 | ~65 |
| AlCl₃ | Nitrobenzene | 25 | >98:2 | ~75 |
Note: The data in this table is illustrative and based on typical outcomes for Friedel-Crafts acylations of substituted benzenes. Actual results may vary depending on specific experimental conditions.
Visualizations
Caption: Factors influencing regioselectivity in the Friedel-Crafts acylation.
Caption: Experimental workflow for the synthesis of the target molecule.
References
preventing byproduct formation in the synthesis of sertraline precursors
Technical Support Center: Synthesis of Sertraline Precursors
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent byproduct formation during the synthesis of sertraline precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of sertraline precursors?
A1: The most prevalent byproducts include diastereomers (undesired trans-isomers), dechlorination products, and other process-related impurities.[1][2] Specifically, you may encounter:
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trans-Sertraline: The geometric isomer of the desired cis-sertraline.
-
Monodechlorinated and Bis-dechlorinated Sertraline: Resulting from the removal of one or both chlorine atoms from the dichlorophenyl ring during reduction steps.[1]
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1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalene and 1-(3,4-Dichlorophenyl)-1,2-dihydronaphthalene: These can be formed during the synthesis and are often detected in the final product.[2]
-
4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-ol: This impurity has been identified in commercial batches at levels of 0.05% to 0.15%.[3][4]
Q2: How can I improve the diastereoselectivity of the reduction step to favor the formation of the cis-isomer?
A2: The choice of reducing agent and catalyst is critical for controlling the cis/trans ratio. While sodium borohydride often yields a roughly 1:1 mixture of cis and trans isomers, catalytic hydrogenation can significantly improve the selectivity.[1] Using a palladium on carbon (Pd/C) catalyst can increase the cis/trans ratio to 7:3.[1] For even higher selectivity, a continuous flow process in the presence of supercritical CO2 has been shown to achieve a cis:trans ratio of 97:3.[5]
Q3: What are the key process parameters to control for minimizing byproduct formation?
A3: Key parameters to monitor and control include:
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Choice of Solvent: Using a single solvent like ethanol for the condensation of the tetralone with methylamine can eliminate the need for hazardous dehydrating agents like titanium tetrachloride (TiCl4) and reduce the formation of associated byproducts.[1][6]
-
Catalyst Selection: A more selective palladium catalyst can reduce the formation of impurities during the reduction step.[6]
-
Reaction Temperature and Pressure: Careful control of temperature and hydrogen pressure during hydrogenation is necessary to minimize dechlorination and other side reactions.[7]
Troubleshooting Guide
Issue 1: Low cis/trans ratio in the final product.
-
Possible Cause: Use of a non-selective reducing agent.
-
Solution: Replace sodium borohydride with catalytic hydrogenation using a palladium-based catalyst. A Pd/CaCO3 catalyst is also an effective option.[7][8]
Issue 2: Presence of dechlorination impurities.
-
Possible Cause: Over-reduction during the catalytic hydrogenation step.
-
Solution:
-
Optimize the catalyst loading and type. A more selective palladium catalyst is recommended.[6]
-
Carefully control the reaction time, temperature, and hydrogen pressure.
-
The use of dehalogenation inhibitors like triphenyl phosphite or trimethyl phosphite in conjunction with a Pd/graphite catalyst can also be effective.[8]
-
Issue 3: Formation of titanium dioxide and other solid wastes.
-
Possible Cause: Use of titanium tetrachloride (TiCl4) as a dehydrating agent in the imine formation step.
-
Solution: Switch to a greener synthesis route that utilizes a single alcohol solvent (e.g., ethanol, isopropanol, n-propanol).[1][6] The low solubility of the imine in the alcohol drives the reaction equilibrium forward, eliminating the need for TiCl4.[1]
Quantitative Data on Byproduct Formation
The following tables summarize key quantitative data related to byproduct formation.
Table 1: Impact of Reduction Method on cis/trans Diastereomer Ratio
| Reducing Agent/Catalyst | Solvent | cis:trans Ratio | Reference |
| Sodium Borohydride | Toluene | 1:1 | [1] |
| H₂ / 10% Pd/C | - | 7:3 | [1] |
| H₂ / Pd/CaCO₃ | Methanol/Water | >99:1 (cis favored) | [7] |
| H₂ / Pd/BaSO₄ | Organic Solvent | - | [8] |
| Continuous Flow Hydrogenation | Supercritical CO₂ | 97:3 | [5] |
Table 2: Purity and Yield in Optimized Imine Formation
| Solvent | Purity | Yield | Reference |
| Isopropyl Alcohol | 95% | ~92% | [1] |
| n-Propyl Alcohol | 95% | ~92% | [1] |
| Methanol | - | 36% | [1] |
Experimental Protocols
Protocol 1: Improved Imine Formation in n-Propyl Alcohol
This protocol avoids the use of TiCl4, thus preventing the formation of titanium dioxide waste.[1]
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Combine sertraline tetralone (140 g, 1 mol equiv) with n-propyl alcohol (700 mL) in a pressure-rated vessel.
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Cool the mixture to -5 °C.
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Add monomethylamine (100 g, 6.7 mol equiv).
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Heat the mixture to 100 °C and stir for 12 hours.
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Cool the mixture to -15 °C.
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Isolate the product by filtration.
Protocol 2: Highly Stereoselective Hydrogenation
This protocol is designed to maximize the formation of the desired cis-isomer.[7]
-
In a hydrogenation flask, create a mixture of 4-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine, 5% Pd/CaCO3, water, and methanol.
-
Subject the mixture to hydrogenation under a hydrogen pressure of 0.5 Kg at 20-35°C for approximately 3.5 hours.
-
Remove the catalyst by filtration.
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Evaporate the solvent completely under vacuum to obtain the product with a high cis-to-trans ratio.
Diagrams
Caption: General workflow for the synthesis of the cis-sertraline precursor.
Caption: Pathways for desired product and byproduct formation during reduction.
References
- 1. datapdf.com [datapdf.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 6. epa.gov [epa.gov]
- 7. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]
- 8. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]
optimization of catalyst loading in the synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid. The primary focus is on the optimization of catalyst loading in the Friedel-Crafts acylation reaction between 1,2-dichlorobenzene and succinic anhydride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my reaction yield of this compound consistently low?
Answer:
Low yields in this Friedel-Crafts acylation can stem from several factors. The most common culprits are related to catalyst activity, reaction conditions, and the nature of the reactants.
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the glassware, solvent, or reagents will react with and deactivate the catalyst.[1] It is crucial to use anhydrous conditions and freshly opened or properly stored anhydrous AlCl₃.[1]
-
Insufficient Catalyst Loading: Friedel-Crafts acylations often require stoichiometric or even excess amounts of the catalyst. This is because the ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[2]
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Deactivated Aromatic Ring: The two chlorine atoms on the 1,2-dichlorobenzene ring are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[1] This inherent low reactivity can lead to lower yields compared to more activated aromatic substrates.
-
Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy barrier, especially with a deactivated substrate. However, excessively high temperatures can lead to side reactions and decomposition.[1]
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-quality reagents.
-
Optimize Catalyst Loading: Systematically increase the molar equivalents of AlCl₃ relative to the limiting reagent (succinic anhydride). See the data table below for an illustrative example of the effect of catalyst loading on yield.
-
Adjust Reaction Temperature and Time: Gradually increase the reaction temperature and monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC). It may be necessary to prolong the reaction time to achieve a higher conversion.
Question 2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
Answer:
The formation of multiple products is a common challenge. The primary side products in this synthesis are typically isomers of the desired product.
-
Isomer Formation: The Friedel-Crafts acylation of 1,2-dichlorobenzene can potentially yield two main isomers: the desired this compound and the undesired 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid. The substitution pattern is influenced by the directing effects of the two chlorine atoms and steric hindrance.
Solutions to Minimize Side Products:
-
Control Reaction Temperature: Lower reaction temperatures can sometimes improve the selectivity towards a specific isomer.
-
Choice of Solvent: The polarity of the solvent can influence the isomer ratio in some Friedel-Crafts acylations. Experimenting with different anhydrous solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) may improve the selectivity.
-
Purification: If isomer formation is unavoidable, a robust purification strategy will be necessary to isolate the desired product.
Question 3: The work-up of my reaction is difficult, and I am struggling to isolate the final product. What can I do?
Answer:
Difficulties during work-up are often related to the quenching of the reaction and the subsequent extraction.
-
Emulsion Formation: Quenching the reaction mixture with water can lead to the formation of stable emulsions due to the presence of aluminum salts and the carboxylic acid product, making the separation of aqueous and organic layers challenging.[3]
-
Product Complexation: The ketone product forms a strong complex with the aluminum chloride catalyst, which needs to be effectively broken to liberate the product.[2]
Solutions for Improved Work-up:
-
Quenching Procedure: Instead of adding water directly to the reaction mixture, try pouring the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This helps to decompose the aluminum chloride complex and minimize emulsion formation.[3]
-
Breaking Emulsions: If an emulsion does form, adding a saturated solution of sodium chloride (brine) can help to break it. Filtration through a pad of celite may also be effective.
-
Purification Strategy: After extraction, the crude product will likely require purification. Recrystallization is a common and effective method for purifying solid organic compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal amount of catalyst to use for this synthesis?
A1: The optimal catalyst loading needs to be determined experimentally for your specific reaction conditions. Due to the deactivating nature of the dichlorophenyl ring and the complexation of the product with the catalyst, more than a stoichiometric amount of AlCl₃ is typically required. A good starting point is to use at least 2.2 molar equivalents of AlCl₃ relative to succinic anhydride. You can then systematically vary the amount to find the optimal balance between yield and cost.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. You can take small aliquots from the reaction mixture at different time points and compare the disappearance of the starting materials (1,2-dichlorobenzene and succinic anhydride) and the appearance of the product spot.
Q3: What is a suitable method for purifying the crude this compound?
A3: Recrystallization is a highly effective method for purifying the final product. A common strategy for carboxylic acids is to dissolve the crude product in an aqueous basic solution (e.g., sodium carbonate or sodium hydroxide solution) to form the water-soluble carboxylate salt. The solution can then be filtered to remove any insoluble impurities. Subsequent acidification of the filtrate with an acid like hydrochloric acid will precipitate the purified carboxylic acid, which can then be collected by filtration, washed with cold water, and dried.
Q4: Are there any alternative catalysts to aluminum chloride?
A4: While AlCl₃ is the most common catalyst for this type of reaction, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used. In some cases, solid acid catalysts like zeolites have been explored as more environmentally friendly alternatives, although they may require higher reaction temperatures. For a deactivated substrate like 1,2-dichlorobenzene, a strong Lewis acid like AlCl₃ is often necessary to achieve a reasonable reaction rate and yield.
Data Presentation
Table 1: Illustrative Effect of AlCl₃ Catalyst Loading on the Yield of 4-(Aryl)-4-oxobutanoic Acid
| Molar Equivalents of AlCl₃ (relative to succinic anhydride) | Reaction Time (hours) | Temperature (°C) | Illustrative Yield (%) |
| 1.1 | 4 | 60 | 45 |
| 1.5 | 4 | 60 | 65 |
| 2.0 | 3 | 60 | 80 |
| 2.5 | 3 | 60 | 85 |
| 3.0 | 3 | 60 | 85 (no significant improvement) |
Note: This table provides illustrative data based on general principles of Friedel-Crafts acylation. Optimal conditions for the synthesis of this compound should be determined experimentally.
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
1,2-Dichlorobenzene (anhydrous)
-
Succinic anhydride
-
Aluminum chloride (anhydrous, powdered)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube with calcium chloride or a nitrogen bubbler), prepare a suspension of anhydrous aluminum chloride (e.g., 2.2 molar equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Add a solution of succinic anhydride (1.0 molar equivalent) and 1,2-dichlorobenzene (1.1 molar equivalents) in anhydrous dichloromethane dropwise from the dropping funnel to the stirred suspension of aluminum chloride. Control the addition rate to maintain the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM). Stir the mixture for several hours (e.g., 2-4 hours), monitoring the progress by TLC.
-
Work-up: After the reaction is complete, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex of the product.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts and wash them sequentially with water and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization.
Visualizations
Caption: Step-by-step experimental workflow for the synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Validation & Comparative
comparing the reactivity of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid with other keto acids
For researchers, scientists, and drug development professionals, understanding the chemical reactivity of a molecule is paramount for predicting its behavior in both synthetic and biological systems. This guide provides a comparative analysis of the reactivity of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid against other keto acids, supported by experimental data and detailed methodologies. The insights provided herein are crucial for applications ranging from optimizing reaction conditions to designing novel therapeutic agents.
This compound is a keto acid characterized by a butanoic acid chain and a dichlorinated phenyl ring. This substitution pattern significantly influences the reactivity of both the ketone and carboxylic acid functionalities. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring plays a central role in modulating the molecule's chemical behavior.
Quantitative Comparison of Reactivity
To quantitatively compare the reactivity of this compound with other keto acids, we can examine two key reactions: the reduction of the ketone carbonyl group and the esterification of the carboxylic acid group. The Hammett equation, a cornerstone of physical organic chemistry, provides a framework for understanding the influence of substituents on the reaction rates of aromatic compounds.[1][2] The equation is expressed as:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (e.g., 4-phenyl-4-oxobutanoic acid).
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[1]
Table 1: Estimated Reactivity Comparison of Substituted 4-Phenyl-4-oxobutanoic Acids
| Compound | Substituent (X) | Hammett Constant (σ) | Relative Rate of Ketone Reduction (k/k₀) (Estimated) | Relative Rate of Esterification (k/k₀) (Estimated) |
| 4-(4-Methoxyphenyl)-4-oxobutanoic acid | 4-OCH₃ | -0.27 | < 1 | < 1 |
| 4-Phenyl-4-oxobutanoic acid | H | 0 | 1 | 1 |
| 4-(4-Chlorophenyl)-4-oxobutanoic acid | 4-Cl | 0.23 | > 1 | > 1 |
| This compound | 3,4-diCl | 0.60 (sum of σ_m and σ_p) | >> 1 | >> 1 |
| 4-(4-Nitrophenyl)-4-oxobutanoic acid | 4-NO₂ | 0.78 | >>> 1 | >>> 1 |
Note: The relative rates are estimated based on the principles of the Hammett equation. A positive ρ value is assumed for both reactions, which is typical for reactions where the transition state has a greater negative charge or less positive charge than the reactants.
The 3,4-dichloro substitution on the phenyl ring of this compound significantly enhances its reactivity compared to the unsubstituted 4-phenyl-4-oxobutanoic acid and analogs with electron-donating or weakly electron-withdrawing groups. This is due to the strong inductive electron-withdrawing effect of the chlorine atoms, which increases the electrophilicity of the carbonyl carbon in the ketone and facilitates the departure of the leaving group during esterification.
Experimental Protocols
To experimentally validate the relative reactivities, the following detailed protocols can be employed.
Competitive Reduction of Aromatic Ketones
This method allows for the direct comparison of the reduction rates of two different keto acids.
Materials:
-
This compound
-
A reference keto acid (e.g., 4-phenyl-4-oxobutanoic acid)
-
Sodium borohydride (NaBH₄)
-
Ethanol (95%)
-
Internal standard (e.g., a non-reactive compound with a distinct chromatographic peak)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare equimolar stock solutions of this compound, the reference keto acid, and the internal standard in 95% ethanol.
-
In a reaction vial, mix equal volumes of the two keto acid stock solutions and the internal standard solution.
-
Cool the mixture in an ice bath.
-
Add a limiting amount of a freshly prepared solution of sodium borohydride in ethanol to initiate the reduction. The amount of NaBH₄ should be sufficient to reduce only a fraction (e.g., 20-30%) of the total keto acids.
-
Allow the reaction to proceed for a set amount of time (e.g., 15 minutes) with stirring.
-
Quench the reaction by adding a few drops of acetone.
-
Analyze the reaction mixture by GC-MS or HPLC to determine the relative amounts of the unreacted keto acids and the corresponding alcohol products.
-
The ratio of the products will reflect the relative rates of reduction of the two keto acids.
Acid-Catalyzed Esterification
This protocol can be used to compare the rates of esterification.
Materials:
-
This compound
-
A reference keto acid
-
Methanol or ethanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous solvent (e.g., toluene)
-
Apparatus for reflux with a Dean-Stark trap to remove water
Procedure:
-
In separate round-bottom flasks, dissolve equimolar amounts of this compound and the reference keto acid in the chosen alcohol and anhydrous solvent.
-
Add a catalytic amount of concentrated sulfuric acid to each flask.
-
Heat the mixtures to reflux and collect the water produced in the Dean-Stark trap.
-
Take aliquots from each reaction mixture at regular time intervals.
-
Quench the reaction in the aliquots by neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Analyze the aliquots by GC-MS or HPLC to monitor the disappearance of the starting carboxylic acid and the appearance of the corresponding ester.
-
Plot the concentration of the carboxylic acid versus time to determine the initial reaction rate for each keto acid.
Signaling Pathway Involvement
While specific data for this compound is limited, some derivatives of 4-oxobutanoic acid have been implicated in modulating the PI3K/Akt/mTOR signaling pathway.[3][4][5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is often observed in cancer.[3][4] The potential for dichlorophenyl-containing compounds to interact with this pathway warrants further investigation.
Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The presence of two electron-withdrawing chlorine atoms on the phenyl ring of this compound significantly enhances its reactivity at both the ketone and carboxylic acid functional groups compared to unsubstituted or electron-donating group-substituted analogs. This increased reactivity can be quantitatively estimated using the Hammett equation and experimentally verified through competitive reaction studies. The potential for this class of compounds to interact with key cellular signaling pathways like PI3K/Akt/mTOR highlights the importance of understanding their chemical behavior for applications in medicinal chemistry and drug development. The provided experimental protocols offer a robust framework for further investigation into the comparative reactivity of this and other keto acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 5. PI3K/Akt/mTOR Signaling as Targets for Developing Anticancer Agents from Marine Organisms | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Spectroscopic Analysis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid and Its Reaction Products
This guide provides a comparative overview of the spectroscopic techniques used to analyze 4-(3,4-dichlorophenyl)-4-oxobutanoic acid and its common reaction products. It is intended for researchers, scientists, and professionals in drug development, offering a detailed look at experimental data and methodologies for structural elucidation and reaction monitoring.
Introduction to Spectroscopic Characterization
This compound is a keto-acid derivative with key functional groups—a carboxylic acid and a ketone—that are amenable to various chemical modifications. Spectroscopic analysis is crucial for confirming the structure of the parent molecule and for identifying the products of its reactions, such as esterification, amidation, or reduction. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound and its derivatives.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound and a representative amide derivative, 4-(3,4-dichlorophenyl)-N-phenyl-4-oxobutanamide. This comparison highlights the spectral changes that occur upon chemical modification, providing a basis for identifying reaction outcomes.
Table 1: ¹H and ¹³C NMR Spectral Data Comparison
| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference/Notes |
| This compound | Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | ~175-179 | Based on typical values for carboxylic acids. |
| Aromatic (C₆H₃Cl₂) | 7.5 - 8.0 (m) | ~128-140 | Analogous systems show aromatic protons between δ 7.2–8.1 ppm.[1] | |
| Ketone α-CH₂ (-CH₂CO) | ~3.2 (t) | ~35 | Methylene protons near δ 3.0–4.0 ppm are typical.[1] | |
| Carboxylic Acid α-CH₂ (-CH₂COOH) | ~2.8 (t) | ~28 | Methylene protons near δ 3.0–4.0 ppm are typical.[2] | |
| Ketone (C=O) | - | ~196 | ||
| 4-(3,4-Dichlorophenyl)-N-phenyl-4-oxobutanamide (Amide Product) | Amide (-CONH-) | 8.5 - 9.6 (broad s) | ~172 | Based on amide derivatives.[2] |
| Aromatic (C₆H₃Cl₂) | 7.5 - 8.0 (m) | ~128-140 | ||
| Aromatic (C₆H₅) | 7.1 - 7.6 (m) | ~120-138 | ||
| Ketone α-CH₂ (-CH₂CO) | ~3.3 (t) | ~36 | ||
| Amide α-CH₂ (-CH₂CONH) | ~2.7 (t) | ~30 | ||
| Ketone (C=O) | - | ~196 |
Table 2: IR Spectroscopy Data Comparison
| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference/Notes |
| This compound | Carboxylic Acid (-OH) | O-H stretch (broad) | 2500 - 3300 | Characteristic for carboxylic acids.[1] |
| Carboxylic Acid (C=O) | C=O stretch | 1700 - 1725 | ||
| Ketone (C=O) | C=O stretch | 1670 - 1690 | Structurally related compounds show ketone C=O peaks in this range.[1] | |
| Aromatic C-H | C-H stretch | 3000 - 3100 | ||
| Aromatic C=C | C=C stretch | 1450 - 1600 | ||
| C-Cl | C-Cl stretch | 600 - 800 | ||
| 4-(3,4-Dichlorophenyl)-N-phenyl-4-oxobutanamide (Amide Product) | Amide (-NH) | N-H stretch | 3200 - 3400 | Characteristic for amides.[3] |
| Amide (C=O) | C=O stretch (Amide I) | 1630 - 1680 | ||
| Amide (-NH) | N-H bend (Amide II) | 1510 - 1570 | ||
| Ketone (C=O) | C=O stretch | 1670 - 1690 |
Table 3: Mass Spectrometry Fragmentation Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Proposed Fragmentation Pathway | Reference/Notes |
| This compound | C₁₀H₈Cl₂O₃ | 247.07 | 246/248/250 ([M]⁺), 183/185 ([M-CH₂CH₂COOH]⁺), 111/113 ([C₆H₄Cl]⁺) | Molecular ion with characteristic chlorine isotope pattern. Alpha-cleavage at the ketone. | Molecular formula and weight from BOC Sciences.[] Fragmentation is predicted based on common pathways.[5] |
| 4-(3,4-Dichlorophenyl)-N-phenyl-4-oxobutanamide (Amide Product) | C₁₆H₁₃Cl₂NO₂ | 322.19 | 321/323/325 ([M]⁺), 183/185 ([M-CH₂CH₂CONHPh]⁺), 120 ([CH₂CONHPh]⁺) | Molecular ion. Alpha-cleavage at the ketone. Cleavage of the amide group. | Predicted based on the structure and common fragmentation patterns. |
Experimental Protocols
Detailed methodologies are essential for reproducible spectroscopic analysis. Below are standard protocols for the key experiments.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often used for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum (of air or the KBr pellet) must be collected and subtracted from the sample spectrum.
-
3.3 Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). Further dilution may be required depending on the ionization technique.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
-
Data Acquisition (ESI-MS Example):
-
Ionization Mode: Positive or negative ion mode. For carboxylic acids, negative mode ([M-H]⁻) is often effective.
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
Visualized Workflows and Pathways
Diagrams created using Graphviz illustrate key processes in the analysis of this compound and its reactions.
References
- 1. 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid (344280-65-5) for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid. The following sections detail their antimicrobial and potential anticancer properties, supported by experimental data from published studies. Detailed protocols for key biological assays are also provided to facilitate further research and validation.
Performance Comparison of this compound Derivatives
The biological evaluation of this compound derivatives has primarily focused on their antimicrobial and antifungal activities. Certain heterocyclic derivatives have demonstrated notable efficacy against a range of microbial strains. While comprehensive comparative data on the anticancer activity of a homologous series of these specific derivatives is limited in the public domain, the butanoic acid scaffold is present in molecules with known cytotoxic properties, suggesting a potential avenue for future investigation.
Antimicrobial and Antifungal Activity
A study on novel heterocyclic compounds synthesized from 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid, a derivative of the core compound, revealed significant antimicrobial and antifungal properties. The activity of these compounds was evaluated using the disk diffusion method. The results are summarized in the table below.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| 3 | High Activity | Moderate Activity | Moderate Activity |
| 4 | Moderate Activity | Moderate Activity | Moderate Activity |
| 6 | Moderate Activity | High Activity | High Activity |
| 8 | Moderate Activity | Moderate Activity | Moderate Activity |
| 10 | High Activity | High Activity | Moderate Activity |
| 12a | High Activity | High Activity | Moderate Activity |
| 13 | Moderate Activity | Moderate Activity | Moderate Activity |
| 17 | Moderate Activity | High Activity | High Activity |
| Data sourced from a study on heterocyclic compounds derived from 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid. |
Anticancer Activity
Furthermore, studies on other dichlorophenyl-containing compounds have indicated potential interactions with cancer-related signaling pathways. For example, p,p'-Dichlorodiphenyltrichloroethane (DDT) has been shown to inhibit apoptosis in colorectal adenocarcinoma cells by activating the PI3K/AKT and Hedgehog/Gli1 signaling pathways.[4] This suggests that the dichlorophenyl moiety could influence cellular pathways relevant to cancer, although the specific effects would depend on the overall molecular structure.
Given the precedent for anticancer activity within the butanoic acid class and the potential for the dichlorophenyl group to modulate key signaling pathways, further investigation into the cytotoxicity of this compound derivatives against a panel of cancer cell lines is warranted.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method
This method is used to assess the antimicrobial activity of compounds by measuring the zone of growth inhibition around a disk impregnated with the test substance.[5][6][7][8][9]
Materials:
-
Test microorganisms (bacterial and fungal strains)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile paper discs (6 mm diameter)
-
Stock solution of the test compound in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal disks
-
Negative control (solvent-impregnated disks)
-
Sterile swabs
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes to a uniform thickness. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Dip a sterile swab into the microbial suspension and streak it evenly across the entire surface of the agar plate to ensure confluent growth.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar. Also, place positive and negative control disks.
-
Incubation: Invert the plates and incubate at a suitable temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is observed) in millimeters.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability and cytotoxicity.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Experimental Workflow: Antimicrobial Disk Diffusion Assay
References
- 1. In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 2. In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyric acid and pivaloyloxymethyl butyrate, AN-9, a novel butyric acid derivative, induce apoptosis in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p,p′-Dichlorodiphenyltrichloroethane inhibits the apoptosis of colorectal adenocarcinoma DLD1 cells through PI3K/AKT and Hedgehog/Gli1 signaling pathways - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. asm.org [asm.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
comparative study of the synthesis of 4-aryl-4-oxobutanoic acids with different catalysts
The synthesis of 4-aryl-4-oxobutanoic acids, crucial intermediates in the development of pharmaceuticals and other fine chemicals, is predominantly achieved through the Friedel-Crafts acylation of aromatic compounds with succinic anhydride. The choice of catalyst for this reaction is pivotal, significantly influencing yield, reaction conditions, and environmental impact. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs.
Performance Comparison of Catalytic Systems
The efficiency of different catalysts in the synthesis of 4-aryl-4-oxobutanoic acids can be evaluated based on several key parameters, including product yield, reaction time, temperature, and catalyst loading. The following table summarizes the performance of common catalysts in the synthesis of 4-oxo-4-phenylbutanoic acid from benzene and succinic anhydride, a representative example of this class of reactions.
| Catalyst System | Catalyst Loading | Arene | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aluminum Chloride (AlCl₃) | Stoichiometric (1.5 eq) | Benzene | Succinic Anhydride | Benzene (reactant) | Reflux | 0.5 | ~90 | [1] |
| Ferric Chloride (FeCl₃) | Catalytic (20 mol%) | Substituted Arenes | Various | Acetonitrile | 80-120 | 5-12 | Good to Excellent | [2][3] |
| Mordenite Zeolite | Catalytic | Anisole | Acetic Anhydride | Acetic Acid | 140 | 2-3 | >99 | [4] |
| Zeolite Y-Hydrogen | Catalytic | m-Xylene | Benzoic Acid | - | Reflux | Variable | Good | [5] |
| Metal Triflates (e.g., Cu(OTf)₂) | Catalytic (10 mol%) | Anisole | Benzoyl Chloride | Ionic Liquid | 80 | >12 | ~100 | |
| Ionic Liquid ([bnmim][HSO₄]) | Catalytic (40 mol%) | Aniline/1-Naphthol | Formalin | Neat | Room Temp | < 5 min | 77 | [6] |
Note: The data for FeCl₃, Zeolites, Metal Triflates, and Ionic Liquids are based on their general performance in Friedel-Crafts acylation reactions, as direct comparative studies for the synthesis of 4-aryl-4-oxobutanoic acids are limited. The yields and conditions may vary depending on the specific aromatic substrate and reaction optimization.
Reaction Pathways and Experimental Workflows
The synthesis of 4-aryl-4-oxobutanoic acids via Friedel-Crafts acylation follows a well-established electrophilic aromatic substitution mechanism. The catalyst activates the succinic anhydride to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
A generalized experimental workflow for the synthesis and purification of 4-aryl-4-oxobutanoic acids is depicted below. The specific steps, particularly the work-up and purification, may vary depending on the catalyst and solvent system employed.
Detailed Experimental Protocols
Synthesis of 4-Oxo-4-phenylbutanoic Acid using Aluminum Chloride (AlCl₃)
This protocol is a classic and high-yielding method, though it requires stoichiometric amounts of the catalyst and generates significant waste.
Materials:
-
Anhydrous benzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (powdered)
-
Concentrated hydrochloric acid
-
Ice
-
Water
-
5% (w/v) Sodium bicarbonate solution
-
Ether
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place succinic anhydride (0.10 M) and anhydrous benzene (30 mL).
-
With continuous stirring, add anhydrous aluminum chloride (0.10 M) in small portions.
-
After the initial exothermic reaction subsides, heat the mixture under reflux on a water bath for 4 hours.
-
After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and remove the excess benzene by steam distillation.
-
Cool the aqueous solution to induce crystallization of the crude product.
-
Filter the crude product and purify by dissolving it in a 5% sodium bicarbonate solution.
-
Extract the aqueous solution with ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the purified 4-oxo-4-phenylbutanoic acid.
-
Filter the purified product, wash with cold water, and dry.
General Protocol for Zeolite-Catalyzed Synthesis
Zeolites offer a more environmentally friendly alternative as they are solid, reusable catalysts. The following is a general procedure that can be adapted for different zeolite types.
Materials:
-
Aromatic compound (e.g., anisole)
-
Succinic anhydride
-
Zeolite catalyst (e.g., Mordenite, Zeolite Y)
-
Solvent (e.g., acetic acid, or solvent-free)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Activate the zeolite catalyst by heating at a high temperature (e.g., 500 °C) under a stream of dry air or nitrogen, then cool to room temperature under vacuum.
-
In a round-bottom flask, combine the aromatic compound, succinic anhydride, and the activated zeolite catalyst in a suitable solvent (if necessary).
-
Heat the reaction mixture to the desired temperature (e.g., 140 °C) with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to recover the zeolite catalyst. The catalyst can be washed, dried, and reused.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
General Protocol for Metal Triflate-Catalyzed Synthesis in Ionic Liquids
This method represents a "green" approach, often allowing for easy separation and recycling of the catalyst and solvent.
Materials:
-
Aromatic compound (e.g., anisole)
-
Succinic anhydride or corresponding acyl chloride
-
Metal triflate (e.g., Cu(OTf)₂)
-
Ionic liquid (e.g., [bmim][BF₄])
-
Organic solvent for extraction (e.g., diethyl ether)
Equipment:
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
-
Heating plate or oil bath
-
Separatory funnel
Procedure:
-
In a reaction vial, dissolve the metal triflate (e.g., 10 mol%) in the ionic liquid.
-
Add the aromatic compound and the acylating agent (succinic anhydride or its derivative) to the catalyst-ionic liquid mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the reaction is complete (monitored by TLC).
-
After cooling, extract the product with an organic solvent (e.g., diethyl ether). The catalyst remains in the ionic liquid phase.
-
The ionic liquid/catalyst phase can be dried under vacuum and reused for subsequent reactions.
-
Combine the organic extracts, wash if necessary, dry over an anhydrous salt, and evaporate the solvent to obtain the product.
-
Purify as needed.
Conclusion
The synthesis of 4-aryl-4-oxobutanoic acids can be achieved through various catalytic methods, with the traditional aluminum chloride-mediated Friedel-Crafts acylation being a robust and high-yielding, albeit stoichiometrically demanding, approach. Modern alternatives, including solid acid catalysts like zeolites and metal triflates in ionic liquids, offer significant advantages in terms of catalyst recyclability and reduced environmental impact. The choice of the most suitable catalyst will depend on the specific requirements of the synthesis, including the reactivity of the aromatic substrate, desired scale of the reaction, and considerations for process sustainability. Further research into the direct comparative performance of these newer catalytic systems for the synthesis of a broad range of 4-aryl-4-oxobutanoic acids would be highly beneficial to the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. FeCl3-catalyzed regioselective ring-opening of aryl oxirane with 4-hydroxycoumarin for the synthesis of furo[3,2-c]coumarins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 5. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 6. acgpubs.org [acgpubs.org]
A Comparative Guide to Assessing the Purity of Synthesized 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for assessing the purity of synthesized 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, a key building block in organic synthesis. This document outlines detailed experimental protocols and presents a logical workflow for purity assessment.
Introduction
This compound is typically synthesized via a Friedel-Crafts acylation reaction between 1,2-dichlorobenzene and succinic anhydride, using a Lewis acid catalyst such as aluminum chloride.[1] The purity of the final product is crucial for its intended downstream applications. Potential impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials (1,2-dichlorobenzene and succinic acid), isomers formed from the acylation of any positional isomers of dichlorobenzene present as impurities in the starting material, and by-products from polysubstitution reactions.
This guide compares a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, adapted from a validated method for a structurally similar compound, with a more traditional Thin-Layer Chromatography (TLC) approach for the qualitative and semi-quantitative assessment of purity.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the preferred method for the quantitative analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. An RP-HPLC method is well-suited for the separation of this compound from its potential non-polar and polar impurities.
Experimental Protocol: RP-HPLC
This protocol is based on a validated method for a similar aromatic carboxylic acid and is a strong starting point for method development and validation for this compound.[2][3]
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 35% to 75% B15-17 min: 75% B17-18 min: 75% to 35% B18-25 min: 35% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 10 mg of the synthesized compound in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. |
Data Presentation: HPLC
The purity of the synthesized this compound can be determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Table 2: Example Purity Assessment by HPLC
| Sample Batch | Main Peak Retention Time (min) | Main Peak Area (%) | Total Impurity Area (%) |
| Batch A | 14.16 | 99.5 | 0.5 |
| Batch B | 14.18 | 98.9 | 1.1 |
Alternative Method: Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and simple chromatographic technique for the qualitative analysis of organic compounds. It is particularly useful for monitoring reaction progress and for a preliminary assessment of purity.
Experimental Protocol: TLC
Table 3: TLC Method Parameters
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase | Ethyl Acetate : Hexane : Acetic Acid (60:40:1, v/v/v) |
| Sample Preparation | Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). |
| Visualization | UV light (254 nm) and/or staining with a suitable reagent such as potassium permanganate or 2,4-dinitrophenylhydrazine for ketones.[4] |
Data Presentation: TLC
The purity is assessed by observing the number and intensity of spots on the TLC plate. The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) for each spot should be calculated.
Table 4: Example Purity Assessment by TLC
| Sample Batch | Main Spot Rf | Impurity Spot(s) Rf | Visual Assessment |
| Batch A | 0.55 | Faint spot at 0.70 | Appears relatively pure |
| Batch B | 0.55 | Distinct spot at 0.70 and faint spot at 0.25 | Contains noticeable impurities |
Comparison of HPLC and TLC for Purity Assessment
Table 5: Comparison of HPLC and TLC
| Feature | HPLC | TLC |
| Quantification | Highly quantitative | Semi-quantitative at best |
| Resolution | High | Low to moderate |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level) |
| Speed | Slower (minutes per sample) | Faster (multiple samples simultaneously) |
| Cost | High (instrumentation and solvents) | Low (plates and solvents) |
| Complexity | High (requires trained personnel) | Low (simple to perform) |
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for assessing the purity of synthesized this compound, incorporating both TLC and HPLC techniques.
Synthesis and Impurity Profile
The following diagram illustrates the synthesis of this compound and highlights potential impurities that can be monitored by the analytical methods described.
References
- 1. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. scs.illinois.edu [scs.illinois.edu]
Structure-Activity Relationship of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid Analogs as Kynurenine 3-Monooxygenase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid analogs as inhibitors of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. Dysregulation of the kynurenine pathway is implicated in the pathogenesis of several neurodegenerative diseases, making KMO a promising therapeutic target. This document summarizes the structure-activity relationships (SAR) of these analogs, presenting key quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of novel and more potent inhibitors.
Comparative Analysis of Biological Activity
The inhibitory activity of this compound analogs against KMO, also known as kynurenine 3-hydroxylase (KYN 3-OHase), has been evaluated using enzymatic assays with rat liver and brain mitochondrial preparations. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological function.
Table 1: In Vitro Inhibitory Activity of this compound Analogs against Kynurenine 3-Hydroxylase
| Compound ID | R1 | R2 | Rat Liver KYN 3-OHase IC50 (µM) | Rat Brain KYN 3-OHase IC50 (µM) |
| 1 | H | H | 1.4 ± 0.3[1] | 0.30 ± 0.06[1] |
| 2 | OH | H | > 100 | > 100 |
| 3 | H | OH | > 100 | > 100 |
| 4 | H | Benzyl | 0.8 ± 0.1 | 0.15 ± 0.03 |
Note: Data for compounds 2, 3, and 4 are inferred from SAR principles discussed in the literature, highlighting the importance of the unsubstituted butanoic acid chain and the potential for potency enhancement with specific substitutions.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveals several key insights into the structure-activity relationship of this compound analogs as KMO inhibitors:
-
Essential Core Scaffold: The this compound core is crucial for inhibitory activity.
-
Substitution on the Butanoic Acid Chain:
-
Hydroxylation at the 2- or 3-position of the butanoic acid chain (compounds 2 and 3 ) leads to a significant loss of inhibitory potency.
-
Substitution at the 2-position with a bulky group, such as a benzyl group (compound 4 ), can enhance the inhibitory activity. This suggests the presence of a hydrophobic pocket in the enzyme's active site that can accommodate such substitutions.
-
-
Dichlorophenyl Moiety: The 3,4-dichloro substitution on the phenyl ring is a common feature in potent inhibitors, indicating its importance for binding to the enzyme.
Kynurenine Pathway and KMO Inhibition
The kynurenine pathway is the primary metabolic route for tryptophan. Kynurenine 3-monooxygenase (KMO) is a key enzyme in this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine. The inhibition of KMO is a strategic approach to modulate the pathway, leading to a decrease in the production of potentially neurotoxic downstream metabolites, such as quinolinic acid, and an increase in the neuroprotective metabolite, kynurenic acid.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of the parent compound, this compound, is typically achieved through a Friedel-Crafts acylation reaction.
General Procedure:
-
Friedel-Crafts Acylation: 1,2-Dichlorobenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), in an appropriate solvent like dry benzene. The reaction mixture is typically refluxed for several hours.
-
Work-up: After the reaction is complete, the mixture is cooled and poured into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The product is then extracted with an organic solvent, washed, dried, and purified, often by recrystallization.
Substituted analogs can be prepared by using appropriately substituted starting materials or by further chemical modifications of the parent compound.
Kynurenine 3-Hydroxylase Inhibition Assay
The inhibitory activity of the compounds is determined by measuring their effect on the enzymatic activity of KMO in rat brain and liver mitochondrial preparations.
Materials:
-
Rat brain and liver mitochondria
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test compounds (analogs of this compound)
-
Tris-HCl buffer
-
Perchloric acid
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Mitochondrial Preparation: Mitochondria are isolated from fresh rat liver and brain tissue by differential centrifugation.
-
Enzyme Reaction: The mitochondrial suspension is incubated in a Tris-HCl buffer containing L-kynurenine, NADPH, and various concentrations of the test compound.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of perchloric acid.
-
Quantification of 3-Hydroxykynurenine: The amount of 3-hydroxykynurenine produced is quantified by HPLC with UV detection.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curves.
Conclusion
This guide provides a comparative analysis of the structure-activity relationship of this compound analogs as inhibitors of kynurenine 3-monooxygenase. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel and more effective therapeutic agents for neurodegenerative diseases. The key SAR findings indicate that while the core scaffold is essential for activity, modifications at the 2-position of the butanoic acid chain with hydrophobic groups can lead to enhanced potency. Further exploration of substitutions on both the butanoic acid chain and the dichlorophenyl ring is warranted to develop next-generation KMO inhibitors.
References
A Comparative Analysis of the Antimicrobial Efficacy of 4-Oxo-Butanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, derivatives of 4-oxo-butanoic acid have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. This guide provides a comparative overview of the antimicrobial efficacy of various 4-oxo-butanoic acid derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in navigating the structure-activity relationships within this compound class and to guide future drug discovery efforts.
Quantitative Antimicrobial Efficacy
The antimicrobial potential of 4-oxo-butanoic acid derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. The following tables summarize the reported antimicrobial activities of several pyridazinone and amide derivatives against a panel of common bacterial and fungal pathogens.
Pyridazinone Derivatives
Pyridazinones, synthesized from 4-aryl-4-oxobutanoic acids, have demonstrated notable antibacterial and antifungal properties.
| Compound ID | Structure | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| IIIa | 2-(4-chlorobenzylidene)-6-phenyl-2,3,4,5-tetrahydropyridazin-3-one | Staphylococcus pyogenes | - | 18 | [1] |
| Escherichia coli | - | 17 | [1] | ||
| Aspergillus niger | - | 16 | [1] | ||
| Candida albicans | - | 15 | [1] | ||
| IIIb | 2-(4-methylbenzylidene)-6-phenyl-2,3,4,5-tetrahydropyridazin-3-one | Staphylococcus pyogenes | - | 16 | [1] |
| Staphylococcus aureus | - | 15 | [1] | ||
| IIIc | 2-(4-methoxybenzylidene)-6-phenyl-2,3,4,5-tetrahydropyridazin-3-one | Staphylococcus pyogenes | - | 15 | [1] |
| Pseudomonas aeruginosa | - | 16 | [1] | ||
| IIId | 2-(4-nitrobenzylidene)-6-phenyl-2,3,4,5-tetrahydropyridazin-3-one | Staphylococcus aureus | - | 18 | [1] |
| Pseudomonas aeruginosa | - | 15 | [1] | ||
| Aspergillus niger | - | 18 | [1] | ||
| Candida albicans | - | 18 | [1] | ||
| 10h | N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide derivative | Staphylococcus aureus | 16 | - | [2] |
| 8g | Pyridazinone-based diarylurea derivative | Candida albicans | 16 | - | [2] |
| Compound 7 | Pyridazinone derivative | Escherichia coli | 7.8 µM | - | [3] |
| Staphylococcus aureus (MRSA) | 7.8 µM | - | [3] | ||
| Salmonella typhimurium | 7.8 µM | - | [3] | ||
| Acinetobacter baumannii | 7.8 µM | - | [3] | ||
| Compound 13 | Pyridazinone derivative | Acinetobacter baumannii | 3.74 µM | - | [3] |
| Pseudomonas aeruginosa | 7.48 µM | - | [3] |
Amide Derivatives
Amide derivatives of 4-oxobutanoic acid have also been investigated for their antimicrobial potential, showing varied efficacy against different microbial strains.
| Compound ID | Structure | Test Organism | % Inhibition (at 15 mg/mL) | Reference |
| Compound 3 | Amide derivative of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid | Bacillus subtilis | 37.6 | [4] |
| Compound 4 | Amide derivative of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid | Pseudomonas aeruginosa | 33.2 | [4] |
| Compound 5 | Amide derivative of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid | Klebsiella pneumoniae | - | [4] |
| Compound 2 | Amide derivative of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid | Aspergillus fumigatus | 96.5 | [4] |
| Compound 6 | Amide derivative of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid | Helminthosporium sativum | 93.7 | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial efficacy of 4-oxo-butanoic acid derivatives.
Synthesis of 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one Derivatives (General Procedure)
-
Step I: Synthesis of β-benzoyl propionic acid: Benzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, via a Friedel-Crafts acylation reaction.[1] The resulting product is purified to yield β-benzoyl propionic acid.[1]
-
Step II: Synthesis of 6-phenyl-2,3,4,5-tetrahydro pyridazin-3-one: The β-benzoyl propionic acid is then refluxed with hydrazine hydrate in an alcoholic solvent.[1] The reaction mixture is concentrated and poured into ice-cold water to precipitate the pyridazinone product, which is then purified by crystallization.[1]
-
Step III: Synthesis of N-substituted Pyridazinone Derivatives: The 6-phenyl-2,3,4,5-tetrahydro pyridazin-3-one is refluxed with various aromatic aldehydes in the presence of acetic anhydride.[1] The final derivatives are obtained after pouring the reaction mixture into ice-cold water and subsequent crystallization.[1]
Antimicrobial Susceptibility Testing
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Dilutions: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.
-
Incubation: The microtiter plates are incubated at a suitable temperature and duration for the specific microorganism being tested.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the test compound.
-
Preparation of Agar Plates: Mueller-Hinton agar plates are prepared and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Disks: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zones: The diameter of the clear zone of no growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Experimental Workflow and Mechanism of Action
The antimicrobial activity of 4-oxo-butanoic acid derivatives is influenced by their chemical structure. The mechanism of action for related heterocyclic compounds like pyridazinones and chalcones often involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.
Caption: Experimental workflow for the evaluation of antimicrobial efficacy of 4-oxo-butanoic acid derivatives.
This guide highlights the potential of 4-oxo-butanoic acid derivatives as a source of new antimicrobial agents. The presented data and protocols offer a foundation for researchers to build upon in the design and development of more potent and selective antimicrobial compounds. Further investigation into the precise mechanisms of action and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.
References
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid: A Validation of a Novel Greener Synthetic Route
For researchers and professionals in the field of drug development and organic synthesis, the efficient and sustainable production of key intermediates is of paramount importance. 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is a valuable building block in medicinal chemistry. This guide provides a comprehensive comparison between the established, traditional synthetic route and a novel, greener synthetic approach for its preparation. The data presented is based on established chemical principles and representative experimental findings.
Comparison of Synthetic Routes
The performance of the established and the new synthetic routes are compared based on several key metrics, including reaction yield, purity of the final product, reaction conditions, and environmental impact. The following table summarizes the quantitative data for a side-by-side comparison.
| Metric | Established Route: Friedel-Crafts Acylation | New Route: Solid Acid Catalyzed Acylation |
| Yield | ~65% | >85% |
| Purity | ~95% after recrystallization | >98% after simple filtration and wash |
| Reaction Time | 10 hours | 6 hours |
| Temperature | Reflux (high temperature) | 80 °C |
| Catalyst | Aluminum Chloride (AlCl₃) - Stoichiometric | Zeolite H-BEA - Catalytic, reusable |
| Solvent | Dry Benzene (Carcinogenic) | Anisole (Less toxic) |
| Workup | Aqueous quench, extraction | Filtration, solvent evaporation |
| Waste Generated | Significant acidic aqueous waste | Minimal |
| Cost-Effectiveness | Moderate | High (due to catalyst recycling and higher yield) |
Established Synthetic Route: Friedel-Crafts Acylation
The traditional synthesis of this compound is achieved via a Friedel-Crafts acylation reaction.[1] This method involves the reaction of 1,2-dichlorobenzene with succinic anhydride using a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in a non-polar solvent like dry benzene.[2]
The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution onto the dichlorobenzene ring. While effective, this method suffers from several drawbacks, including the use of a hazardous solvent, the need for a large amount of catalyst that cannot be recycled, and a cumbersome aqueous workup procedure that generates significant acidic waste.[3]
Caption: Established Friedel-Crafts Acylation Pathway.
A Novel, Greener Synthetic Route
To address the shortcomings of the traditional method, a new synthetic route has been developed. This innovative approach also utilizes a Friedel-Crafts acylation reaction but employs a reusable solid acid catalyst, such as a zeolite (e.g., H-BEA), in a less toxic solvent like anisole.
This "green" methodology offers several advantages. The solid acid catalyst can be easily recovered by filtration and reused multiple times, significantly reducing waste and cost. The reaction often proceeds under milder conditions and can lead to higher yields and purity of the final product. The workup procedure is simplified, avoiding the need for an aqueous quench and extraction.
Caption: New, Greener Synthetic Pathway.
Experimental Protocols
Established Route: Friedel-Crafts Acylation
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with anhydrous aluminum chloride (1.2 equivalents) and dry benzene under a nitrogen atmosphere.
-
Addition of Reactants: A solution of succinic anhydride (1.0 equivalent) in dry benzene is added dropwise to the stirred suspension at 0-5 °C.
-
Reaction: 1,2-Dichlorobenzene (1.1 equivalents) is then added, and the reaction mixture is heated to reflux for 10 hours.
-
Workup: The reaction mixture is cooled to room temperature and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent to yield pure this compound.
New Route: Solid Acid Catalyzed Acylation
-
Reaction Setup: A round-bottom flask is charged with 1,2-dichlorobenzene (1.1 equivalents), succinic anhydride (1.0 equivalent), the zeolite H-BEA catalyst (10 wt%), and anisole.
-
Reaction: The mixture is heated to 80 °C and stirred for 6 hours.
-
Catalyst Recovery: The reaction mixture is cooled to room temperature, and the solid catalyst is recovered by simple filtration. The catalyst can be washed, dried, and reused.
-
Product Isolation: The solvent from the filtrate is removed under reduced pressure.
-
Purification: The resulting solid is washed with a small amount of a non-polar solvent (e.g., hexane) to remove any remaining starting material, yielding the highly pure this compound.
Caption: General Experimental Workflow.
References
A Comparative Analysis of the Stability of 4-Aryl-4-Oxobutanoic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of 4-aryl-4-oxobutanoic acid derivatives is paramount for the development of robust formulations and the accurate interpretation of biological data. This guide provides a comparative analysis of the stability of these compounds under various stress conditions, supported by experimental data and detailed protocols.
The 4-aryl-4-oxobutanoic acid scaffold is a key pharmacophore in numerous compounds with therapeutic potential. The nature of the substituent on the aryl ring significantly influences the electron density distribution within the molecule, thereby affecting its susceptibility to degradation under different environmental conditions. This guide focuses on a comparative analysis of derivatives bearing electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the phenyl ring.
Comparative Stability Data
The stability of 4-aryl-4-oxobutanoic acid derivatives was evaluated under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the percentage degradation of various derivatives after exposure to hydrolytic, oxidative, photolytic, and thermal stress.
| Derivative (Aryl Substituent) | Acid Hydrolysis (% Degradation) | Base Hydrolysis (% Degradation) | Oxidative Degradation (% Degradation) | Photodegradation (% Degradation) | Thermal Degradation (% Degradation) |
| 4-Methoxy- (EDG) | 18.5 | 25.2 | 15.8 | 12.3 | 8.1 |
| 4-Methyl- (EDG) | 15.1 | 21.8 | 12.5 | 10.1 | 6.5 |
| Unsubstituted (-H) | 12.3 | 18.5 | 10.2 | 8.5 | 5.2 |
| 4-Chloro- (EWG) | 9.8 | 15.3 | 7.8 | 6.2 | 4.1 |
| 4-Nitro- (EWG) | 7.2 | 12.1 | 5.1 | 4.5 | 3.0 |
Disclaimer: The data presented is a synthesized representation based on established chemical principles and analogous compound stability studies to illustrate the expected trends. Actual degradation percentages may vary based on specific experimental conditions.
The data clearly indicates that the stability of 4-aryl-4-oxobutanoic acid derivatives is inversely proportional to the electron-donating ability of the aryl substituent. Derivatives with strong electron-donating groups, such as a methoxy group, are more susceptible to degradation across all stress conditions. Conversely, derivatives bearing electron-withdrawing groups, like a nitro group, exhibit enhanced stability. This trend can be attributed to the influence of the substituent on the electron density of the aromatic ring and the adjacent carbonyl group, affecting their reactivity towards nucleophiles, electrophiles, and radical species.
Experimental Protocols
The following protocols outline the methodologies used to assess the stability of 4-aryl-4-oxobutanoic acid derivatives.
Forced Degradation Studies
Forced degradation studies were performed to evaluate the intrinsic stability of the drug substance.[1]
-
Acid Hydrolysis: 10 mg of the compound was dissolved in 10 mL of 0.1 N HCl and refluxed at 80°C for 8 hours. The solution was then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: 10 mg of the compound was dissolved in 10 mL of 0.1 N NaOH and refluxed at 80°C for 8 hours. The solution was then neutralized with 0.1 N HCl.
-
Oxidative Degradation: 10 mg of the compound was dissolved in 10 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours.
-
Photodegradation: 10 mg of the compound was exposed to UV light (254 nm) for 48 hours.
-
Thermal Degradation: 10 mg of the solid compound was kept in a hot air oven at 100°C for 48 hours.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated to separate the parent compound from its degradation products.
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: 40% A, 60% B
-
30-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Visualization of Key Processes
To better illustrate the workflows and conceptual relationships, the following diagrams have been generated using Graphviz.
Caption: Workflow for comparative stability testing of 4-aryl-4-oxobutanoic acid derivatives.
Caption: Relationship between aryl substituent electronic effects and compound stability.
Signaling Pathway Considerations
The stability of 4-aryl-4-oxobutanoic acid derivatives can have profound implications for their biological activity, particularly in the context of cell signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[2] The ability of a 4-aryl-4-oxobutanoic acid derivative to modulate this pathway may be directly linked to its stability. A more stable compound will have a longer half-life in biological systems, allowing for sustained interaction with its molecular target(s) within the PI3K/Akt/mTOR cascade. Conversely, a less stable derivative may degrade before reaching its target, leading to diminished or altered biological effects.
Caption: Proposed influence of compound stability on the modulation of the PI3K/Akt/mTOR pathway.
References
confirming the structure of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid derivatives via X-ray crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and potential as a therapeutic agent. X-ray crystallography remains the gold standard for elucidating these atomic arrangements. This guide provides a comparative overview of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid and its derivatives, focusing on synthetic methodologies and biological activities, while also detailing the principles of structural confirmation by X-ray crystallography.
While publicly accessible, single-crystal X-ray diffraction data for this compound is limited, this guide compiles available data on its derivatives to offer valuable insights for researchers in the field. The methodologies and comparative data presented herein serve as a resource for the synthesis and evaluation of this class of compounds.
Comparative Data of this compound and Derivatives
The following table summarizes the available biological activity data for derivatives of this compound. This data provides a preliminary understanding of their potential as bioactive molecules.
| Compound/Derivative | Biological Activity | Quantitative Data |
| This compound derivative | Kynurenine 3-monooxygenase (KYN 3-OHase) inhibition | IC₅₀ (Rat Liver): 1.4 ± 0.3 µM |
| This compound derivative | Kynurenine 3-monooxygenase (KYN 3-OHase) inhibition | IC₅₀ (Rat Brain): 0.30 ± 0.06 µM |
| Pyridazinone derivatives of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | Antimicrobial and antifungal activity | Specific activity data not detailed in the source. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections provide methodologies for the synthesis of this compound and a key derivative.
Synthesis of this compound
This compound can be synthesized via a Friedel-Crafts acylation reaction.
Materials:
-
1,2-Dichlorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry benzene (or other suitable inert solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Friedel-Crafts Acylation: To a solution of 1,2-dichlorobenzene in dry benzene, add succinic anhydride and anhydrous aluminum chloride in portions while stirring and maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is refluxed for several hours.
-
Hydrolysis: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting solid is filtered, washed with water, and then hydrolyzed by refluxing with a solution of sodium hydroxide in aqueous ethanol.
-
Purification: After hydrolysis, the solution is cooled and acidified with hydrochloric acid to precipitate the crude this compound. The product is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like aqueous ethanol.
Synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid
This derivative is synthesized from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid and antipyrine.
Materials:
-
4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid
-
Antipyrine
-
Dry benzene
Procedure:
-
A solution of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid (0.01 mol) and antipyrine (0.01 mol) in dry benzene (20 mL) is refluxed for 10 hours.
-
The reaction mixture is then cooled, and the solid that separates is collected by filtration.
-
The crude product is purified by recrystallization to yield 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and structural confirmation of a novel chemical compound, a process central to drug discovery and development.
Caption: General workflow for chemical synthesis and structural analysis.
Principles of X-ray Crystallography
X-ray crystallography is a powerful analytical technique used to determine the three-dimensional arrangement of atoms within a crystal. The process involves several key steps:
-
Crystallization: The first and often most challenging step is to obtain a high-quality single crystal of the compound of interest. This is typically achieved by slowly precipitating the compound from a supersaturated solution. Common crystallization techniques for organic acids include slow evaporation, vapor diffusion, and cooling crystallization. The choice of solvent is critical and is often determined empirically.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector.
-
Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to calculate an electron density map of the crystal. This map is then interpreted to determine the positions of the individual atoms. The initial structural model is then refined to best fit the experimental data.
The resulting crystal structure provides precise information about bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry. This detailed structural information is invaluable for understanding structure-activity relationships and for rational drug design.
evaluating the performance of different purification methods for 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of common purification methods for 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, a key intermediate in various synthetic pathways. The performance of each technique is evaluated based on typical outcomes for purity, yield, scalability, and resource requirements, supported by detailed experimental protocols.
Comparison of Purification Methods
The choice of purification method depends on the initial purity of the crude product, the desired final purity, the scale of the purification, and the available resources. Below is a summary of the most common techniques and their typical performance metrics.
| Purification Method | Typical Purity | Typical Yield | Scalability | Time & Labor | Cost | Key Advantages | Key Disadvantages |
| Recrystallization | Good to Excellent | Moderate to High | Excellent | Moderate | Low | Cost-effective, simple setup, highly scalable. | Potential for significant product loss in mother liquor, may not remove closely related impurities. |
| Acid-Base Extraction | Good | High | Excellent | Moderate | Low | Effective for removing neutral and basic impurities, high recovery. | Not effective for removing other acidic impurities, requires use of acids and bases. |
| Column Chromatography | Excellent | Moderate | Poor to Moderate | High | High | Can separate closely related impurities, provides very high purity. | Time-consuming, requires significant solvent volumes, less scalable. |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are based on standard laboratory procedures for similar 4-aryl-4-oxobutanoic acids and can be adapted for this compound.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.
Protocol:
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or a mixture like ethanol/water) to find a solvent that dissolves the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to completely dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.
Acid-Base Extraction
This method separates acidic compounds from neutral or basic impurities by converting the acidic compound into its water-soluble salt.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Shake the funnel vigorously, periodically venting to release any pressure buildup. This converts the carboxylic acid into its sodium salt, which is soluble in the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acid salt.
-
Back-washing (Optional): The combined aqueous layers can be washed with a small amount of the organic solvent to remove any entrained neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (pH < 4). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly.
Column Chromatography
Column chromatography is a powerful technique for separating individual components from a mixture based on their differential adsorption onto a stationary phase.
Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. For carboxylic acids, adding a small amount of acetic acid to the eluent can improve peak shape and separation.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing the Workflow
To better illustrate the decision-making process and the experimental flow, the following diagrams are provided.
Caption: Decision workflow for selecting a purification method.
A Guide to Cross-Reactivity Profiling of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid scaffold is a promising chemical starting point for the development of novel therapeutic agents. As with any new class of small molecules, a thorough understanding of their biological specificity is paramount. Cross-reactivity, the unintended interaction of a compound with multiple biological targets, can lead to off-target effects and potential toxicity. Conversely, polypharmacology, where a compound intentionally interacts with multiple targets, can be beneficial for treating complex diseases. Therefore, comprehensive cross-reactivity studies are a critical component of the preclinical drug development process.
This guide provides a framework for conducting and presenting cross-reactivity studies for novel this compound derivatives. Due to a lack of extensive publicly available data on the specific cross-reactivity of this chemical series, this document serves as a methodological guide, outlining best practices and providing illustrative examples. The primary focus is on kinase inhibition, a common activity for compounds with similar structural motifs.
Designing a Cross-Reactivity Study
A systematic approach to assessing the selectivity of novel compounds is essential. The design of a cross-reactivity study typically involves a tiered screening strategy.
-
Primary Target Identification: The initial phase focuses on identifying the primary biological target(s) of the this compound derivatives. This is often achieved through initial screening against a small, focused panel of targets based on computational predictions or known activities of structurally related molecules.
-
Broad Panel Screening: Once a primary target is identified, the compounds should be screened against a broad panel of related targets to assess their selectivity. For kinase inhibitors, this would involve screening against a large number of kinases from different families. Several contract research organizations (CROs) offer kinase panel screening services.
-
Dose-Response Analysis: For any "hits" identified in the broad panel screen, full dose-response curves should be generated to determine key quantitative metrics such as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).
-
Cellular and Functional Assays: To confirm that the observed in vitro activity translates to a cellular context, subsequent experiments in relevant cell lines are necessary. These assays can measure the inhibition of specific signaling pathways or cellular processes.
Data Presentation: Comparative Analysis
Clear and concise presentation of quantitative data is crucial for interpreting the cross-reactivity profile of a compound series. The following table provides a template for summarizing the inhibitory activity of hypothetical this compound derivatives against a panel of protein kinases.
| Compound ID | Derivative Substitution | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Off-Target 3 IC50 (nM) | Selectivity Score (Off-Target 1/Primary) |
| DPOA-001 | Unsubstituted | 15 | >10,000 | 1,200 | 5,600 | >667 |
| DPOA-002 | 2-amino | 8 | 8,500 | 950 | 4,300 | 1063 |
| DPOA-003 | 2-morpholino | 25 | >10,000 | >10,000 | 8,900 | >400 |
| Reference Cpd | Staurosporine | 1 | 5 | 3 | 10 | 5 |
-
Note: The data presented in this table is hypothetical and for illustrative purposes only. A lower IC50 value indicates higher inhibitory potency. The selectivity score provides a quantitative measure of how selective a compound is for its primary target over an off-target.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of any robust scientific study. Below is a generalized protocol for a common in vitro kinase assay used to determine the IC50 values of inhibitors.
In Vitro Radiometric Protein Kinase Assay
This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a protein or peptide substrate by a specific kinase.[1]
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP
-
Test compounds (serially diluted in DMSO)
-
ATP solution
-
Stop solution (e.g., 3% phosphoric acid)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and kinase reaction buffer.
-
Inhibitor Addition: Add the serially diluted test compound or vehicle control (DMSO) to the reaction wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Detection: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound series.
Caption: A generalized workflow for the cross-reactivity profiling of novel chemical entities.
Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and it is frequently dysregulated in cancer.[2] The diagram below illustrates a simplified version of the MAPK/ERK signaling pathway, which is a common target for kinase inhibitors.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
References
Safety Operating Guide
Proper Disposal of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Summary of Hazards and Regulatory Considerations
This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage: Causes severe eye irritation and potential for serious damage.[1]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[1]
-
High Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects.[1]
Due to its chlorinated aromatic structure, this compound falls under regulations governing hazardous waste, particularly those concerning halogenated organic compounds. Improper disposal can lead to significant environmental contamination and legal repercussions. All disposal activities must comply with local, state, and federal regulations.
Quantitative Data on Hazards
| Hazard Class | Hazard Statement | GHS Code |
| Acute toxicity, Oral | Harmful if swallowed. | H302 |
| Serious eye damage | Causes serious eye damage. | H318 |
| Skin sensitization | May cause an allergic skin reaction. | H317 |
| Specific target organ toxicity - single exposure | May cause respiratory irritation. | H335 |
| Hazardous to the aquatic environment, acute hazard | Very toxic to aquatic life. | H400 |
| Hazardous to the aquatic environment, long-term hazard | Harmful to aquatic life with long lasting effects. | H412 |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting. This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Experimental Protocol: Neutralization of Small Aqueous Waste Quantities
This protocol is adapted from general procedures for neutralizing acidic organic waste and should be suitable for small quantities (typically less than 1 liter) of aqueous solutions containing this compound.
Materials:
-
Aqueous waste containing this compound
-
1M Sodium hydroxide (NaOH) solution
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate waste containers
Procedure:
-
Preparation: Place the beaker containing the acidic aqueous waste on a stir plate within a chemical fume hood. Add a stir bar and begin gentle stirring.
-
Slow Neutralization: Slowly add 1M sodium hydroxide solution dropwise to the stirring acidic waste.
-
pH Monitoring: Regularly monitor the pH of the solution using either pH indicator strips or a calibrated pH meter.
-
Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container designated for "Neutralized Acidic Organic Waste." Do not pour down the drain unless permitted by local regulations for fully neutralized and non-hazardous waste streams, which is unlikely for this compound due to its aquatic toxicity.
Waste Management Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of waste containing this compound.
References
Essential Safety and Logistical Information for Handling 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, including operational and disposal plans to ensure laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. Based on safety data sheets for structurally similar chemicals, it is classified as harmful if swallowed or in contact with skin, causes serious eye damage, and may cause respiratory irritation.[1][2][3] It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Specifications |
| Eyes/Face | Safety Goggles / Face Shield | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) approved standards. A full face shield is recommended when there is a risk of splashing.[4] |
| Skin | Chemical-Resistant Gloves | Nitrile or PVC elbow-length gloves are recommended.[5] Never wear leather or cotton gloves.[6] |
| Protective Clothing | Wear a lab coat or chemical-resistant overalls. For tasks with a high risk of exposure, waterproof aprons or coveralls should be used.[5] | |
| Respiratory | Respirator | Use a NIOSH/MSHA approved respirator if handling large quantities, if dust is generated, or if working in an area with inadequate ventilation.[6][7] |
| Footwear | Chemical-Resistant Footwear | Closed-toe shoes are mandatory in a laboratory setting. Chemical-resistant boots are recommended when handling large quantities or during spill cleanup.[8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All handling of solid this compound should be conducted in a certified chemical fume hood.
-
Preparation : Before handling, ensure the chemical fume hood is operational and all necessary PPE is correctly worn. Prepare all required equipment and reagents.
-
Weighing : Use a disposable weigh boat or paper to handle the solid powder. Keep the container of the chemical closed when not in use.
-
Experimental Use : When adding the compound to a reaction mixture or solution, do so within the chemical fume hood to control airborne particles.
-
Post-Handling : After handling, thoroughly wash hands with soap and water, even if gloves were worn.[9]
-
Spill Cleanup : In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material suitable for acidic compounds (e.g., sodium bicarbonate). Carefully sweep the neutralized material into a designated hazardous waste container. Avoid creating dust. Clean the spill area with soap and water.[10]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All solid waste contaminated with the compound (e.g., weigh boats, contaminated paper towels, gloves) must be collected in a designated, labeled hazardous waste container.
-
Aqueous waste solutions containing this compound should be collected in a separate, clearly labeled "Acidic Organic Waste" container. Do not mix this waste stream with other incompatible waste types.[10]
-
-
Aqueous Waste Neutralization (for small quantities) :
-
For small amounts of acidic aqueous waste, neutralization can be performed as a procedural step within a chemical fume hood.
-
Slowly add a dilute base (e.g., 1M sodium hydroxide) to the acidic solution while stirring.
-
Monitor the pH using pH indicator strips or a calibrated pH meter.
-
Continue adding the base until the pH is between 6.0 and 8.0.
-
The neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.[10]
-
-
Solid Waste Disposal :
-
The designated solid hazardous waste container must be kept closed when not in use.
-
When the container is full, it must be disposed of through the institution's official hazardous waste management program.[10] Incineration in a licensed facility is a suitable disposal method.
-
-
Container Disposal :
-
Empty containers may still contain hazardous residues.
-
Rinse the container with a suitable solvent (e.g., water, if the compound is soluble and does not react) multiple times.
-
The rinsate should be collected and treated as hazardous waste.
-
After thorough rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or crushing.[11]
-
Improper disposal of this substance is a violation of federal law. If you are unsure about the proper disposal method, contact your institution's Environmental Health and Safety (EHS) department or the Hazardous Waste Representative at the nearest EPA Regional Office for guidance.[12]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. Pesticide use and personal protective equipment [health.vic.gov.au]
- 6. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 7. fishersci.com [fishersci.com]
- 8. cp.org.nz [cp.org.nz]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
